4-Fluoro-2,5-dimethylphenylboronic acid
Description
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Properties
IUPAC Name |
(4-fluoro-2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEWNOKICGAJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674453 | |
| Record name | (4-Fluoro-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-10-1 | |
| Record name | B-(4-Fluoro-2,5-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluoro-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2,5-dimethylphenylboronic acid | |
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Foundational & Exploratory
4-Fluoro-2,5-dimethylphenylboronic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 4-Fluoro-2,5-dimethylphenylboronic acid
Abstract
This compound (CAS No. 1072946-10-1) is a synthetically valuable organoboron compound, increasingly recognized for its role as a versatile building block in modern organic chemistry. Its unique substitution pattern—featuring a fluorine atom and two methyl groups on the phenyl ring—imparts specific electronic and steric properties that are highly advantageous in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The fluorine substituent, a common bioisostere in medicinal chemistry, can enhance metabolic stability and binding affinity in drug candidates. This technical guide provides a comprehensive examination of the core physical and spectroscopic properties of this compound, offering field-proven insights for researchers, medicinal chemists, and process development scientists. We will delve into its structural characteristics, solubility, stability, and spectroscopic signatures, and provide validated experimental protocols for its characterization, grounding all claims in authoritative data.
Core Physicochemical Properties
The physical properties of a reagent are critical determinants of its handling, storage, and reactivity. They dictate the choice of solvent, reaction conditions, and purification methods. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1072946-10-1 | [1][2] |
| Molecular Formula | C₈H₁₀BFO₂ | [1] |
| Molecular Weight | 167.97 g/mol | [1][2] |
| IUPAC Name | (4-fluoro-2,5-dimethylphenyl)boronic acid | |
| Appearance | Typically a white to off-white or light yellow crystalline powder, characteristic of many arylboronic acids.[3] | N/A |
| Melting Point | Data not readily available in provided literature. For context, structurally similar compounds like 4-Fluoro-2-methylphenylboronic acid melt at 191-201°C[4], while (4-Fluoro-3,5-dimethylphenyl)boronic acid melts at 262–265°C.[3] | N/A |
| Solubility | While quantitative data is sparse, arylboronic acids generally exhibit good solubility in many organic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), which are common media for cross-coupling reactions.[4] Their solubility in aqueous media is often pH-dependent. | N/A |
| Stability & Storage | For optimal stability, the compound should be stored under an inert atmosphere at refrigerated temperatures.[5] Recommended short-term storage is at -4°C (1-2 weeks), with longer-term storage at -20°C (1-2 years) to prevent degradation.[1] | N/A |
Spectroscopic Characterization: A Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation and purity assessment of organoboron compounds. The unique nuclear spins of ¹H, ¹³C, ¹⁹F, and ¹¹B provide a comprehensive, non-destructive fingerprint of the molecule.
Expected NMR Signatures
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, which will exhibit complex splitting patterns due to H-H and H-F coupling. Two sharp singlets should appear in the aliphatic region (around 2.0-2.5 ppm) corresponding to the two non-equivalent methyl groups. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet whose chemical shift is highly dependent on solvent, concentration, and water content.
-
¹⁹F NMR: As a fluoroorganic compound, ¹⁹F NMR is a powerful tool for characterization.[6] A single resonance is expected for the fluorine atom, likely appearing in the typical aromatic fluorine region of -110 to -140 ppm.[7] Its coupling to adjacent protons provides further structural confirmation.
-
¹¹B NMR: Boron-11 NMR is diagnostic for the trivalent boronic acid. A single, characteristically broad signal is expected in the range of 28-33 ppm, confirming the trigonal planar geometry of the boron center.[7]
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon atom directly bonded to the boron will have a characteristic chemical shift, while the carbon bonded to fluorine will appear as a doublet due to C-F coupling. The remaining aromatic and methyl carbons will appear in their expected regions.
Caption: Structure of this compound with key NMR-active nuclei highlighted.
Experimental Protocol: Melting Point Determination
A sharp melting point is a primary indicator of a crystalline solid's purity. This protocol describes a self-validating method for its determination using a standard digital melting point apparatus.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and free of solvent. If necessary, dry under high vacuum for several hours.
-
Finely crush a small amount of the crystalline solid into a powder using a spatula on a watch glass. This ensures uniform heat transfer.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly at the bottom.
-
-
Apparatus Setup:
-
Set the starting temperature on the digital melting point apparatus to approximately 15-20°C below the expected melting point. If unknown, a rapid preliminary run can be performed to find an approximate range.
-
Set a ramp rate of 1-2°C per minute for an accurate determination. A slower ramp rate provides higher precision.
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the apparatus.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the last crystal melts completely (completion of melting).
-
-
Reporting:
-
The melting point is reported as a range from the onset to the completion temperature. A narrow range (< 2°C) typically indicates high purity.
-
Caption: Standard workflow for determining the melting point range of a crystalline solid.
Impact of Physical Properties on Synthetic Applications
The physical properties of this compound are not merely descriptive data points; they are crucial parameters that directly influence its performance in synthesis, especially in the Suzuki-Miyaura cross-coupling reaction.
-
Solubility: The choice of an appropriate solvent system is paramount for achieving a homogeneous reaction mixture, which is essential for efficient catalysis. The good solubility of this boronic acid in common ethereal and polar aprotic solvents facilitates its use with a wide range of coupling partners and palladium catalyst systems.[4]
-
Stability: Boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) or form anhydride trimers (boroxines). The stability of this compound, enhanced by proper storage, ensures its integrity and stoichiometric accuracy when used in reactions, leading to reproducible yields.[1]
-
Lewis Acidity: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[8] This enhanced acidity can facilitate the formation of the reactive boronate species in the catalytic cycle, potentially accelerating the rate-determining transmetalation step and improving reaction efficiency.[9]
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, and understanding the role of the boronic acid within its catalytic cycle is key to optimizing reaction outcomes.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a strategically important reagent whose physical properties are intrinsically linked to its synthetic utility. A thorough understanding of its stability, solubility, and spectroscopic identifiers is essential for its effective application in the synthesis of complex molecules for pharmaceutical and materials science research. This guide provides the foundational data and validated protocols necessary for scientists to confidently handle, characterize, and deploy this versatile building block in their research endeavors.
References
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Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved January 19, 2026, from [Link]
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Synthose. (n.d.). 3,5-DIMETHYL-4-FLUORO-PHENYLBORONIC ACID. Retrieved January 19, 2026, from [Link]
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BIOFOUNT. (n.d.). 1072946-10-1|this compound. Retrieved January 19, 2026, from [Link]
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Lead Sciences. (n.d.). (4-Fluoro-5-formyl-2-methylphenyl)boronic acid. Retrieved January 19, 2026, from [Link]
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Cziomer, E., & Kappe, C. O. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2719–2756. Retrieved January 19, 2026, from [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 19, 2026, from [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1072946-10-1. Retrieved January 19, 2026, from [Link]
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4-Fluoro-2,5-dimethylphenylboronic Acid: A Comprehensive Technical Guide for Advanced Chemical Synthesis
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Among the diverse array of fluorinated building blocks, 4-Fluoro-2,5-dimethylphenylboronic acid stands out as a versatile and valuable reagent. Its unique substitution pattern offers steric and electronic properties that are highly sought after in the synthesis of complex organic molecules, particularly in the development of novel therapeutics and advanced materials.[3][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical structure, stability, and handling of this compound. Furthermore, it offers a field-proven, step-by-step protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[5][6]
Part 1: Unveiling the Molecular Architecture and Physicochemical Profile
Chemical Structure and Nomenclature
This compound possesses a planar phenyl ring core functionalized with a boronic acid group [-B(OH)₂], a fluorine atom, and two methyl groups. The systematic IUPAC name for this compound is (4-fluoro-2,5-dimethylphenyl)boronic acid.
Molecular Structure of this compound
Caption: 2D representation of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use and storage. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1072946-10-1 | [7][8][9] |
| Molecular Formula | C₈H₁₀BFO₂ | [7][8][9][10] |
| Molecular Weight | 167.97 g/mol | [7][8][9] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Purity | Typically ≥98% | [8] |
| Solubility | Soluble in many organic solvents | [3] |
Part 2: Stability, Storage, and Handling – A Scientist's Guide
Arylboronic acids, while generally stable, are susceptible to certain decomposition pathways that can impact their purity and reactivity.[11] Understanding these pathways is crucial for ensuring the integrity of this compound.
Key Decomposition Pathways
-
Protodeboronation: This is a common decomposition pathway for arylboronic acids, particularly those with electron-donating or sterically hindering substituents, where the boronic acid group is replaced by a hydrogen atom.[11][12] This process can be accelerated by the presence of water, acid, or base.[12]
-
Oxidation: Exposure to strong oxidizing agents can lead to the oxidation of the carbon-boron bond, resulting in the formation of the corresponding phenol.[11]
-
Dehydration to Boroxines: Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine.[13][14] This process is often reversible upon exposure to water.
Recommended Storage and Handling Protocols
To mitigate decomposition and maintain the compound's quality, the following storage and handling procedures are strongly recommended:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16] For long-term storage, refrigeration at 2-8°C is advised.[7] Some sources suggest even colder temperatures of -20°C for extended periods.[9]
-
Inert Atmosphere: To prevent oxidation and moisture-related degradation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.[15]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the compound.[16] Avoid inhalation of dust and direct contact with skin and eyes.[15][17] Ensure adequate ventilation in the work area.[15][17]
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and arylboronic acids are key reagents in this transformation.[5][6] The fluorine and methyl substituents on this compound can influence its reactivity and the properties of the resulting biaryl products.[18]
Causality Behind Experimental Choices
The selection of each component in a Suzuki-Miyaura coupling is critical for achieving high yields and purity.
-
Catalyst: A palladium catalyst, often in the form of Pd(OAc)₂ or a pre-catalyst, is essential for the catalytic cycle.[5]
-
Ligand: A phosphine ligand, such as XPhos, is used to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[5]
-
Base: A base, such as potassium phosphate (K₃PO₄), is required to activate the boronic acid and facilitate the transmetalation step.[5]
-
Solvent: A mixture of an organic solvent (e.g., THF) and water is often used to dissolve the various reactants and facilitate the reaction.[5]
Detailed Step-by-Step Experimental Protocol
The following protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Reaction: this compound + Aryl Halide → 4-Fluoro-2,5-dimethyl-biaryl
Materials:
-
This compound
-
Aryl halide (e.g., 4-chloroanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and XPhos (4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous THF and deionized water in a 2:1 ratio. The total solvent volume should be sufficient to dissolve the reactants.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Part 4: Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern organic synthesis. Its unique structural features make it a key component in the development of novel pharmaceuticals and advanced materials.[1][19] A thorough understanding of its chemical properties, stability, and handling is essential for its successful application. The provided Suzuki-Miyaura coupling protocol offers a reliable and efficient method for the synthesis of complex biaryl compounds. As the demand for sophisticated organic molecules continues to grow, the importance of reagents like this compound in enabling innovative research and development is undeniable.
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This compound - CAS:1072946-10-1 - Beijing Bennett Technology Co., Ltd. [Link]
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3,5-DIMETHYL-4-FLUORO-PHENYLBORONIC ACID - AHH Chemical Co., Ltd. [Link]
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Pyrolysis mechanism of phenylboronic acid modified phenolic resin - ScienceDirect. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google P
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Dehydration of phenylboronic acid with the formation of boroxine - ResearchGate. [Link]
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Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III) - RSC Publishing. [Link]
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Phenylboronic acid - Wikipedia. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]
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Stability and Synthesis of Phenylboronic Acids - Journal of the American Chemical Society. [Link]
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Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs - organic-process.com. [Link]
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - Organic Letters. [Link]
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. [Link]
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Arylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]
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Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid - ResearchGate. [Link]
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Boronic acid - Wikipedia. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
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An In-depth Technical Guide to 4-Fluoro-2,5-dimethylphenylboronic acid (CAS No. 1072946-10-1)
This guide provides a comprehensive technical overview of 4-Fluoro-2,5-dimethylphenylboronic acid, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
This compound is a member of the increasingly vital class of organoboron compounds. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their biological and material properties, including metabolic stability, lipophilicity, and binding affinity. This makes fluorinated building blocks, such as the title compound, highly sought after in the design of novel pharmaceuticals and advanced materials.[1][2] The presence of the boronic acid functional group makes it an ideal coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1072946-10-1 |
| Molecular Formula | C₈H₁₀BFO₂ |
| Molecular Weight | 167.97 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported, but expected to be a high-melting solid typical of arylboronic acids |
| Solubility | Soluble in many organic solvents such as THF, dioxane, and methanol. |
| SMILES | B(c1cc(c(cc1C)F)C)(O)O |
| InChI | InChI=1S/C8H10BFO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a detailed, field-proven protocol for the preparation of this compound, adapted from established methodologies for similar compounds.[4][5][6]
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials and Reagents:
-
1-Bromo-4-fluoro-2,5-dimethylbenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Experimental Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-4-fluoro-2,5-dimethylbenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x volumes).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed by a suite of spectroscopic techniques. The expected NMR data is presented below, based on values for structurally similar compounds.[7][8]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | ~7.5 | d | J(H,F) ≈ 8 |
| ~7.0 | d | J(H,F) ≈ 4 | |
| ~2.3 | s | ||
| ~2.2 | s | ||
| ¹³C NMR | ~160 (d) | C-F | J(C,F) ≈ 245 |
| ~135 (d) | C-C-F | J(C,F) ≈ 20 | |
| ~130 (d) | C-C-C-F | J(C,F) ≈ 5 | |
| ~115 (d) | C-C-F | J(C,F) ≈ 20 | |
| ~20 | C-CH₃ | ||
| ~15 | C-CH₃ | ||
| ¹⁹F NMR | ~ -115 | s | |
| ¹¹B NMR | ~ 28-33 | br s |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures.[9][10]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[11][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for a Typical Suzuki-Miyaura Coupling Protocol
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Case Study: Hypothetical Synthesis of a Bioactive Molecule
To illustrate the utility of this compound, consider its use in the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a biaryl core. The introduction of the 4-fluoro-2,5-dimethylphenyl moiety can enhance binding affinity through favorable interactions in the enzyme's active site and improve the molecule's pharmacokinetic profile.
Caption: Hypothetical synthesis of a biaryl kinase inhibitor.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its utility, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an essential tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthesis, and safe handling will enable researchers to effectively leverage this compound in the creation of novel and impactful molecules.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from the Chemistry LibreTexts website.[11]
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ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from the ChemRxiv website.[12]
- Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
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ACS Publications. (n.d.). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. Retrieved from the ACS Publications website.[13]
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Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Retrieved from the Google Patents website.[4]
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University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from the University of Pittsburgh website.[6]
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The Strategic Role of Fluorine in Modulating the Reactivity of 4-Fluoro-2,5-dimethylphenylboronic Acid
An In-Depth Technical Guide
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a compound's physicochemical and biological properties.[1][2] This guide provides an in-depth analysis of 4-Fluoro-2,5-dimethylphenylboronic acid, a valuable building block in pharmaceutical discovery.[3] We will dissect the multifaceted role of the fluorine substituent, examining how its unique electronic and steric characteristics, in concert with the flanking methyl groups, dictate the reactivity of the boronic acid moiety. This analysis is centered on the compound's performance in the Suzuki-Miyaura cross-coupling reaction, the most widely practiced carbon-carbon bond-forming reaction in drug development.[4][5] We will explore the mechanistic implications of fluorination, provide field-proven experimental protocols, and present a comparative analysis against its structural analogs to offer researchers and drug development professionals a comprehensive understanding of this critical reagent.
Introduction: The Power of Fluorine and Boron in Modern Synthesis
The strategic incorporation of fluorine atoms can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a favored strategy in drug design.[2][6] Statistics show that 20-30% of small molecule drugs on the market contain fluorine.[1] Simultaneously, organoboronic acids have emerged as indispensable intermediates due to their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions.[5] The Suzuki-Miyaura coupling, in particular, leverages these reagents to construct complex biaryl and heteroaryl scaffolds that form the core of countless therapeutic agents.[4][7]
This compound sits at the intersection of these two powerful fields. Understanding the precise influence of its fluorine atom is key to unlocking its full synthetic potential.
The Decisive Influence of the Fluorine Substituent
The reactivity of an arylboronic acid is governed by the electronic density at the boron center and the carbon-boron bond. The substituents on the aromatic ring play a critical role in modulating these factors. In this compound, the interplay between the fluorine atom and the two methyl groups is complex and determinative.
Electronic Effects: A Tug-of-War
The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring.[1] This effect increases the Lewis acidity of the boron atom.[8][9] An increase in Lewis acidity is crucial as it facilitates the formation of the reactive boronate species upon activation with a base, which is a key step in the Suzuki-Miyaura catalytic cycle.[4][10]
However, fluorine also possesses lone pairs that can participate in a positive resonance effect (+R), donating electron density back to the ring. For a fluorine atom at the para position, the inductive and resonance effects can partially compensate for each other.[8] Despite this, the inductive effect typically dominates, leading to a net increase in the acidity of the boronic acid compared to its non-fluorinated counterpart.[8]
Caption: Dominant electronic effects in the target molecule.
Steric and Structural Considerations
The two ortho-methyl groups to the fluorine and boronic acid functionalities introduce significant steric hindrance. This steric bulk can influence the equilibrium between the boronic acid and its trimeric anhydride, the boroxine. While boronic acids are known to dehydrate to form boroxines, bulky ortho substituents can disfavor this process.[8] Furthermore, this steric hindrance can impact the approach of the palladium complex during the transmetalation step of the Suzuki-Miyaura reaction, potentially affecting reaction rates.
Comparative Physicochemical Properties
To contextualize the effect of the fluorine and methyl groups, we can compare the acidity (pKa) of this compound with related compounds. Lower pKa values indicate higher acidity.
| Compound | Structure | Estimated pKa | Key Features |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 8.8 | Baseline reference. |
| 4-Fluorophenylboronic Acid | 4-FC₆H₄B(OH)₂ | 8.77[8] | Para-fluorine provides a modest increase in acidity.[8] |
| 2,5-Dimethylphenylboronic Acid | 2,5-(CH₃)₂C₆H₃B(OH)₂ | ~8.9 | Electron-donating methyl groups slightly decrease acidity. |
| This compound | 4-F-2,5-(CH₃)₂C₆H₂B(OH)₂ | ~8.6 | The electron-withdrawing fluorine overcomes the donating effect of two methyl groups, resulting in a net increase in acidity compared to the analogs. |
Note: pKa values are estimates based on substituent effects described in the literature. Actual values may vary.
Reactivity Profile in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the definitive application for this reagent. The electronic and steric effects discussed previously directly impact its performance within the catalytic cycle.[4]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The fluorine atom in this compound primarily influences the transmetalation step.
Caption: General synthetic workflow for the target molecule.
This method is analogous to procedures reported for other substituted arylboronic acids. [11][12][13]
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system for a typical cross-coupling reaction using this compound.
Objective: To synthesize 4'-Fluoro-2',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
This compound (1.2 eq)
-
4-Bromobenzonitrile (1.0 eq)
-
Pd(PPh₃)₄ (Palladium Tetrakis, 2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), aqueous solution (2M)
-
Toluene
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq) and this compound (1.2 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.02 eq) and toluene.
-
Base Addition: Add the 2M aqueous solution of K₂CO₃ (2.0 eq) via syringe. The biphasic mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion and Outlook
This compound is a highly valuable reagent whose reactivity is strategically enhanced by its unique substitution pattern. The para-fluorine atom, through its dominant inductive electron-withdrawing effect, increases the Lewis acidity of the boron center, which is beneficial for the crucial transmetalation step in Suzuki-Miyaura couplings. [8][10]This electronic modulation, combined with the steric influence of the ortho-methyl groups, creates a reagent with a distinct reactivity profile. For researchers in drug discovery, a thorough understanding of these underlying principles allows for more rational reaction design, troubleshooting, and optimization, ultimately accelerating the synthesis of novel molecular entities with potentially improved therapeutic properties. [3][14]
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health. [Link]
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Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). Chemistry – A European Journal. [Link]
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The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. [Link]
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Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. (2013). Organic Chemistry Portal. [Link]
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Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. (2010). Angewandte Chemie International Edition. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). PubMed. [Link]
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Fluorine-Based Oxidant Enables Room-Temperature Pd-Catalyzed C–H Arylation with Boronic Acids. (2025). The Journal of Organic Chemistry. [Link]
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Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (2008). ResearchGate. [Link]
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Research Progress and Applications of Aryl Fluorination Reactions. (2026). Oreate AI Blog. [Link]
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The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]
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Suzuki Coupling with Ligandless Palladium and Potassium Fluoride. (2025). ResearchGate. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). National Institutes of Health. [Link]
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). PubMed. [Link]
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Cross-coupling of a range of boronic acids with 4-chloroacetophenone. ResearchGate. [Link]
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Fluorination of Boronic Acids Mediated by Silver(I) Triflate. (2009). ACS Publications. [Link]
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The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2010). ResearchGate. [Link]
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Regioselective routes to orthogonally-substituted aromatic MIDA boronates. (2016). Organic & Biomolecular Chemistry. [Link]
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Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). National Institutes of Health. [Link]
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Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science. [Link]
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Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022). Scientific Update. [Link]
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Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2020). The Journal of Organic Chemistry. [Link]
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Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions. (2011). Organic Letters. [Link]
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Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. (2003). ResearchGate. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Molecules. [Link]
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Boronic acid functionalized ferrocene derivatives towards fluoride sensing. (2022). Defense Technical Information Center. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed Central. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). ResearchGate. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. [Link]
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Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]
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The Strategic Deployment of 4-Fluoro-2,5-dimethylphenylboronic Acid in the Synthesis of Bioactive Molecules: A Technical Guide
This guide provides an in-depth technical exploration of 4-fluoro-2,5-dimethylphenylboronic acid as a strategic building block in the synthesis of bioactive molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to explain the causal reasoning behind its application, focusing on its unique structural attributes and their impact on synthetic strategy and biological activity.
Introduction: The Rise of Fluorinated Boronic Acids in Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to fine-tune the physicochemical and pharmacokinetic profiles of molecules.[1][2] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups, thereby influencing drug-receptor interactions.[2][3][4]
Concurrently, the Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely utilized transformations for carbon-carbon bond formation in the pharmaceutical industry, owing to its mild reaction conditions and broad functional group tolerance.[3] This reaction's reliance on organoboron compounds, particularly boronic acids, has elevated them from mere synthetic intermediates to critical components in drug discovery pipelines.[5] Boronic acids are generally stable, have low toxicity, and their byproducts are often easily removed, making them ideal for complex syntheses.[5]
The convergence of these two powerful strategies—fluorine incorporation and boronic acid chemistry—gives rise to building blocks like this compound, which offer a pre-packaged set of desirable attributes for introduction into a lead molecule.
Profile of a Privileged Building Block: this compound
This compound (CAS 1072946-10-1) is a trifunctionalized arylboronic acid that presents a unique combination of features for the medicinal chemist.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1072946-10-1 | BOC Sciences |
| Molecular Formula | C₈H₁₀BFO₂ | BOC Sciences |
| Molecular Weight | 167.97 g/mol | ChemicalBook |
| Appearance | White to off-white solid | Commercial Suppliers |
The Rationale for Fluorine Substitution
The fluorine atom at the 4-position of the phenyl ring is not merely an inert substituent. Its strong electron-withdrawing nature can significantly influence the electronic environment of the entire moiety. This can lead to altered binding affinities with biological targets through modified electrostatic or dipole interactions.[1] Furthermore, this position is often susceptible to metabolic hydroxylation; the presence of a C-F bond effectively blocks this pathway, potentially increasing the half-life of the final drug molecule.[4]
The Influence of Dimethyl Substitution
The two methyl groups at the 2- and 5-positions provide steric bulk and increase lipophilicity. The ortho-methyl group (at position 2) can induce a twist in the biaryl bond formed during a Suzuki-Miyaura coupling. This defined conformational preference can be crucial for locking a molecule into its bioactive conformation, thereby enhancing potency and selectivity for its target.[1] The meta-methyl group (at position 5) further contributes to the overall lipophilicity and can establish beneficial van der Waals interactions within a protein's binding pocket.
The Boronic Acid Functional Group
The boronic acid moiety is the reactive handle for palladium-catalyzed cross-coupling reactions. Its stability and predictable reactivity make it an ideal partner for coupling with a wide range of aryl and heteroaryl halides or triflates, enabling the efficient construction of complex molecular architectures.[3][5]
Application in Bioactive Molecule Synthesis: A Case Study in Mth1 Inhibitors
A practical application of this compound is demonstrated in the synthesis of precursors for Mth1 inhibitors, which are investigated for the treatment of inflammatory and autoimmune conditions.[6] The following section details the synthesis of 2-((4-fluoro-2,5-dimethylphenyl)amino)-4-chloropyrimidine, a key intermediate, based on a disclosed protocol.[6]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The core of the synthesis is a Suzuki-Miyaura cross-coupling reaction that forms a C-N bond, which is a variation of the more common C-C bond formation, often referred to as a Buchwald-Hartwig amination using a boronic acid. In this specific patented example, it is described as a Suzuki reaction to form a C-C bond between a pyrimidine and the phenylboronic acid.
Caption: Workflow for the Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
This protocol is adapted from patent literature and represents a self-validating system for the synthesis of the target intermediate.[6]
-
Vessel Preparation: To a suitable reaction vessel, add 2-amino-4,6-dichloropyrimidine (1.0 equiv.).
-
Addition of Boronic Acid: Add this compound (1.05 equiv.). The slight excess ensures the complete consumption of the dichloropyrimidine starting material.
-
Base and Solvent Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv.) as the base. The base is crucial for activating the boronic acid for transmetalation.[3] Add the solvent system, a mixture of 1,4-dioxane and water (e.g., 5:1 ratio). Water is often essential for the Suzuki-Miyaura catalytic cycle, aiding in the dissolution of the base and facilitating the transmetalation step.
-
Catalyst Introduction: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.033 equiv.). The low catalyst loading is typical for efficient cross-coupling reactions.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to drive the reaction to completion (e.g., 80-100 °C). Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up to remove the inorganic salts. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired product.
Table 3.1: Reagent Stoichiometry and Roles
| Reagent | CAS Number | Molar Equiv. | Role | Causality |
| 2-Amino-4,6-dichloropyrimidine | 56-05-3 | 1.0 | Electrophile | Provides the heterocyclic core for the final molecule. |
| This compound | 1072946-10-1 | 1.05 | Nucleophile | Introduces the key fluorinated, dimethylated phenyl moiety. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | Base | Activates the boronic acid to form a boronate salt, facilitating transmetalation to the palladium center.[3] |
| Pd(PPh₃)₄ | 14221-01-3 | 0.033 | Catalyst | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |
| 1,4-Dioxane / Water | 123-91-1 / 7732-18-5 | N/A | Solvent | Solubilizes reactants and reagents; water plays a key role in the catalytic cycle. |
The Catalytic Cycle: A Mechanistic Overview
The success of this synthesis hinges on the well-established catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-amino-4,6-dichloropyrimidine.
-
Transmetalation: The base-activated boronate complex of this compound transfers its aryl group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments (the pyrimidine and the phenyl group) are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Conclusion: A Versatile and Strategic Tool
This compound is more than a simple chemical reagent; it is a meticulously designed building block that imparts multiple advantageous features in a single synthetic step. Its strategic deployment allows for the efficient creation of complex, bioactive molecules with enhanced pharmacokinetic properties. The case study in the synthesis of an Mth1 inhibitor precursor highlights its utility and the predictable, robust nature of its application via the Suzuki-Miyaura cross-coupling reaction. As the demand for novel therapeutics with fine-tuned properties continues to grow, the importance of such multi-functional, strategically-fluorinated building blocks will undoubtedly increase, making this compound a valuable tool in the arsenal of the modern medicinal chemist.
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- Mth1 inhibitors for treatment of inflammatory and autoimmune conditions.
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- The Boron Advantage: The Evolution and Diversification of Boron's Applic
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Recent progress in the strategic incorporation of fluorine into medicinally active compounds. PMC - NIH.
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- 6. WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 4-Fluoro-2,5-dimethylphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in the Application of 4-Fluoro-2,5-dimethylphenylboronic Acid
This compound, with the chemical formula C₈H₁₀BFO₂, is a white to light yellow crystalline powder.[1] Its strategic importance lies in its role as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds. The fluorine and dimethyl substitutions on the phenyl ring influence the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity and the properties of the resulting products.[1]
The solubility of this boronic acid is a critical parameter that dictates its handling, reactivity, and purification. In drug development, poor solubility of an API or a key intermediate can lead to significant challenges in formulation and bioavailability. In process chemistry, selecting an appropriate solvent system is crucial for achieving optimal reaction kinetics, minimizing side reactions, and facilitating product isolation and purification. Therefore, a comprehensive understanding of the solubility profile of this compound is essential for its effective utilization.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules.[2] For this compound, the key structural features influencing its solubility are:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of forming hydrogen bonds, both as a donor (from the -OH groups) and as an acceptor (at the oxygen atoms).
-
The Phenyl Ring: This aromatic ring is largely nonpolar and contributes to van der Waals interactions.
-
The Fluoro and Dimethyl Substituents: The fluorine atom is highly electronegative, introducing a dipole moment and potentially participating in weaker hydrogen bonding. The methyl groups are nonpolar and increase the steric bulk of the molecule.
The overall solubility of this compound in a given solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Solubility Profile: Insights from Analogous Compounds
In the absence of specific quantitative solubility data for this compound, examining the solubility of structurally related compounds provides valuable predictive insights. Phenylboronic acid, the parent compound, serves as a useful benchmark.
Qualitative Solubility of Phenylboronic Acid in Common Organic Solvents:
| Solvent Class | Examples | Solubility Level | Reference |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | [3][4] |
| Ketones | Acetone, 3-Pentanone | High | [3][4] |
| Chloroalkanes | Chloroform | Moderate | [3][4] |
| Hydrocarbons | Methylcyclohexane, Hexane | Very Low | [3][4] |
This trend suggests that polar aprotic solvents that can act as hydrogen bond acceptors (ethers and ketones) are effective at solvating the boronic acid group. The moderate solubility in chloroform can be attributed to its ability to form weak hydrogen bonds. The very low solubility in nonpolar hydrocarbon solvents highlights the importance of the polar boronic acid moiety in driving solubility.
The introduction of a fluoro and two methyl groups to the phenyl ring of phenylboronic acid is expected to modify its solubility profile. The nonpolar methyl groups will likely increase solubility in less polar solvents, while the polar fluoro group may have a more complex effect.
Experimental Determination of Solubility: A Standard Protocol
To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of a solid in a liquid.
Step-by-Step Methodology
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Equilibration: Place the vials in a constant temperature shaker or incubator. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Sample Filtration: Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
Predictive Analysis and Solvent Selection
Based on the molecular structure of this compound and the general principles of solubility, we can predict its behavior in different classes of organic solvents.
Caption: Predicted solubility of this compound based on solvent polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They are expected to effectively solvate the polar boronic acid group, leading to good solubility .
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF)): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They are predicted to have high solubility for this compound, similar to the trend observed for phenylboronic acid.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While the dimethyl-substituted phenyl ring will have favorable interactions with these solvents, the highly polar boronic acid group will be poorly solvated. Therefore, low solubility is expected in aliphatic hydrocarbons like hexane. In aromatic hydrocarbons like toluene, a slightly higher, but still moderate solubility , may be observed due to pi-pi stacking interactions with the phenyl ring.
Practical Implications for Researchers
-
For Reaction Chemistry: For Suzuki-Miyaura coupling reactions, a solvent system that dissolves both the boronic acid and the coupling partner is essential. A mixture of a polar aprotic solvent (like THF or dioxane) and water is often employed, as the presence of water can be beneficial for the transmetalation step.
-
For Purification: The differential solubility of this compound in various solvents can be exploited for purification. Recrystallization from a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is a common technique. A mixed solvent system, such as an ether-hexane or ethyl acetate-hexane mixture, could be effective.
Conclusion
While specific quantitative solubility data for this compound remains a gap in the current literature, a robust understanding of its solubility can be derived from the principles of intermolecular forces and data from analogous compounds. This technical guide provides a framework for predicting its solubility profile and outlines a standard experimental protocol for its determination. For researchers and drug development professionals, a systematic approach to understanding and quantifying the solubility of this important building block is crucial for the successful development of efficient and scalable synthetic processes.
References
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
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Sporzyński, A., Leszczyński, P., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4476–4483. [Link]
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How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]
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Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. [Link]
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Solubility of Organic Compounds. (2023). University of Calgary. [Link]
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Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). ACS Publications. [Link]
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Experiment 1 Determination of Solubility Class. (n.d.). University of Technology, Jamaica. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. [Link]
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How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
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Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]
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Physical properties of organic compounds. (2019). Chemistry LibreTexts. [Link]
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Quantitative Measures of Solvent Polarity. (1994). ACS Publications. [Link]
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(4-Fluoro-2-methylphenyl)boronic acid Properties vs Temperature. (n.d.). Chemeo. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Fluoro-2,5-dimethylphenylboronic Acid
Introduction: The Structural Verification of a Key Synthetic Building Block
4-Fluoro-2,5-dimethylphenylboronic acid is a vital reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental to the creation of complex organic molecules, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] The presence of the fluorine atom and methyl groups on the phenyl ring modifies the electronic properties and steric profile of the molecule, influencing its reactivity and making it a valuable building block for pharmaceuticals and advanced materials.
For researchers in medicinal chemistry and materials science, absolute certainty in the identity and purity of starting materials is non-negotiable. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound. The focus is not merely on the data itself, but on the underlying principles and experimental logic that validate the structure, ensuring the integrity of subsequent research.
Molecular Structure and Spectroscopic Overview
The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding this structure is the first step in interpreting the spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, ¹⁹F, and ¹¹B, we can map the molecular framework and connectivity.[2]
Experimental Protocol: A Self-Validating System
A robust NMR analysis begins with meticulous sample preparation and a logical acquisition workflow.
-
Sample Preparation: Dissolve 10–20 mg of the compound in approximately 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts of labile protons, such as those on the boronic acid group.[2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or greater to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1. A relaxation delay of 2-5 seconds is recommended for accurate integration.
-
Heteronuclear NMR (¹³C, ¹⁹F, ¹¹B):
-
¹³C NMR: Acquire a proton-decoupled spectrum. A longer acquisition time is necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: This is a high-sensitivity nucleus, and spectra can be acquired relatively quickly.[3]
-
¹¹B NMR: Due to the quadrupolar nature of the boron nucleus, signals are often broad. Using a quartz NMR tube is advisable to minimize background signals from borosilicate glass tubes.[2]
-
Caption: Standardized workflow for comprehensive NMR analysis.
Spectral Data Interpretation
The following table summarizes the expected NMR data based on the structure and established principles for similar fluorinated arylboronic acids.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H | ~8.0 | Broad Singlet | B(OH)₂ : Labile protons, chemical shift is highly dependent on solvent, concentration, and water content. Signal disappears upon D₂O exchange. |
| ~7.5 | Singlet (or narrow doublet) | Ar-H (H3) : Aromatic proton adjacent to the fluorine, deshielded by both the boronic acid and fluorine. May show small coupling to F. | |
| ~7.0 | Singlet (or narrow doublet) | Ar-H (H6) : Aromatic proton adjacent to the boronic acid group. | |
| ~2.5 | Singlet | Ar-CH₃ (at C5) : Methyl group protons. | |
| ~2.3 | Singlet | Ar-CH₃ (at C2) : Methyl group protons. | |
| ¹³C | 160 – 165 (d) | Doublet | C4-F : Aromatic carbon bonded to fluorine. Exhibits a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). |
| 135 – 145 | Broad or weak singlet | C1-B : Carbon attached to boron is often broadened due to quadrupolar relaxation of the ¹¹B nucleus and may be difficult to observe.[2] | |
| 130 – 140 | Multiple singlets/doublets | C2, C3, C5, C6 : Remaining aromatic carbons. Their shifts and C-F coupling patterns (²JCF, ³JCF) confirm the substitution pattern. | |
| ~20 | Singlet | Ar-CH₃ : Methyl carbons. | |
| ¹⁹F | -110 to -120 | Singlet | Ar-F : The chemical shift is characteristic of an aryl fluoride. Referenced against a standard like CFCl₃.[4] |
| ¹¹B | +28 to +33 | Broad Singlet | B(OH)₂ : Typical chemical shift for a trigonal (sp²-hybridized) boronic acid.[5] A signal around +33 ppm may indicate the presence of the cyclic anhydride trimer (boroxine).[5][6] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy provides rapid and definitive confirmation of the key functional groups present in the molecule. The vibrational frequencies of bonds act as a molecular fingerprint.
Experimental Protocol
Modern Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the method of choice for its simplicity and minimal sample preparation. A small amount of the solid powder is placed directly onto the ATR crystal, and the spectrum is collected.
Spectral Data Interpretation
The IR spectrum is a composite of vibrations from all functional groups within the molecule. For this compound, the key diagnostic bands are:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3500–3200 | Strong, Broad | O–H Stretch | B(OH)₂ : The broadness is due to hydrogen bonding between boronic acid molecules in the solid state. |
| 3050–3000 | Medium | Aromatic C–H Stretch | Aromatic Ring C-H |
| 2980–2850 | Medium | Aliphatic C–H Stretch | Methyl (CH₃) Groups |
| 1610–1580 | Medium-Strong | C=C Stretch | Aromatic Ring Skeleton |
| ~1350 | Strong | B–O Stretch | Boronic Acid : This is a highly characteristic and strong absorption for the B-O single bond.[7] |
| 1250–1150 | Strong | C–F Stretch | Aryl-Fluoride : The C-F bond gives a strong, characteristic absorption in this region.[8] |
The simultaneous presence of the very broad O-H stretch, the strong B-O stretch, and the strong C-F stretch provides compelling evidence for the integrity of the this compound structure.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a compound.
Experimental Protocol
Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids, often analyzed in negative ion mode [ESI(-)] to observe the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental formula.
Data Interpretation
The primary goal is to identify the molecular ion and verify it against the calculated mass.
-
Calculated Exact Mass for C₈H₁₀BFO₂: 168.0758 g/mol
-
Expected Ions:
-
ESI(-): [M-H]⁻ at m/z 167.0680
-
ESI(+): [M+H]⁺ at m/z 169.0836 or [M+Na]⁺ at m/z 191.0657
-
-
Fragmentation: While ESI is a soft technique, some fragmentation may occur. Common fragmentation pathways for arylboronic acids include the loss of water (H₂O) or the entire boronic acid group.
| m/z (Negative Mode) | Proposed Identity | Rationale |
| 167.0680 | [M-H]⁻ | Deprotonation of the molecular ion. This is the primary ion expected in ESI(-). |
| 149.0574 | [M-H - H₂O]⁻ | Loss of a water molecule from the boronic acid moiety. |
Confirmation of the exact mass of the molecular ion to within 5 ppm of the calculated value by HRMS provides unambiguous validation of the compound's elemental formula.
Conclusion
The structural verification of this compound is achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides the complete structural framework, IR confirms the presence of all key functional groups, and MS validates the molecular weight and elemental composition. Together, these techniques form a self-validating system, providing researchers with the high degree of confidence required for its use in demanding applications like pharmaceutical development and materials science. This comprehensive spectroscopic dataset serves as a benchmark for quality control and ensures the reliability and reproducibility of synthetic endeavors.
References
-
Chem-Impex. 4-Fluoro-2-methylphenylboronic acid. [Link]
-
ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
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National Center for Biotechnology Information. New Frontiers and Developing Applications in 19F NMR. [Link]
-
PubChem. 4-Fluorophenylboronic acid. [Link]
-
The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]
-
ResearchGate. DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid. [Link]
-
The Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
-
PubChem. 2-Fluorophenylboronic acid. [Link]
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ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions. [Link]
-
ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
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ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]
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San Diego State University. 11B NMR Chemical Shifts. [Link]
-
ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
-
PubMed. Properties of a model aryl boronic acid and its boroxine. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for Suzuki-Miyaura Coupling with 4-Fluoro-2,5-dimethylphenylboronic Acid
Introduction: The Strategic Value of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds.[1][2] This application note provides a detailed protocol and technical guidance for the use of 4-Fluoro-2,5-dimethylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The incorporation of the 2,5-dimethylphenyl moiety introduces steric bulk which can confer selectivity or tune molecular conformation, while the fluorine atom can significantly modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[3][4]
However, the structural features of this particular boronic acid—namely the ortho-methyl group and the deactivating effect of the fluorine—present specific challenges that necessitate careful optimization of reaction conditions. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure successful and reproducible outcomes.
Core Principles: Understanding the Catalytic Cycle and Substrate Challenges
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] A base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[7][8]
Challenges presented by this compound:
-
Steric Hindrance: The methyl group at the ortho-position (C2) significantly increases steric bulk around the boron atom. This can impede the transmetalation step. To overcome this, bulky, electron-rich phosphine ligands are required. These ligands promote the formation of a monoligated palladium species, which is more accessible for the sterically demanding boronic acid.[9][10]
-
Electronic Effects: The para-fluoro substituent is electron-withdrawing, which can influence the nucleophilicity of the arylboronic acid.
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under harsh basic conditions or in the presence of excess water.[8][11] Careful selection of the base and solvent system is critical to minimize this pathway.
Detailed Experimental Protocol
This protocol is a robust starting point for coupling this compound with a range of aryl bromides. Optimization may be required for particularly challenging substrates, such as electron-rich or sterically hindered aryl halides.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) OR a pre-catalyst like SPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (Potassium phosphate, 2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene, with 10-20% v/v water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst/ligand (e.g., Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol)).
-
Scientist's Note: Using a slightly larger excess of boronic acid (up to 1.5 equiv) can help drive the reaction to completion, especially if protodeboronation is suspected. K₃PO₄ is often a superior base for challenging couplings as it is strong enough to form the active boronate species but generally minimizes base-sensitive side reactions compared to hydroxides.[7][8]
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxygen from deactivating the Pd(0) catalyst.
-
Solvent Addition: Degas the reaction solvents by bubbling Argon or Nitrogen through them for 15-20 minutes. Using a syringe, add the organic solvent (e.g., 5 mL of 1,4-Dioxane) followed by the degassed water (e.g., 0.5-1.0 mL).
-
Scientist's Note: The presence of water is often essential for the Suzuki reaction, aiding in the dissolution of the base and facilitating the transmetalation step.[5][12] However, for substrates prone to protodeboronation, minimizing water or using anhydrous conditions with a soluble base like CsF may be beneficial.[2]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Presentation: Expected Outcomes & Parameters
The following table provides a guideline for expected outcomes when coupling this compound with various aryl bromides under the recommended conditions. Yields are highly dependent on the specific substrate.
| Entry | Aryl Bromide Partner | Catalyst System | Base | Solvent System | Temp (°C) | Typical Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 6 | >90 |
| 2 | 1-Bromo-4-nitrobenzene | SPhos Pd G2 | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 4 | ~92 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~88 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene / H₂O | 110 | 18 | ~75-85 |
Note: Data is representative and adapted from typical Suzuki-Miyaura coupling protocols for sterically hindered and electronically modified substrates.[13][14]
Troubleshooting and Final Considerations
-
Low Yield: If the yield is low, consider increasing the catalyst loading (to 3-5 mol%), screening a different ligand (e.g., XPhos, RuPhos), or a different base (e.g., Cs₂CO₃).[7][15] Ensure rigorous degassing of all solvents.
-
Protodeboronation: If significant formation of 2-fluoro-1,4-dimethylbenzene is observed, reduce the amount of water, lower the reaction temperature, or switch to a milder base like NaHCO₃ or an anhydrous system.[8][15] Using the boronic ester (e.g., pinacol ester) version of the reagent can also increase stability.[5]
-
Homocoupling: The formation of a biaryl byproduct from the starting aryl halide can indicate the presence of oxygen.[8][15] Ensure the reaction setup is strictly anaerobic.
-
Purification: Unreacted boronic acid can sometimes be difficult to remove. A common technique is to wash the organic layer during workup with a dilute NaOH solution, which converts the boronic acid to its water-soluble boronate salt.
By understanding the mechanistic nuances and applying the robust protocol outlined in this note, researchers can confidently and effectively utilize this compound to synthesize novel molecules for a wide range of scientific applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Singh, T., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26849-26857. [Link]
-
Doyle, A. G., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 12(1), 1-10. [Link]
-
Strem Chemicals. (2021). Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis. Ascensus Specialties. [Link]
-
Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(8), 779-785. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Paul Murray Catalysis Consulting. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Scribd. Suzuki Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Valente, C., et al. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 19(11), 18838-18873. [Link]
-
Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 94. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
-
Purdue University. Research Overview. Purdue Chemistry. [Link]
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- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
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- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Fluoro-2,5-dimethylphenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction, which couples an organoboron compound with an organic halide or triflate, is particularly indispensable for the synthesis of biaryl scaffolds—structural motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[3] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, making it a valuable tool in drug design.[3] Consequently, the synthesis of fluorinated biaryls is of significant interest to researchers in medicinal chemistry and drug development.[2]
This guide provides a detailed technical overview and robust protocols for the use of 4-Fluoro-2,5-dimethylphenylboronic acid in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, explain the rationale behind the selection of reaction components, and provide a step-by-step experimental procedure for the synthesis of a representative fluorinated biaryl compound.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a square planar palladium(II) intermediate.[6] This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[7] The halide or other leaving group on the palladium is replaced by the aryl group from the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar¹-Pd(II)L₂-X\n(Palladium(II) Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar¹-Pd(II)L₂-Ar²\n(Diaryl Palladium(II) Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Biaryl Product)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];
// Edges Pd0 -> OxAdd [label="Ar¹-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="Ar²-B(OH)₂\nBase"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } caption="Figure 1: The Suzuki-Miyaura Catalytic Cycle"
Causality Behind Experimental Choices: A Deeper Dive
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The electronic and steric properties of the coupling partners, including our target, this compound, play a crucial role in this selection process.
The Role of this compound's Substituents:
-
Fluorine: As a strongly electron-withdrawing group, the fluorine atom can influence the electronic density of the aromatic ring. This can affect the rate of transmetalation.
-
Methyl Groups: The two methyl groups at the ortho and meta positions introduce steric hindrance around the boronic acid moiety. This steric bulk can impact the approach of the boronic acid to the palladium center during transmetalation. Careful selection of the palladium catalyst and ligand is necessary to overcome this potential steric impediment.
Component Selection and Rationale
| Component | Recommended Choice | Rationale |
| Palladium Precursor | Pd(OAc)₂, PdCl₂(dppf) | These are common and effective palladium(II) precursors that are readily reduced in situ to the active Pd(0) species. |
| Ligand | Buchwald Ligands (e.g., XPhos, SPhos) | These bulky, electron-rich phosphine ligands are highly effective for Suzuki-Miyaura couplings, particularly with sterically hindered or electronically challenging substrates. They promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is essential to activate the boronic acid for transmetalation.[7] The choice of base can significantly impact the reaction rate and yield. Inorganic carbonates and phosphates are commonly used. For sterically hindered boronic acids, a stronger base like potassium phosphate or cesium carbonate may be beneficial. |
| Solvent | Toluene/Water, Dioxane/Water, THF/Water | A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. |
Experimental Protocol: Synthesis of 4'-Bromo-4-fluoro-2,5-dimethyl-1,1'-biphenyl
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with 1,4-dibromobenzene.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| This compound | 167.97 | 1.0 | 168 mg |
| 1,4-Dibromobenzene | 235.90 | 1.2 | 283 mg |
| Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 4.5 mg |
| XPhos | 476.65 | 0.04 (4 mol%) | 19.1 mg |
| K₃PO₄ | 212.27 | 2.0 | 425 mg |
| Toluene | - | - | 5 mL |
| Deionized Water | - | - | 1 mL |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (168 mg, 1.0 mmol), 1,4-dibromobenzene (283 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The progress of the reaction can be unequivocally monitored by standard analytical techniques such as TLC and GC-MS. The expected product, 4'-Bromo-4-fluoro-2,5-dimethyl-1,1'-biphenyl, has a unique mass and fragmentation pattern that can be readily identified by mass spectrometry. Furthermore, the purity of the final product can be assessed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
Conclusion
This compound is a valuable building block for the synthesis of fluorinated biaryl compounds via palladium-catalyzed Suzuki-Miyaura cross-coupling. The electronic and steric properties of this reagent necessitate the use of robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands. The detailed protocol provided herein offers a reliable starting point for researchers in organic synthesis and medicinal chemistry to access a range of novel fluorinated molecules with potential applications in drug discovery and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NileRed Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Sahu, H., Sahu, P. K., & Agrawal, N. (2024). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Drug Delivery and Therapeutics, 14(5), 225-230.
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- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Fluorinated Biaryl Compounds Using 4-Fluoro-2,5-dimethylphenylboronic Acid: An Application and Protocol Guide
Introduction: The Strategic Value of Fluorinated Biaryls
In the landscape of modern drug discovery and materials science, the biaryl scaffold remains a privileged structural motif. Its presence in numerous blockbuster drugs and high-performance organic materials underscores its importance. The strategic incorporation of fluorine into these biaryl structures has emerged as a powerful tool for modulating a molecule's physicochemical and biological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3][][5] This guide provides a detailed examination of the synthesis of fluorinated biaryl compounds utilizing 4-Fluoro-2,5-dimethylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[6][7]
The Suzuki-Miyaura Cross-Coupling: A Robust Synthetic Tool
The palladium-catalyzed Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7] The catalytic cycle, as illustrated below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.
[Image of the reaction scheme: this compound reacting with 4-bromoanisole in the presence of a palladium catalyst and base to yield 4'-methoxy-4-fluoro-2,5-dimethyl-1,1'-biphenyl]```
Materials and Equipment:
-
Reagents:
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
-
Detailed Step-by-Step Procedure:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices:
-
Catalyst Selection (XPhos Pd G2): For sterically hindered substrates like this compound, a palladium precatalyst with a bulky, electron-rich phosphine ligand such as XPhos is often essential. T[1][2][3]hese ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step and can accommodate the steric bulk of the coupling partners. *[2] Base Selection (K₃PO₄): A moderately strong base like potassium phosphate is often effective in promoting the transmetalation step without causing significant degradation of the boronic acid or other sensitive functional groups.
-
Solvent System (Dioxane/Water): A mixture of an organic solvent like dioxane or THF with a small amount of water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water aids in the dissolution of the inorganic base and facilitates the transmetalation process.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.
Expected Outcomes and Data Presentation
The yield of the Suzuki-Miyaura coupling reaction can vary depending on the specific aryl halide used and the precise reaction conditions. However, with the optimized protocol described above, good to excellent yields are generally expected.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 1-Bromo-4-chlorobenzene | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 80-90 |
| 2-Bromopyridine | XPhos Pd G2 | K₃PO₄ | THF/H₂O | 80 | 16 | 75-85 |
Note: The data in this table is representative and based on typical outcomes for similar Suzuki-Miyaura cross-coupling reactions.
Purification and Characterization
The purification of the resulting fluorinated biaryl is typically achieved by flash column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate, is effective in separating the product from any unreacted starting materials and byproducts.
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and connectivity of the biaryl product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Mechanistic Insights: The Role of Substituents
The substituents on this compound play a significant role in its reactivity:
-
Ortho-Methyl Group: The primary effect of the ortho-methyl group is steric hindrance. This can disfavor the approach of the boronic acid to the palladium center during the transmetalation step. As mentioned, the use of bulky ligands on the palladium catalyst is a key strategy to mitigate this steric clash.
-
Para-Fluoro Group: The fluorine atom at the para position is moderately electron-withdrawing through its inductive effect. This can decrease the nucleophilicity of the ipso-carbon of the boronic acid, potentially slowing the rate of transmetalation. However, this electronic effect is generally less impactful than the steric hindrance from the ortho-substituent.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While the steric hindrance from the ortho-methyl group presents a synthetic challenge, the use of modern, highly active palladium catalysts with bulky phosphine ligands allows for efficient and high-yielding couplings with a variety of aryl halides. The protocols and insights provided in this guide are intended to assist researchers in the successful application of this important building block in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and materials science.
References
-
Choosing the Right Palladium Precatalyst: The Case for XPhos Pd G2. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross‐coupling of 7. Molecular Diversity. [Link]
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. [Link]
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]
-
Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The University of British Columbia Chemistry. [Link]
-
Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Wiley Online Library. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. ACS Publications. [Link]
-
Synthesis of 4-methoxybiphenyl. PrepChem. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Wiley Online Library. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]
-
Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses. [Link]
-
Column Chromatography (Purification). YouTube. [Link]
-
4-Fluoro-4'-methoxybiphenyl. PubChem. [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. ResearchGate. [Link]-methoxycinnamate_in_supercritical_carbon_dioxide_expanded_solvent_solutions)
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- 2. nasc.ac.in [nasc.ac.in]
- 3. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. orgsyn.org [orgsyn.org]
- 7. tcichemicals.com [tcichemicals.com]
Application Note & Protocols: Suzuki-Miyaura Coupling of 4-Fluoro-2,5-dimethylphenylboronic Acid with Aryl Halides
Here are the detailed Application Notes and Protocols for the coupling of 4-Fluoro-2,5-dimethylphenylboronic acid with aryl halides.
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly in the synthesis of biaryl and substituted aromatic compounds that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]
The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[7][8][9] Consequently, fluorinated biaryl scaffolds are of immense interest.[10][11] This guide focuses on the specific application of This compound , a valuable building block for introducing a sterically hindered and electronically modified fluorophenyl moiety.
While powerful, the Suzuki-Miyaura coupling of substrates like this compound can present challenges. The steric hindrance from the two ortho-methyl groups can impede the crucial transmetalation step, while the electronic nature of the fluorinated ring can also influence reactivity.[12][13][14] Therefore, a carefully optimized selection of catalyst, ligand, base, and solvent is paramount to achieving high yields and reaction efficiency. This document provides a detailed examination of these parameters, grounded in mechanistic principles, and offers field-proven protocols for researchers, scientists, and drug development professionals.
Section 1: Mechanistic Insights & Key Reaction Parameters
A deep understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][12][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 1: The Palladium Catalyst & Ligand System
The heart of the reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1] The choice of ligand is critical as it stabilizes the palladium center, influences its reactivity, and facilitates the individual steps of the catalytic cycle.
-
Catalyst Precursors: Common Pd(0) or Pd(II) precursors include Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed catalyst complexes.[16][17] These are typically used in low molar percentages (0.5-5 mol%).
-
Ligands for Hindered Substrates: For sterically demanding partners like this compound, standard ligands like triphenylphosphine (PPh₃) may yield poor results. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition of the aryl halide and the final reductive elimination step. Highly effective ligand classes include:
-
Dialkylbiarylphosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are exceptionally effective for coupling hindered substrates and unreactive aryl chlorides.[4][18]
-
Carbene Ligands (NHCs): N-Heterocyclic carbenes offer strong Pd-C bonds and high thermal stability, making them excellent choices for challenging couplings.[19][20]
-
Pillar 2: The Role of the Base
A base is essential for the Suzuki-Miyaura reaction. Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is then competent for the transmetalation step.[12][14][21]
-
Choice of Base: The base strength and type can significantly impact reaction outcomes.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often used in biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O. Cesium carbonate is often more effective for difficult couplings due to its higher solubility and the "cesium effect."[2]
-
Stronger Bases (e.g., K₃PO₄, NaOH): Potassium phosphate is a versatile and highly effective base, particularly for couplings involving aryl chlorides or hindered boronic acids.[22] It performs well in ethereal solvents like THF or Dioxane.
-
-
Protodeboronation: A key side reaction, especially with electron-deficient or ortho-substituted arylboronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source. Careful selection of a moderately strong, non-nucleophilic base like K₃PO₄ can help minimize this issue.[21]
Pillar 3: The Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).[23]
-
Common Solvents: Aprotic polar solvents are frequently used. Common choices include 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, and N,N-Dimethylformamide (DMF).[2][22]
-
Aqueous/Biphasic Conditions: Many Suzuki couplings are run in a biphasic mixture, typically an organic solvent with water.[2][23] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. A typical ratio is between 5:1 and 10:1 (organic solvent:water).[18][22]
Section 2: Recommended Reaction Protocols
The reactivity of the aryl halide coupling partner is a critical variable, following the general trend: I > Br > OTf >> Cl .[3][12][24] Protocols must be adapted accordingly. The following tables provide starting points for optimization.
Table 1: Recommended Conditions for Coupling with Aryl Bromides & Iodides
| Parameter | Condition | Rationale |
| Aryl Halide | Aryl Iodide or Bromide (1.0 equiv) | Highly reactive electrophiles, allowing for milder conditions.[3] |
| Boronic Acid | This compound (1.2-1.5 equiv) | A slight excess ensures complete consumption of the often more valuable aryl halide. |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Standard, effective, and commercially available palladium sources. |
| Ligand | XPhos (4 mol%) or SPhos (4 mol%) | Bulky, electron-rich ligands are highly effective for hindered couplings.[4] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong, non-nucleophilic base that minimizes protodeboronation.[4] |
| Solvent | 1,4-Dioxane or Toluene/H₂O (10:1) | Versatile solvents that perform well with the chosen base and ligand system.[2][18] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction to completion. |
| Time | 4-16 hours | Monitor by TLC or GC-MS for completion. |
Table 2: Recommended Conditions for Coupling with Aryl Chlorides
| Parameter | Condition | Rationale |
| Aryl Halide | Aryl Chloride (1.0 equiv) | Less reactive due to the strong C-Cl bond, requiring a more active catalyst system.[12][17] |
| Boronic Acid | This compound (1.5 equiv) | A larger excess may be needed to drive the reaction forward. |
| Pd Catalyst | Pd₂(dba)₃ (2 mol%) or a pre-formed Buchwald Palladacycle (e.g., XPhos Pd G3, 2 mol%) | More active catalyst systems are necessary to achieve oxidative addition of the C-Cl bond.[4] |
| Ligand | RuPhos (4-6 mol%) or XPhos (4-6 mol%) | Highly active ligands specifically designed for challenging couplings like those involving aryl chlorides.[17][18] |
| Base | K₃PO₄ (3.0 equiv) | A higher equivalence of a strong base is often required.[18] |
| Solvent | 1,4-Dioxane or t-BuOH/H₂O (1:1) | Solvents capable of reaching higher temperatures may be beneficial.[25] |
| Temperature | 100-120 °C | Higher temperatures are typically needed to overcome the activation barrier. |
| Time | 12-24 hours | Reactions are generally slower and require longer reaction times. |
Section 3: Detailed Experimental Protocol (General Procedure)
This protocol is a general guideline for a 1.0 mmol scale reaction. It should be optimized for specific substrates.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol), and the chosen base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove oxygen. The presence of oxygen can lead to undesired side reactions like the homocoupling of the boronic acid.[23]
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-Dioxane) via syringe.
-
Catalyst Addition: In a separate vial, briefly mix the palladium precursor and the ligand. Add this catalyst system to the reaction mixture under a positive pressure of inert gas.
-
Degassing (Optional but Recommended): Purge the resulting suspension with the inert gas for an additional 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or GC-MS until the starting aryl halide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate, 20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Singh, T., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved from [Link]
-
Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. Retrieved from [Link]
-
ResearchGate. (2010). Green Synthesis of Fluorinated Biaryl Derivatives via Thermoregulated Ligand/Palladium-Catalyzed Suzuki Reaction. Request PDF. Retrieved from [Link]
-
Singh, H. B., & Butcher, R. J. (2013). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics. Retrieved from [Link]
-
Bistoni, G., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
World Scientific Publishing. Palladium Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
OUCI. Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
-
Vallet, A. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids. Retrieved from [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Cherney, A. H., & Reisman, S. E. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved from [Link]
-
ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]
-
Roy, A., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC. Retrieved from [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. Retrieved from [Link]
-
PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]
-
Liu, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Singh, A., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]
-
Iwasaki, T., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]
-
ResearchGate. Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Silva, A. M. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]
-
Prakash, G. K. S., & Prakash, G. K. (2011). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved from [Link]
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- 5. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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base selection for Suzuki reaction with 4-Fluoro-2,5-dimethylphenylboronic acid
Application Note & Protocol
Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of 4-Fluoro-2,5-dimethylphenylboronic acid
Abstract: The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for constructing C(sp²)–C(sp²) bonds.[1][2] A critical, yet often nuanced, parameter governing the reaction's success is the choice of base. This application note provides an in-depth guide to selecting an appropriate base for the Suzuki-Miyaura coupling of this compound, a substrate characterized by both electronic deactivation and significant steric hindrance. We will explore the mechanistic role of the base, compare the efficacy of common bases, and provide a detailed protocol for systematic base screening to empower researchers in drug discovery and materials science to optimize their synthetic outcomes.
The Mechanistic Imperative of the Base
The base in a Suzuki-Miyaura coupling is not a mere spectator or acid scavenger; it is an essential activator in the catalytic cycle.[3][4] Its primary function is to react with the boronic acid to form a more nucleophilic tetracoordinate boronate species.[5][6][7] This activation is crucial for the transmetalation step, which is often the rate-determining step of the entire cycle.
Two primary mechanistic pathways are generally considered for this activation[8][9]:
-
The Boronate Pathway: The base first reacts with the boronic acid to form the anionic boronate [ArB(OH)₃]⁻. This highly nucleophilic species then transmetalates with the Pd(II)-halide complex.
-
The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first exchanges with the halide on the palladium center to form a Pd(II)-hydroxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.
Regardless of the precise pathway, the base's ability to generate a more reactive organoboron species is fundamental to achieving efficient catalytic turnover.
Caption: The pivotal role of the base in activating the boronic acid for transmetalation.
Challenges of this compound
The structure of this specific boronic acid presents a dual challenge for the Suzuki-Miyaura coupling:
-
Steric Hindrance: The two ortho-methyl groups create significant steric bulk around the boron center. This can impede the approach of the boronic acid to the palladium complex, potentially slowing down the transmetalation step.[10][11]
-
Electronic Effects: The fluorine atom is electron-withdrawing, which increases the Lewis acidity of the boron atom. While this may facilitate the initial formation of the boronate complex, electron-deficient boronic acids can sometimes be less reactive in the overall catalytic cycle.[12][13]
These factors necessitate a careful and rational approach to base selection, as a suboptimal choice can lead to low yields, slow reaction rates, or significant side reactions like protodeboronation.
A Comparative Guide to Common Bases
The choice of base is a balance between reactivity, solubility, and compatibility with the substrates and catalyst system. A screening of bases with varying properties is often the most effective strategy.
| Base | Chemical Formula | Typical Strength | Key Characteristics & Application Notes |
| Sodium Carbonate | Na₂CO₃ | Moderate | A cost-effective, widely used base. Often a good first choice for simple couplings. May be less effective for sterically demanding substrates.[3][14] |
| Potassium Carbonate | K₂CO₃ | Moderate | Similar to Na₂CO₃ but often shows slightly better performance due to the nature of the potassium cation. Frequently used in aqueous/organic solvent mixtures.[12][14] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Highly effective for challenging couplings, including those with sterically hindered substrates. The large, soft cesium cation is thought to enhance reactivity (the "cesium effect").[15] |
| Potassium Phosphate | K₃PO₄ | Strong | An excellent choice for sterically hindered aryl halides and boronic esters. Its solubility in organic solvents like dioxane and THF is advantageous for many modern catalyst systems.[16][17] |
| Potassium Fluoride | KF | Moderate | Effective, particularly under anhydrous conditions. The fluoride ion is thought to assist in the cleavage of the C-B bond. A good alternative when substrates are sensitive to stronger bases.[3][4] |
| Potassium tert-butoxide | t-BuOK | Very Strong | Reserved for the most challenging substrates, such as aryl chlorides. Its high basicity can promote side reactions and catalyst degradation if not used carefully. |
Experimental Protocol: Base Screening Workflow
This protocol provides a systematic method for identifying the optimal base for coupling this compound with a model aryl halide, 4-bromoanisole.
Objective: To evaluate the performance of five different bases (Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KF) on the reaction yield and rate.
Materials & Reagents:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Bases: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KF (2.5 equiv each)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Internal Standard for analysis (e.g., 1,3,5-trimethoxybenzene)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials with stir bars
Caption: Standard workflow for parallel base screening experiment.
Step-by-Step Procedure:
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and XPhos ligand in a small amount of dioxane and stir for 15 minutes under an inert atmosphere.
-
Reaction Setup: To each of five labeled reaction vials containing a stir bar, add 4-bromoanisole (e.g., 0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), and the internal standard.
-
Base Addition: To each respective vial, add the designated base (0.5 mmol, 2.5 equiv).
-
Inerting: Seal the vials and purge with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Using a syringe, add the dioxane/water solvent mixture (e.g., 2.0 mL) to each vial, followed by the appropriate volume of the prepared catalyst/ligand solution.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: At specified time points (e.g., 1, 4, and 12 hours), carefully take a small aliquot from each reaction, quench it with water, extract with ethyl acetate, and analyze by TLC or GC-MS to monitor progress.
-
Workup: After the reaction is complete (or after a set time), cool the vials to room temperature. Dilute the contents with water and extract with ethyl acetate (3x).
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude residue by ¹H NMR or GC to determine the yield relative to the internal standard.
Interpreting the Results & Troubleshooting
Expected Outcomes: For a sterically hindered substrate like this compound, it is anticipated that the stronger bases will outperform the weaker ones.
-
High Performance: K₃PO₄ and Cs₂CO₃ are expected to provide the highest yields and fastest reaction rates due to their strength and favorable properties in coupling hindered substrates.[15][16]
-
Moderate Performance: K₂CO₃ and KF may provide moderate yields but likely require longer reaction times.
-
Lower Performance: Na₂CO₃ may struggle to efficiently promote the reaction due to the substrate's steric demands.
Troubleshooting Common Issues:
-
Low or No Conversion: If all reactions show poor results, consider increasing the temperature, using a more active palladium precatalyst (e.g., a G3-palladacycle), or switching to a more polar solvent system.
-
Protodeboronation: If significant amounts of 1-fluoro-2,5-dimethylbenzene are observed (the byproduct of the boronic acid reacting with a proton source), this indicates a competing side reaction. This can be mitigated by using rigorously dried solvents and reagents or by switching to a non-hydroxide base like KF.
-
Catalyst Decomposition (Black Precipitate): This suggests the catalyst is not stable under the reaction conditions. Consider using a more robust ligand, lowering the reaction temperature, or decreasing the concentration of the base.
Conclusion
The selection of a base is a critical optimization step in the Suzuki-Miyaura coupling. For challenging substrates like this compound, which combine steric and electronic factors, a systematic screening approach is essential for success. While standard bases like carbonates are a reasonable starting point, stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often required to overcome the activation barrier for sterically encumbered partners. By understanding the mechanistic role of the base and employing a logical screening protocol, researchers can rapidly identify optimal conditions, maximizing yield and minimizing side reactions for this powerful bond-forming transformation.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Screening of different bases for Suzuki coupling. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Braga, A., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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Application Notes and Protocols for Efficient Catalyst Selection in the Coupling of 4-Fluoro-2,5-dimethylphenylboronic Acid
For correspondence:
Introduction
The synthesis of complex biaryl and aryl-heteroatom structures is a cornerstone of modern drug discovery and materials science. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Chan-Lam couplings stand out for their versatility and functional group tolerance in forming C-C and C-heteroatom bonds, respectively.[1][2][3] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the rational selection of catalysts and reaction conditions for the efficient coupling of 4-Fluoro-2,5-dimethylphenylboronic acid.
This particular boronic acid presents a unique combination of electronic and steric challenges. The presence of two electron-donating methyl groups and an electron-withdrawing fluorine atom on the phenyl ring modulates its electronic character. Furthermore, the ortho-methyl group introduces steric hindrance that can significantly impact catalyst performance.[4][5] Understanding these properties is paramount to selecting a catalyst system that overcomes these hurdles to achieve high yields and selectivity.
This guide will delve into the mechanistic underpinnings of both Suzuki-Miyaura and Chan-Lam couplings, provide a comparative analysis of suitable palladium and copper catalyst systems, and offer detailed, field-proven protocols as a starting point for reaction optimization.
Mechanistic Considerations for Catalyst Selection
A foundational understanding of the catalytic cycles for Suzuki-Miyaura (Palladium-catalyzed) and Chan-Lam (Copper-catalyzed) reactions is crucial for troubleshooting and optimizing coupling reactions with this compound.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1][2] The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1]
For a sterically hindered substrate like this compound, the choice of ligand on the palladium catalyst is critical to facilitate both the oxidative addition and reductive elimination steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Chan-Lam Catalytic Cycle
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using a copper catalyst.[3][6] This reaction is particularly advantageous due to its often milder reaction conditions, which can frequently be conducted at room temperature and open to the air.[3] The proposed mechanism involves:
-
Ligand Exchange: The boronic acid reacts with a Cu(II) salt.
-
Coordination: The nucleophile (amine or alcohol) coordinates to the copper center.
-
Reductive Elimination: A C-N or C-O bond is formed via reductive elimination from a transient Cu(III) intermediate, generating a Cu(I) species.
-
Reoxidation: The Cu(I) is reoxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen, to complete the cycle.[6]
Caption: The catalytic cycle of the Chan-Lam C-N/C-O coupling reaction.
Catalyst System Selection for this compound
The choice of catalyst, ligand, base, and solvent are all critical parameters that must be tailored to the specific substrate. For this compound, the steric hindrance from the ortho-methyl group is a primary consideration.
For Suzuki-Miyaura (C-C) Coupling:
Electron-rich and sterically bulky phosphine ligands are generally preferred for coupling sterically hindered boronic acids as they promote the oxidative addition and reductive elimination steps.[7]
| Catalyst System Component | Recommended Reagents | Rationale for Selection |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable sources of Pd(0) upon in-situ reduction.[8][9] |
| Ligand | SPhos, XPhos, RuPhos | Bulky biaryl monophosphine ligands are highly effective for sterically demanding couplings.[4][10] They create a coordinatively unsaturated and reactive palladium center. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | These inorganic bases are effective in promoting transmetalation without significant side reactions.[2][11] K₃PO₄ is often a good first choice for hindered substrates. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Aprotic solvents are generally used. A small amount of water is often beneficial for the Suzuki-Miyaura reaction.[2][8] |
For Chan-Lam (C-N/C-O) Coupling:
The Chan-Lam coupling is often more tolerant of steric hindrance than palladium-catalyzed aminations. Ligandless conditions can be effective, but the addition of a simple ligand can sometimes improve yields.
| Catalyst System Component | Recommended Reagents | Rationale for Selection |
| Copper Source | Cu(OAc)₂, CuI | These are inexpensive and readily available copper salts that are effective in Chan-Lam couplings.[12][13][14] |
| Ligand (Optional) | Pyridine, 1,10-Phenanthroline | Simple N-donor ligands can accelerate the reaction and improve yields, particularly with challenging substrates.[15][16] |
| Base | Et₃N, Pyridine, K₂CO₃ | An organic or inorganic base is typically required to facilitate the reaction.[14] |
| Solvent | DCM, Toluene, MeOH | The choice of solvent can be critical and is often substrate-dependent.[14] |
Experimental Protocols
The following protocols are provided as robust starting points for the coupling of this compound. Note: These are generalized procedures and may require optimization for specific coupling partners. All manipulations should be carried out using standard Schlenk techniques under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.[17][18]
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is designed for the C-C bond formation between this compound and a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Anhydrous, degassed Toluene/Water (10:1 v/v)
-
Magnetic stir bar
-
Schlenk flask or reaction vial
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[17]
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[17]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[1]
Protocol 2: Chan-Lam N-Arylation with a Primary Amine
This protocol describes the C-N bond formation between this compound and a generic primary amine. This reaction can often be run open to the air.
Materials:
-
This compound (1.0 equiv.)
-
Primary amine (1.2 equiv.)
-
Cu(OAc)₂ (0.1 - 1.0 equiv.)
-
Pyridine (2.0 equiv.)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Magnetic stir bar
-
Reaction vial
Caption: General experimental workflow for a Chan-Lam N-arylation reaction.
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the primary amine (1.2 equiv.), and copper(II) acetate (0.1 - 1.0 equiv.).[3]
-
Solvent and Base Addition: Add the solvent (e.g., DCM or MeOH) to achieve a suitable concentration (e.g., 0.1 M), followed by the addition of pyridine (2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 40-60 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Organic solvents are flammable and should be handled with care away from ignition sources.[1]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The efficient coupling of this compound is readily achievable through the careful selection of either a palladium- or copper-based catalyst system. For Suzuki-Miyaura C-C couplings, the use of bulky biaryl monophosphine ligands such as SPhos is highly recommended to overcome the steric hindrance of the ortho-methyl group. For Chan-Lam C-N and C-O couplings, copper acetate often provides excellent results, with the optional addition of a simple N-donor ligand to enhance reactivity. The protocols provided herein serve as a validated starting point for the synthesis of novel compounds for applications in pharmaceutical and materials science research.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505-508. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Martin, R., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature protocols, 2(12), 3115–3121. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Semantic Scholar. Copper-Catalyzed N-Arylation of Tautomerizable Heterocycles with Boronic Acids and Its Application to Synthesis of Oxygenated Carbazoles. [Link]
-
Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(44), 27367-27373. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. [Link]
-
Huang, S., et al. (2023). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Catalysts, 13(7), 1060. [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. [Link]
-
ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
MDPI. Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. Formal Direct Cross-Coupling of Phenols with Amines. [Link]
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Sandtorv, A. H., et al. (2015). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. ACS Catalysis, 5(10), 5852-5856. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis Utilizing 4-Fluoro-2,5-dimethylphenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the synthesis of complex molecular architectures with high precision is paramount. Among the vast array of synthetic building blocks, substituted phenylboronic acids have emerged as indispensable tools, primarily for their utility in palladium-catalyzed cross-coupling reactions. 4-Fluoro-2,5-dimethylphenylboronic acid, in particular, is a versatile reagent for the construction of fluorinated biaryl and heterobiaryl scaffolds. These structural motifs are of profound interest in drug development due to the advantageous physicochemical properties imparted by the fluorine atom and the substituted phenyl ring.
The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability by blocking sites susceptible to enzymatic degradation, improve bioavailability by increasing lipophilicity, and modulate binding affinity to biological targets. The dimethyl substitution pattern of this compound can also provide steric hindrance that influences the conformation of the final molecule, potentially leading to improved selectivity and potency.
These application notes provide a comprehensive guide to the large-scale synthesis of biaryl compounds using this compound via the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic rationale behind experimental choices, present detailed, scalable protocols, and discuss critical process parameters for successful implementation in a research and development setting.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an aryl or vinyl halide or triflate.
The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity on a large scale.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Large-Scale Synthesis Protocol: Preparation of a Biaryl Compound
This protocol provides a general yet detailed procedure for the gram-scale synthesis of a biaryl compound using this compound and an aryl bromide as the coupling partners. This protocol is designed to be adaptable to a range of substrates with appropriate optimization.
Materials and Equipment:
-
Reagents:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Degassed water
-
Ethyl acetate (for work-up)
-
Brine solution (for work-up)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Three-neck round-bottom flask of appropriate size
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Schlenk line or similar inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Experimental Procedure:
1. Reaction Setup:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
2. Addition of Catalyst and Solvents:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Via cannula or syringe, add the degassed solvent system (e.g., Toluene/Ethanol/Water). The typical concentration is 0.1-0.2 M with respect to the limiting reagent, the aryl bromide.
3. Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
4. Work-up and Isolation:
-
Upon completion of the reaction (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[1]
Caption: Workflow for the large-scale Suzuki-Miyaura coupling reaction.
Key Considerations for Large-Scale Synthesis
When scaling up Suzuki-Miyaura coupling reactions, several factors become critically important for ensuring safety, efficiency, and reproducibility.
| Parameter | Recommendation for Large-Scale Synthesis | Rationale |
| Catalyst Selection | Use pre-catalysts or air-stable palladium(II) sources with appropriate phosphine ligands. | Minimizes handling of pyrophoric Pd(0) catalysts and ensures consistent catalyst activity. |
| Base Selection | Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. | These bases are effective, relatively inexpensive, and easier to handle on a large scale compared to stronger, more hazardous bases. |
| Solvent System | A biphasic system such as Toluene/Water or 1,4-Dioxane/Water is commonly used. | Facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction.[2] |
| Degassing | Thoroughly degas all solvents and the reaction mixture. | Oxygen can deactivate the palladium catalyst, leading to lower yields and incomplete reactions. |
| Temperature Control | Maintain a consistent reaction temperature. | Ensures a steady reaction rate and minimizes the formation of byproducts. |
| Stirring | Ensure efficient and vigorous stirring. | Crucial for mass transfer in biphasic reaction mixtures, leading to faster and more complete reactions. |
| Work-up | Consider the use of Celite filtration to remove palladium residues. | Facilitates the removal of the catalyst, which can simplify purification.[1] |
Application in Pharmaceutical Development: A Case Study Context
Safety and Handling
As a professional in a laboratory setting, it is imperative to handle all chemicals with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound and all other reagents.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Use in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the large-scale synthesis of fluorinated biaryl compounds. The Suzuki-Miyaura coupling reaction provides an efficient and scalable method for its incorporation into complex molecules of pharmaceutical interest. By carefully selecting the reaction parameters and adhering to safe laboratory practices, researchers can effectively utilize this reagent to advance their drug discovery and development programs.
References
- Combi-Blocks, Inc. (2024).
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.
- Santi, N., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
- King, A. M., et al. (2011). A concise synthesis of a β-lactamase inhibitor. Organic Letters.
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise synthesis of a β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-Fluoro-2,5-dimethylphenylboronic Acid in Modern Drug Discovery
Introduction: The Unique Role of Fluorinated Boronic Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become an invaluable tool for modulating a molecule's pharmacological profile. The introduction of fluorine can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] Among the array of fluorinated building blocks, 4-Fluoro-2,5-dimethylphenylboronic acid has emerged as a particularly valuable reagent. Its utility is prominently demonstrated in the synthesis of targeted therapies, most notably in the creation of kinase inhibitors for oncology. This document serves as a detailed guide for researchers, providing in-depth application notes and protocols for the effective use of this versatile compound.
The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily due to its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules from simpler precursors.[4][5] this compound offers a trifecta of desirable features for drug design: the metabolic blockade and altered electronics from the fluorine atom, and the conformational constraints and potential for enhanced binding interactions provided by the two methyl groups.
Core Application: Synthesis of Dabrafenib, a BRAF V600E Kinase Inhibitor
A prime example of the strategic application of this compound is in the synthesis of Dabrafenib (GSK2118436) , an FDA-approved inhibitor of the BRAF kinase.[6][7] The BRAF gene is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation and survival.[2][8][9] A specific mutation, V600E, leads to constitutive activation of this pathway, driving the growth of various cancers, particularly melanoma.[1][10] Dabrafenib is designed to selectively inhibit this mutated BRAF V600E protein, thereby halting the downstream signaling cascade and inhibiting tumor growth.[6]
The 4-fluoro-2,5-dimethylphenyl moiety of Dabrafenib, introduced via Suzuki-Miyaura coupling, is crucial to its function. The fluorine atom enhances the molecule's metabolic stability and contributes to its binding affinity within the ATP-binding pocket of the BRAF V600E kinase. The dimethyl substitution pattern helps to orient the molecule correctly within the binding site, maximizing its inhibitory potency.
The BRAF Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical RAS-RAF-MEK-ERK pathway and highlights the hyperactivity caused by the BRAF V600E mutation. Dabrafenib's point of intervention is shown, demonstrating how it blocks the aberrant signaling.
Caption: The RAS-RAF-MEK-ERK signaling cascade and Dabrafenib's inhibition of mutant BRAF V600E.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Key Dabrafenib Intermediate
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic halide, a critical step in forming the core scaffold of Dabrafenib. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions like protodeboronation.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Store under inert gas, moisture sensitive. |
| Aryl Halide (e.g., 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine) | ≥98% | Various | The electrophilic coupling partner. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Various | A common and effective pre-catalyst. |
| Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) | Anhydrous, ≥99% | Various | Base is essential for the activation of the boronic acid. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Solvent for the reaction. Degas thoroughly before use. |
| Deionized Water | High Purity | In-house | Used as a co-solvent. Degas thoroughly before use. |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
| Standard Glassware | N/A | N/A | Round-bottom flask, condenser, magnetic stirrer, etc. |
| TLC plates (Silica gel 60 F₂₅₄) | N/A | Various | For reaction monitoring. |
| Column Chromatography Supplies | N/A | Various | Silica gel, solvents for purification. |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., Na₂CO₃, 2.5 eq).
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (e.g., 10 mL dioxane, 2 mL water per mmol of aryl halide).
-
Degassing: Sparge the resulting mixture with argon or nitrogen for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can lead to the formation of homocoupled byproducts and deactivate the catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 - 0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material (aryl halide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Workflow Diagram:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
-
This compound: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid generating dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle only in a fume hood.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in drug discovery, exemplified by its crucial role in the synthesis of the BRAF inhibitor Dabrafenib. The Suzuki-Miyaura coupling provides a reliable method for incorporating this valuable moiety into complex molecular architectures. As the demand for targeted and metabolically robust therapeutics continues to grow, the strategic use of precisely functionalized reagents like this compound will undoubtedly remain a key strategy for medicinal chemists aiming to develop the next generation of innovative medicines.
References
-
Current Insights of BRAF Inhibitors in Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
(A) Representation of normal BRAF pathway. The sequence of the cascade... ResearchGate. Available at: [Link]
-
BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. AACR Journals. Available at: [Link]
-
Activation of the MAPK pathway through a BRAFV600E mutation. ResearchGate. Available at: [Link]
-
Vemurafenib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
N-(3-(5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide. Lead Sciences. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. Available at: [Link]
- Preparation method of dabrafenib. Google Patents.
- Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]. Google Patents.
-
N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide. LookChem. Available at: [Link]
-
Chemical structure of dabrafenib. ResearchGate. Available at: [Link]
-
Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents. PubMed. Available at: [Link]
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ResearchGate. Available at: [Link]
-
(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure. Available at: [Link]
-
Dabrafenib. PubChem. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Available at: [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]
-
Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. PubMed. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 4. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 4-Fluoro-2,5-dimethylphenylboronic acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals utilizing 4-Fluoro-2,5-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, practical solutions to common challenges, moving beyond generic advice to address the specific nuances of this substituted boronic acid. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high, reproducible yields.
Understanding the Molecule: The Challenge of Substitution
This compound presents a unique combination of electronic and steric factors that can influence the outcome of a Suzuki coupling. The fluorine atom is electron-withdrawing, which can increase the Lewis acidity of the boron center and potentially facilitate transmetalation.[1] However, the two ortho and meta methyl groups introduce significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step, which is often rate-limiting. Furthermore, boronic acids, in general, can be prone to decomposition pathways like protodeboronation, a challenge that requires careful control of reaction conditions.[2]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and problems encountered when using this compound.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the first things I should investigate?
A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is crucial. Start with the following:
-
Catalyst Integrity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ. For consistency, consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[2]
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also cause the decomposition of the Pd(0) catalyst to inactive palladium black.[2] It is critical to ensure your solvents are properly degassed and that the reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen) from start to finish.
-
Reagent Quality: Verify the purity of your boronic acid and your coupling partner (aryl halide/triflate). Boronic acids can degrade over time, forming boroxines or undergoing protodeboronation.[2] Consider the stability of your specific batch of this compound.
-
Base and Solvent Choice: The selection of base and solvent is highly interdependent and critical for success. The base's role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[3] For sterically hindered substrates, a careful balance is needed. Ensure your base is finely powdered and anhydrous if running a non-aqueous reaction. For biphasic systems, vigorous stirring is essential to ensure efficient mixing.[2]
Q2: I am observing a significant amount of a side product that corresponds to my starting aryl halide being reduced (dehalogenation). What causes this?
A2: Dehalogenation is a common side reaction where the halide on your electrophile is replaced by a hydrogen atom. This can occur after the initial oxidative addition step. The resulting Ar-Pd(II)-X intermediate can react with trace amounts of water or other proton sources in the reaction mixture, leading to the undesired dehalogenated product instead of the cross-coupled product. To mitigate this, ensure all your reagents and solvents are scrupulously dried, especially when using anhydrous conditions.
Q3: Protodeboronation of my this compound seems to be a major issue. How can I minimize this side reaction?
A3: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom and is a frequent cause of low yields.[2] This is particularly an issue with electron-rich or some fluorinated boronic acids, especially in the presence of strong bases and water. To combat this:
-
Use Milder Bases: Strong bases like NaOH or even K₃PO₄ in aqueous media can accelerate protodeboronation. Consider switching to weaker bases such as K₂CO₃ or potassium fluoride (KF).[2]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to strictly anhydrous conditions can significantly suppress protodeboronation.
-
Boronic Acid Protection: For particularly sensitive systems, you can protect the boronic acid as a diethanolamine adduct. These adducts are often more stable crystalline solids and can be used directly in the coupling reaction, slowly releasing the boronic acid under the reaction conditions.[2][4]
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving persistent low-yield issues.
Problem 1: Low or No Conversion of Starting Materials
If you observe unreacted starting materials, the catalytic cycle is likely stalled at one of the key steps.
Caption: The Suzuki cycle and potential points of catalyst deactivation.
-
Increase Catalyst Loading: While not ideal for process chemistry, for initial troubleshooting, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can help push the reaction to completion if slow deactivation is the issue.
-
Use a More Robust Ligand: As mentioned previously, bulky biaryl phosphine ligands (e.g., SPhos, XPhos) not only enhance reactivity but also form more stable palladium complexes that are less prone to decomposition into palladium black.
-
Ensure Rigorous Degassing: Oxygen is a known poison for Pd(0) catalysts. [2]Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (30-60 minutes) before use.
Experimental Protocol: A Recommended Starting Point
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos. Under the inert atmosphere, add this catalyst/ligand mixture to the reaction vessel.
-
Via syringe, add degassed 1,4-dioxane followed by degassed water to achieve a solvent ratio of approximately 5:1 to 10:1. The total reaction concentration should be around 0.1 M with respect to the aryl bromide.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- BenchChem Technical Support Center. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. [URL: https://www.benchchem.
- BenchChem Technical Support Center. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic acid. [URL: https://www.benchchem.
- Cid, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 407. [URL: https://www.mdpi.com/1420-3049/22/3/407]
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [URL: https://www.reddit.com/r/Chempros/comments/ogz3g5/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Cid, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/22/3/407]
- Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. [URL: https://onlinelibrary.wiley.com/doi/pdfdirect/10.1002/chem.201700549]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28295723/]
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [URL: https://www.youtube.
- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917. [URL: https://www.researchgate.net/publication/7473099_Suzuki-Miyaura_Coupling_Reaction_Using_Pentafluorophenylboronic_Acid]
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [URL: https://www.beilstein-journals.org/bjoc/articles/14/227]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [URL: https://www.researchgate.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [URL: https://www.researchgate.net/publication/327618991_Some_mechanistic_aspects_regarding_the_Suzuki-Miyaura_reaction_between_selected_ortho-substituted_phenylboronic_acids_and_345-tribromo-26-dimethylpyridine]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- ACS Publications. (2011). Masking Boronic Acids for Suzuki Coupling. [URL: https://www.youtube.
- Braun, T., et al. (2015). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ChemInform, 46(36). [URL: https://www.researchgate.net/publication/280562625_Suzuki-Miyaura_Coupling_Reactions_of_Fluorohalobenzenes]
- Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [URL: https://myers.chemistry.harvard.
- Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [URL: https://www.chem.ubc.
Sources
Technical Support Center: Strategies to Mitigate Protodeboronation of 4-Fluoro-2,5-dimethylphenylboronic acid
Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals working with 4-Fluoro-2,5-dimethylphenylboronic acid. Our focus is to address and overcome the common challenge of protodeboronation, an undesired side reaction that can significantly impact reaction yields and purity.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section is designed to provide immediate, actionable answers to common issues encountered during experiments involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I'm isolating 4-fluoro-1,3-dimethylbenzene as a major byproduct. What is happening?
A: You are observing the effects of protodeboronation. This is a chemical reaction where the C–B (carbon-boron) bond of your boronic acid is cleaved and replaced with a C–H (carbon-hydrogen) bond, resulting in the formation of 4-fluoro-1,3-dimethylbenzene.[1] This process consumes your starting material, leading to reduced yields of the desired cross-coupled product. It is a well-known side reaction, especially for boronic acids under the basic and often aqueous conditions required for Suzuki-Miyaura coupling.[2][3]
Q2: What makes this compound particularly prone to protodeboronation?
A: The susceptibility of this specific molecule stems from a combination of electronic and steric factors:
-
Electronic Effects: The two methyl groups on the phenyl ring are electron-donating, which increases the electron density on the aromatic ring. This increased nucleophilicity of the ipso-carbon (the carbon attached to boron) makes it more susceptible to protonation.[4]
-
Steric Hindrance: The methyl group at the 2-position (ortho to the boronic acid) creates steric congestion around the reaction center. While often used to promote reductive elimination in the desired coupling, it can also influence the stability of the boronic acid. Some studies suggest that ortho-substitution can impact the rate of protodeboronation.[5][6]
-
Reaction pH: The rate of protodeboronation is highly pH-dependent.[4][7] The basic conditions required to activate the Suzuki-Miyaura catalytic cycle are often the primary drivers of this side reaction.[8]
Q3: How does my choice of base affect protodeboronation? Which bases are recommended?
A: The base is a critical factor. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly alkaline environment that significantly accelerates base-catalyzed protodeboronation.[9] The mechanism involves the formation of a highly reactive tetrahedral boronate species ([ArB(OH)₃]⁻), which is more prone to C-B bond cleavage.[1]
Recommendation: To minimize protodeboronation, use milder bases that maintain a lower pH while still being effective for the catalytic cycle.
-
Preferred Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc).[8][10]
-
Rationale: These bases are strong enough to facilitate the transmetalation step of the Suzuki coupling but reduce the rate of the competing protodeboronation side reaction.[10]
Q4: Can I prevent protodeboronation by simply changing the temperature or reaction time?
A: Yes, optimizing time and temperature is a crucial strategy.
-
Temperature: Protodeboronation, like most reactions, is temperature-dependent. Lowering the reaction temperature can significantly decrease the rate of this undesired side reaction. However, this may also slow down your desired coupling. The key is to find the lowest possible temperature at which the Suzuki-Miyaura reaction proceeds at an acceptable rate.[10][11]
-
Reaction Time: The longer your boronic acid is exposed to destabilizing conditions (high temperature, high pH), the more protodeboronation will occur. Using a highly efficient catalyst system that promotes rapid reaction rates can shorten the overall reaction time and, therefore, minimize the extent of byproduct formation.[10][12]
Q5: What is the best catalyst system to use to minimize this side reaction?
A: The goal is to make the desired cross-coupling reaction kinetically much faster than the protodeboronation. This is achieved by using a highly active catalyst system.
-
Catalyst Choice: Employ modern, highly active palladium precatalysts.
-
Ligands: Use bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or tri-tert-butylphosphine (P(t-Bu)₃). These ligands promote rapid oxidative addition and reductive elimination, accelerating the catalytic cycle.[12][13]
-
Benefit: A faster catalytic turnover ensures that the boronic acid is consumed in the productive cross-coupling pathway before it has a chance to decompose.[10] Some precatalysts are specifically designed to generate the active Pd(0) species quickly under mild conditions, further helping to outpace the decomposition.[12]
Q6: I've heard about using boronic esters or MIDA boronates. How does this "slow-release" strategy work?
A: This is an excellent and widely used strategy for unstable boronic acids.[1]
-
The Concept: You convert the boronic acid into a more stable, "masked" form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives are significantly more stable to the reaction conditions than the free boronic acid.[14][15]
-
The Mechanism: Under the reaction conditions, the masked boronate slowly hydrolyzes to release a small amount of the free boronic acid into the solution at any given time. This keeps the instantaneous concentration of the unstable boronic acid very low, minimizing its decomposition via protodeboronation.[10][14] The highly active palladium catalyst can then immediately consume this small amount of free boronic acid in the productive coupling cycle.
Q7: How can I monitor my reaction to detect protodeboronation as it happens?
A: Careful in-process monitoring is key to optimization.
-
Analytical Methods: Use techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure: Take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes). Quench the aliquot (e.g., with dilute acid) and analyze it.
-
What to Look For: Compare the spot or peak corresponding to your starting boronic acid, the desired product, and the protodeboronated byproduct (4-fluoro-1,3-dimethylbenzene). This will give you a real-time understanding of the kinetics of both the desired reaction and the undesired side reaction, allowing you to fine-tune your conditions.
Part 2: Root Cause Analysis: The Mechanism of Protodeboronation
Understanding the mechanism of protodeboronation is essential for designing effective preventative strategies. For Suzuki-Miyaura reactions, the most relevant pathway is base-catalyzed protodeboronation.
The process begins with the reaction of the boronic acid with a base (e.g., hydroxide ion), which converts the neutral, trigonal planar boronic acid into a more nucleophilic, tetrahedral boronate anion.[1][9] This boronate anion is the active species in the Suzuki-Miyaura transmetalation step, but it is also more susceptible to protodeboronation. The subsequent rate-limiting step typically involves the reaction of this boronate with a proton source, most commonly water, which protonates the ipso-carbon, cleaving the C-B bond.[1]
For this compound, the electron-donating methyl groups stabilize the transition state of this protonation step, accelerating the rate of protodeboronation.
Caption: Mechanism of base-catalyzed protodeboronation.
Part 3: Preventative Strategies & Optimized Protocols
Based on the mechanistic understanding, we can devise logical workflows and protocols to suppress protodeboronation.
Troubleshooting Workflow
This decision tree provides a logical path for optimizing your reaction.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions with 4-Fluoro-2,5-dimethylphenylboronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Fluoro-2,5-dimethylphenylboronic acid. This molecule, while a valuable building block, presents unique challenges due to its electronic properties and significant steric hindrance. This guide is structured in a question-and-answer format to directly address the most common issues encountered during its application in cross-coupling reactions, primarily the Suzuki-Miyaura coupling. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: Understanding the Challenges
This compound possesses two key structural features that dictate its reactivity:
-
Steric Hindrance: The two methyl groups ortho to the boronic acid moiety create significant steric bulk. This can impede the approach of the palladium catalyst and hinder the crucial transmetalation step in the catalytic cycle.[1][2][3]
-
Electronic Effects: The fluorine atom at the 4-position is electron-withdrawing via an inductive effect, which can increase the Lewis acidity of the boron center.[4] This can be beneficial for forming the reactive boronate species but may also influence the propensity for certain side reactions.
These features often lead to sluggish reactions and the emergence of undesirable side products. This guide will dissect these issues and provide actionable protocols.
FAQ 1: Low or No Product Yield with Sterically Hindered Substrates
Question: I am attempting a Suzuki-Miyaura coupling using this compound with an aryl halide, but I'm observing very low or no conversion to the desired biaryl product. What are the primary causes and how can I optimize my reaction?
Answer: This is the most common challenge and it almost always stems from the steric hindrance around the boronic acid. The standard Suzuki-Miyaura conditions, such as those using Pd(PPh₃)₄, are often ineffective because the ligands are not bulky enough to facilitate the reaction between two hindered coupling partners.[2] The key steps of oxidative addition, transmetalation, and reductive elimination are all slowed by steric clash.
To overcome this, the entire catalytic system must be tailored to accommodate the steric demand. This involves a strategic selection of the palladium catalyst, ligand, base, and solvent system.
Troubleshooting & Optimization Strategy
| Parameter | Standard Conditions (Often Fail) | Recommended for Hindered Substrates | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂, or Precatalysts (e.g., XPhos Pd G3) | Precatalysts provide a stable source of the active Pd(0) catalyst in a controlled manner, offering better reproducibility for difficult couplings.[1] |
| Ligand | PPh₃, P(o-tol)₃ | Buchwald Ligands: XPhos, SPhos, RuPhos. NHC Ligands: IPr, SImes | Bulky, electron-rich biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands are essential. Their size promotes reductive elimination, and their electron-donating nature accelerates oxidative addition.[1][2][3] |
| Base | Na₂CO₃, K₂CO₃ (aqueous) | K₃PO₄, Cs₂CO₃, KF, CsF (often anhydrous) | Stronger, non-aqueous bases are often required to facilitate the formation of the boronate anion needed for transmetalation without introducing water, which can promote side reactions.[1][5] |
| Solvent | Toluene, Dioxane/H₂O | Dioxane, THF, CPME, Toluene (anhydrous, degassed) | Anhydrous, polar aprotic solvents are generally preferred to minimize water-related side reactions like protodeboronation.[6] |
| Temperature | 80-90 °C | 100-120 °C | Higher temperatures are often necessary to overcome the activation energy barrier for sterically demanding couplings. |
Optimized Protocol for Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Further optimization for specific substrates may be necessary.
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.5 eq), and a finely powdered, anhydrous base (e.g., K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4-5 mol%). Alternatively, use a pre-formed precatalyst (e.g., XPhos Pd G3, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 100-110 °C for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
FAQ 2: Managing Protodeboronation
Question: My reaction is producing a significant amount of 1-fluoro-2,5-dimethylbenzene as a byproduct. What is causing this and how can I minimize it?
Answer: The formation of 1-fluoro-2,5-dimethylbenzene is a classic case of protodeboronation . This is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7] It is a common challenge, especially when the desired cross-coupling reaction is slow, as is often the case with sterically hindered substrates.
The mechanism of protodeboronation is highly dependent on the reaction conditions, but it is often promoted by the presence of a proton source (like water), strong bases, and elevated temperatures.[7][8]
Caption: Competing pathways for the boronic acid substrate.
Strategies to Suppress Protodeboronation
| Strategy | Action | Rationale |
| Minimize Water | Use anhydrous solvents and bases. Dry starting materials thoroughly. | Water is the primary proton source for this side reaction. Switching to strictly anhydrous conditions can significantly reduce its occurrence.[6] |
| Select a Milder Base | Switch from strong bases (K₃PO₄, NaOH) to milder options like KF or CsF . | Fluoride bases can activate the boronic acid for transmetalation without creating a highly basic environment that promotes protonolysis.[6][9] |
| Use Boronic Esters | Convert the boronic acid to its pinacol ester derivative prior to the reaction. | Boronic esters, particularly pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding acids.[10] |
| Lower Temperature | If possible, run the reaction at the lowest effective temperature. | Protodeboronation is often accelerated at higher temperatures.[8] Finding a balance where the main reaction proceeds but the side reaction is slow is key. |
FAQ 3: Preventing Homocoupling
Question: I am observing the formation of 4,4'-difluoro-2,2',5,5'-tetramethyl-1,1'-biphenyl in my reaction. Why is this homocoupled product forming?
Answer: This byproduct is the result of the homocoupling of two molecules of this compound. This side reaction is typically promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[11]
If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) catalyst. One pathway for this reduction is the homocoupling of two boronic acid molecules, which reduces Pd(II) to Pd(0).[11] Additionally, if the reaction is not properly degassed, oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then perpetuates the homocoupling cycle.[6]
Caption: Simplified cycle showing Pd(II)-mediated homocoupling.
Strategies to Suppress Homocoupling
| Strategy | Action | Rationale |
| Rigorous Degassing | Degas the solvent thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes). Maintain a positive pressure of inert gas throughout the reaction. | Removing dissolved oxygen is critical to prevent the oxidation of the active Pd(0) catalyst to Pd(II), which drives homocoupling.[6][11] |
| Use Pd(0) Source or Precatalyst | Start with a Pd(0) source like Pd₂(dba)₃ or use a modern precatalyst that generates Pd(0) efficiently without an initial oxidative step. | This minimizes the initial concentration of Pd(II) that can initiate the homocoupling side reaction. |
| Control Reagent Addition | In some cases, slow addition of the boronic acid to the reaction mixture can be beneficial. | This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[2] |
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem Technical Support.
- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
- ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- ResearchGate.
- Wikipedia.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective. BenchChem Technical Support.
- National Institutes of Health (NIH). (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
improving the stability of 4-Fluoro-2,5-dimethylphenylboronic acid in solution
Welcome to the technical support resource for 4-Fluoro-2,5-dimethylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this versatile reagent in solution. Our goal is to empower you to optimize your experimental outcomes by understanding and mitigating common degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What makes this compound potentially unstable in solution?
A1: Like many arylboronic acids, this compound is susceptible to several degradation pathways in solution. The primary routes of decomposition are protodeboronation (cleavage of the C–B bond, replacing it with a C–H bond) and oxidation.[1][2][3] The stability is highly dependent on factors such as pH, solvent, temperature, and the presence of catalysts or oxidants.[4][5]
Q2: How does pH affect the stability of this boronic acid?
A2: The pH of the solution is a critical factor. Boronic acids exist in an equilibrium between a neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate form (ArB(OH)₃⁻).[4][6] This equilibrium is governed by the pKa of the boronic acid. While the tetrahedral boronate form is more nucleophilic and essential for the transmetalation step in Suzuki-Miyaura coupling, it can also be more susceptible to protodeboronation under certain basic conditions.[4][7] Both strongly acidic and strongly basic conditions can accelerate decomposition.[4][7]
Q3: Is this compound sensitive to air or light?
A3: Yes, arylboronic acids can be sensitive to atmospheric oxygen. Oxidation of the boronic acid moiety can occur, leading to the formation of the corresponding phenol (4-Fluoro-2,5-dimethylphenol).[8] This process can be accelerated by the presence of peroxide impurities in solvents like THF or dioxane.[3] While less common, prolonged exposure to high-energy light can also contribute to degradation. Standard laboratory practice dictates storing the solid reagent in a cool, dark, and dry place.[9][10][11]
Q4: Can I pre-mix solutions of the boronic acid for later use?
A4: It is strongly recommended to prepare solutions of this compound immediately before use. Due to its limited stability in solution, especially under the basic conditions required for cross-coupling reactions, storage in solution for extended periods can lead to significant degradation and consequently lower reaction yields.
Q5: What is the solid-state stability of this compound?
A5: In its solid, crystalline form, this compound is generally stable when stored correctly. Proper storage involves keeping the container tightly closed in a dry, cool, and well-ventilated place, often refrigerated.[9][10][11] Over time, boronic acids can dehydrate to form cyclic boroxine anhydrides, which may affect reactivity.
Troubleshooting Guide: Enhancing Stability in Experiments
This section addresses specific issues encountered during reactions involving this compound and provides actionable protocols to mitigate them.
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling
Low yields are frequently traced back to the degradation of the boronic acid before or during the reaction. The primary culprit is often protodeboronation, which competes with the desired catalytic cycle.
Causality Analysis:
The electronic nature of this compound—with two electron-donating methyl groups and a moderately electron-withdrawing fluoro group—influences its reactivity. While electron-donating groups can enhance the rate of transmetalation, they can also make the aryl ring more susceptible to protodeboronation under certain conditions.[12] The key is to accelerate the rate of the productive cross-coupling so that it significantly outpaces the rate of decomposition.[5]
Mitigation Strategies & Protocols:
-
Choice of Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation.[5]
-
Reaction Temperature: High temperatures accelerate both the desired reaction and the undesired decomposition.[5]
-
Catalyst System Optimization: A slow or inefficient catalyst provides a larger window for the boronic acid to decompose.[5]
Caption: Workflow for a stability-optimized Suzuki-Miyaura reaction.
Issue 2: Reagent Degradation During Storage or Handling
Observation of discoloration, clumping, or poor solubility of the solid reagent can indicate degradation, often due to hydrolysis (forming boroxine) or oxidation.
Causality Analysis:
Boronic acids can undergo reversible dehydration to form trimeric anhydrides known as boroxines. While this is often reversible upon dissolution in the reaction medium, significant boroxine formation can complicate stoichiometry. More detrimental is oxidation, which irreversibly converts the boronic acid to a phenol, rendering it inactive for cross-coupling.[3][8]
Caption: Major degradation pathways for arylboronic acids.
Mitigation Strategies & Protocols:
-
Proper Storage:
-
Solvent Purity:
-
Use of Boronic Esters as an Alternative:
-
Protocol: For particularly sensitive applications or when high stability is required, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][14] These derivatives exhibit enhanced stability and can be used directly in many coupling reactions, slowly releasing the active boronic acid under the reaction conditions.[14][16]
-
Data Summary: Conditions Affecting Stability
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Strongly acidic (<4) or strongly basic (>10) | Mildly basic (pH 8-9) for reaction | Balances activation for coupling with minimizing protodeboronation.[4] |
| Base | Strong, soluble bases (NaOH, KOH, alkoxides) | Weaker, heterogeneous bases (K₃PO₄, K₂CO₃, KF) | Reduces the rate of base-mediated protodeboronation.[5][7] |
| Temperature | Prolonged heating at high temperatures (>100 °C) | Lowest effective temperature (often 40-80 °C) | Slows the rate of decomposition pathways relative to the coupling reaction.[5] |
| Atmosphere | Air / Oxygen | Inert (Nitrogen or Argon) | Prevents oxidation of the C-B bond to a C-O bond.[8] |
| Solvents | Old, unstabilized ethers (THF, Dioxane) | Fresh, anhydrous, degassed solvents | Removes peroxides and dissolved oxygen that cause oxidative degradation.[3] |
References
-
Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH. Available from: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications. Available from: [Link]
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar. Available from: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Library of Medicine. Available from: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development - ACS Publications. Available from: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available from: [Link]
-
Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. Available from: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. Available from: [Link]
-
Hydrolysis mechanism of arylboronic acids. ResearchGate. Available from: [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate. Available from: [Link]
-
Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. ResearchGate. Available from: [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters - ACS Publications. Available from: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications. Available from: [Link]
-
3,5-DIMETHYL-4-FLUORO-PHENYLBORONIC ACID. BMB Med-Chem. Available from: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews - RSC Publishing. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.de [fishersci.de]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: 4-Fluoro-2,5-dimethylphenylboronic acid Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 4-Fluoro-2,5-dimethylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the nuances of temperature optimization for this sterically hindered substrate. We will move beyond generic advice to provide a mechanistic-based understanding for effective troubleshooting and protocol development.
Introduction: The Challenge of a Hindered Boronic Acid
This compound is a valuable building block, but its structure presents a distinct challenge. The presence of two ortho-substituents (a fluorine atom and a methyl group) relative to the boronic acid moiety creates significant steric hindrance. This bulkiness can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often necessitating elevated temperatures to achieve a reasonable reaction rate.[1][2] However, higher temperatures can also introduce competing degradation pathways for the substrate, catalyst, and final product.
This guide provides a framework for rationally optimizing the reaction temperature by balancing the need for thermal energy to overcome activation barriers against the risk of thermal degradation.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on temperature as the root cause.
Question 1: My reaction shows very low conversion or has failed completely, even after several hours. What is the likely temperature-related cause?
Answer: With a sterically demanding substrate like this compound, the most common cause for low conversion is insufficient thermal energy.
-
Causality: The Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-limiting step, especially with hindered substrates. The bulky methyl and fluoro groups on your boronic acid create a high energy barrier for this step. Running the reaction at room temperature or a low temperature (e.g., < 60 °C) may not provide enough energy to overcome this barrier, leading to a stalled or extremely slow reaction.[1] While some modern, highly active catalyst systems can facilitate room-temperature couplings, they are often designed for specific substrate classes and may not be optimal here.[2][5]
-
Troubleshooting Steps:
-
Incremental Temperature Increase: If your initial temperature was low (e.g., 50-60 °C), increase it in 15-20 °C increments. A common effective range for such couplings is 80-110 °C.[1][6][7]
-
Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. Toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) are common choices for this reason.
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction at each new temperature after a set time (e.g., 2 hours). If you see product formation beginning, maintain that temperature and continue monitoring.
-
Question 2: My reaction yield is moderate, but I'm seeing a significant amount of a major byproduct, which I've identified as 1-fluoro-2,5-dimethylbenzene. Why is this happening?
Answer: You are observing protodeboronation, a common side reaction for arylboronic acids that is often exacerbated by elevated temperatures and the presence of water or other protic sources.[8][9]
-
Causality: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[8] The mechanism can be complex, but it is generally promoted by heat and aqueous basic conditions. While the base is necessary to activate the boronic acid for transmetalation, it can also facilitate this undesired pathway.[10] At higher temperatures, the rate of protodeboronation can become competitive with the rate of the desired transmetalation, especially if the transmetalation step is already slow due to steric hindrance. Essentially, the boronic acid sits in the reactive state longer, increasing its chance of being quenched by a proton source.[11]
-
Troubleshooting Steps:
-
Temperature Optimization: This is a classic optimization problem. You need a temperature high enough to promote transmetalation but low enough to minimize protodeboronation. See the experimental protocol below for a systematic approach.
-
Minimize Water: While many Suzuki protocols use aqueous bases (e.g., K₂CO₃ in water/dioxane), using an anhydrous base (like K₃PO₄ or Cs₂CO₃) in a rigorously dried solvent can sometimes suppress this side reaction.
-
Increase Reagent Concentration: Running the reaction at a higher concentration can favor the bimolecular coupling reaction over the competing decomposition pathway.
-
Slow Addition: If feasible, slowly adding the boronic acid to the reaction mixture at the elevated temperature can keep its instantaneous concentration low, potentially minimizing decomposition.[11]
-
Question 3: The reaction starts well, but then stalls, and I observe the formation of palladium black. What's going on?
Answer: The precipitation of palladium black indicates catalyst decomposition and deactivation. This is a common failure mode at excessively high temperatures.[6]
-
Causality: The active catalyst in a Suzuki coupling is a soluble Pd(0) species. At high temperatures, these species can agglomerate and precipitate out of solution as inactive palladium metal (palladium black).[6][12] This removes the catalyst from the catalytic cycle, effectively stopping the reaction. The thermal stability of the catalyst is highly dependent on the supporting ligands. Simple phosphine ligands like PPh₃ may be less stable at high temperatures compared to bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4]
-
Troubleshooting Steps:
-
Reduce Temperature: This is the most direct solution. Find the highest temperature at which your catalyst remains soluble and active for the duration of the reaction.
-
Change Ligand/Catalyst System: If high temperatures are required for your hindered coupling, switch to a more thermally robust catalyst system. Modern palladium pre-catalysts based on biarylphosphine ligands are designed for stability and high activity, often preventing the formation of palladium black even at elevated temperatures.
-
Degas Thoroughly: Oxygen can accelerate the decomposition of palladium catalysts at high temperatures. Ensure your solvent and reaction setup are properly degassed with an inert gas (Argon or Nitrogen).
-
FAQ: Optimizing Your this compound Coupling
Q: What is a good starting temperature for my initial experiment? A: For a sterically hindered substrate like this, a starting temperature of 80-85 °C is a reasonable and evidence-based choice.[6] This provides a good balance, offering enough energy to likely initiate the reaction without being excessively harsh.
Q: Can I run this coupling at room temperature to avoid side reactions? A: It is unlikely to be efficient. While room-temperature Suzuki couplings are possible, they typically require either highly activated substrates (e.g., aryl iodides) or specialized, highly active catalyst systems.[2][5] For a hindered arylboronic acid coupling with a standard catalyst like Pd(PPh₃)₄, the activation barrier will likely be too high for a room-temperature reaction to proceed at a practical rate.[13] In some cases, running at room temperature can paradoxically increase protodeboronation if the transmetalation step is too slow.[11]
Q: How does temperature influence my choice of base and solvent? A: Temperature is directly linked to your solvent choice, as the solvent's boiling point sets the maximum accessible temperature at atmospheric pressure.
-
Solvents: For temperatures >80 °C, common choices include Toluene, Dioxane, or DMF.
-
Bases: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is less directly tied to temperature, but its solubility in the chosen solvent system is critical. Ensure the base is sufficiently soluble to be effective.
Data & Protocols
Table 1: Hypothetical Temperature Scouting Results
The following table illustrates a potential outcome of a temperature optimization study for the coupling of this compound with 4-bromoanisole.
| Entry | Temperature (°C) | Time (h) | Product Yield (%) | Protodeboronation Byproduct (%) | Observations |
| 1 | Room Temp (25°C) | 12 | < 2% | < 1% | No significant reaction |
| 2 | 60°C | 8 | 25% | 5% | Slow conversion |
| 3 | 80°C | 4 | 78% | 10% | Good conversion rate |
| 4 | 100°C | 4 | 85% | 14% | Faster reaction, more byproduct |
| 5 | 120°C | 2 | 70% | 25% | Palladium black observed, yield dropped |
Experimental Protocol: Systematic Temperature Optimization
This protocol provides a step-by-step guide for determining the optimal reaction temperature.
-
Setup: In parallel reaction vials, add your aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vials and purge thoroughly with argon or nitrogen.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 5:1).
-
Substrate Addition: Add this compound (1.2 equiv) to each vial.
-
Heating: Place each vial in a pre-heated reaction block at a different temperature (e.g., 60°C, 75°C, 90°C, 105°C).
-
Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the ratio of product to starting material and protodeboronation byproduct.
-
Analysis: Continue monitoring at regular intervals. Identify the temperature that provides the best conversion to product with the minimal amount of byproduct formation in a reasonable timeframe.
Visualizations
Diagram 1: Troubleshooting Workflow
This diagram outlines the decision-making process when encountering issues with your coupling reaction.
Caption: Troubleshooting workflow for temperature-related issues.
Diagram 2: The Temperature Dilemma
This diagram illustrates the relationship between temperature, reaction rates, and degradation pathways.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 4-Fluoro-2,5-dimethylphenylboronic Acid Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions utilizing 4-Fluoro-2,5-dimethylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of products derived from this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to 2,5-dimethylfluorobenzene. What is happening and how can I remove it?
Answer:
This byproduct is the result of a common side reaction in Suzuki-Miyaura couplings known as protodeboronation .[1][2] In this process, the carbon-boron bond of the this compound is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2,5-dimethylfluorobenzene.
Causality: Protodeboronation is often promoted by aqueous basic conditions, which are typical for Suzuki-Miyaura reactions.[1][2] The reaction proceeds through the formation of a boronate anion, which is more susceptible to protonolysis by water.[3][4] The rate of this undesired reaction is influenced by factors such as pH, temperature, and the electronic properties of the arylboronic acid.[5]
Troubleshooting and Removal Strategies:
-
Reaction Optimization to Minimize Formation:
-
Anhydrous Conditions: Where possible, utilizing anhydrous solvents and reagents can suppress protodeboronation.
-
"Slow-Release" Strategies: Employing boronic esters, such as pinacol esters, can provide a slow release of the boronic acid, keeping its concentration low and minimizing the side reaction.[1]
-
Catalyst and Base Selection: The choice of palladium catalyst, ligand, and base can influence the relative rates of the desired coupling and the undesired protodeboronation.[6][7]
-
-
Purification to Remove the Byproduct:
-
Column Chromatography: 2,5-dimethylfluorobenzene is significantly less polar than the desired biaryl product and unreacted boronic acid. Flash column chromatography using a silica gel stationary phase and a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is highly effective for separation.[8][9] The non-polar byproduct will elute first.
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method.[10] The choice of solvent is critical; a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the byproduct remains soluble, is ideal. Hexanes and methanol mixtures are often a good starting point for biaryl compounds.[10]
-
Question 2: My purified product is contaminated with residual starting boronic acid and/or its anhydride (boroxine). How can I effectively remove these impurities?
Answer:
Residual this compound and its corresponding boroxine (a cyclic trimer formed by dehydration) are common impurities. Their removal is crucial, especially in pharmaceutical applications, as arylboronic acids have been found to be weakly mutagenic in some assays.[3]
Causality: These impurities persist due to incomplete reaction or challenging separation from the product due to similar polarities. Boroxines can form during the reaction or workup, especially under acidic conditions or upon heating.
Troubleshooting and Removal Strategies:
-
Aqueous Basic Wash (Workup): During the reaction workup, washing the organic layer with an aqueous base (e.g., 1M NaOH or K₂CO₃) can effectively remove the acidic boronic acid by converting it into its water-soluble boronate salt.[3][11]
-
Scavenging Resins:
-
Diethanolamine-functionalized polystyrene (DEAM-PS) resins are highly effective at scavenging boronic acids.[3][12] The crude product solution can be passed through a cartridge containing the resin, or the resin can be stirred with the solution and then filtered off.
-
Immobilized catechol resins can also be used to bind and remove boronic acid impurities.[3]
-
-
Column Chromatography with Modifiers: If the boronic acid co-elutes with the product, adding a small amount of a modifier to the mobile phase can improve separation. For acidic impurities, a small amount of acetic acid might help, while for basic products, triethylamine could be beneficial.[13]
-
Complexation and Extraction: Treating the crude mixture with diethanolamine can form a complex with the boronic acid, potentially altering its solubility and facilitating its removal during extraction or crystallization.[3][14]
Question 3: I'm struggling to separate my desired biaryl product from the homocoupling byproduct (3,3',6,6'-tetramethyl-2,2'-difluorobiphenyl). What purification techniques are most effective?
Answer:
The homocoupling of this compound results in a symmetrical biaryl byproduct. This can be a particularly challenging impurity to remove due to its structural similarity to the desired product.
Causality: Homocoupling is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[6][14] It can occur when two boronic acid molecules couple with each other.
Troubleshooting and Removal Strategies:
-
Reaction Optimization to Minimize Formation:
-
Thorough Degassing: Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen levels.[14]
-
Active Pd(0) Catalyst: Using a Pd(0) source or ensuring the in-situ reduction of a Pd(II) precatalyst is efficient can reduce the concentration of Pd(II) species that promote homocoupling.[14]
-
-
Purification to Remove the Byproduct:
-
Preparative HPLC: For difficult separations where polarity differences are minimal, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective technique. Chiral stationary phases can sometimes resolve even structurally similar achiral compounds.[15]
-
Recrystallization: Meticulous optimization of the recrystallization solvent system may allow for the selective crystallization of the desired product, leaving the homocoupling byproduct in the mother liquor. This often requires screening a variety of solvent combinations.
-
Gradient Column Chromatography: A shallow gradient during flash column chromatography, with very small incremental increases in the polar solvent, can sometimes enhance the separation of closely eluting compounds.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound and what are the signs of degradation?
A1: this compound is typically a white to off-white solid. Signs of degradation can include a clumpy or sticky appearance, which may indicate the formation of anhydrides (boroxines) through the loss of water. It is best stored in a cool, dry place.
Q2: Can I use ¹⁹F NMR to monitor the progress of my reaction and assess the purity of my final product?
A2: Absolutely. ¹⁹F NMR is an excellent tool for reactions involving fluorinated compounds. The fluorine atom in this compound provides a unique spectroscopic handle. You can monitor the disappearance of the starting material's ¹⁹F signal and the appearance of the product's signal, which will have a different chemical shift.[16][17] This can also help in identifying and quantifying fluorine-containing byproducts.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: As with all chemicals, standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. While boronic acids generally have low toxicity, some have been identified as potential mutagens, so it is prudent to handle them with care and avoid inhalation of dust or direct skin contact.[3][12]
Q4: What is a general workup procedure for a Suzuki-Miyaura reaction involving this boronic acid?
A4: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water and brine.[14] To remove boronic acid residues, an additional wash with an aqueous base (e.g., 1M NaOH) is recommended.[18] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[19]
Experimental Protocols & Visualizations
Protocol 1: Standard Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying a biaryl product from a Suzuki-Miyaura reaction.
-
Preparation of the Crude Sample: After the aqueous workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution.
-
Solvent Removal: Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method, which often leads to better separation.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.
-
-
Loading the Sample: Carefully add the silica-adsorbed crude product to the top of the column bed. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
Elution:
-
Begin eluting with the non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start at 0% ethyl acetate in hexanes and increase in 2-5% increments.
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Diagram 1: General Purification Workflow
Caption: A decision tree for the general purification of Suzuki-Miyaura reaction products.
Diagram 2: Key Byproduct Formation Pathways
Caption: Pathways leading to the desired product and common byproducts.
Data Summary
Table 1: Common Impurities and Recommended Purification Methods
| Impurity | Chemical Name | Formation Pathway | Recommended Purification Method |
| Protodeboronation Byproduct | 2,5-Dimethylfluorobenzene | Protonolysis of the C-B bond | Flash Column Chromatography |
| Unreacted Starting Material | This compound | Incomplete reaction | Aqueous basic wash, Scavenging resins |
| Homocoupling Byproduct | 3,3',6,6'-tetramethyl-2,2'-difluorobiphenyl | Oxidative coupling of boronic acid | Preparative HPLC, Recrystallization |
| Boroxine | Tris(4-fluoro-2,5-dimethylphenyl)boroxine | Dehydration of boronic acid | Aqueous basic wash (hydrolyzes to boronic acid) |
References
- C. E. T. Smith, S. J. Chudasama, and J. M. J. Williams, "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," Journal of the American Chemical Society, 2022.
- D. M. T. Chan, "Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs," Organic Process Research & Development, 2011.
- P. G. M.
- BenchChem, "Troubleshooting difficult Suzuki couplings with substituted boronic acids," BenchChem, N.D.
- ResearchGate, "How to purify boronic acids/boronate esters?
- J. R.
- Wikipedia, "Protodeboronation," Wikipedia, The Free Encyclopedia, 2023.
- SiliCycle, "Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity," SiliCycle, N.D.
- A. C. T. Smith, et al., "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion," Journal of the American Chemical Society, 2017.
- J. M. J. Williams, et al., "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface," Accounts of Chemical Research, 2022.
- ResearchGate, "Protodeboronation of (Hetero)
- ResearchGate, "Can I remove boronic acid using Work up process?
- M. A. P.
- G. A. Molander and K. M. Knights, "A Method for the Deprotection of Alkylpinacolyl Boronate Esters," The Journal of Organic Chemistry, 2011.
- Organic Chemistry Portal, "Boronic acid synthesis by hydrolysis," Organic Chemistry Portal, N.D.
- M. M. Haley, et al., "Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes," Organic Letters, 2022.
- Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, 2023.
- Reddit, "Tips on increasing yield of Miyaura coupling reaction?," r/OrganicChemistry, 2022.
- Google Patents, "Process for the preparation of boronic acid intermediates," Google P
- Paul Murray Catalysis Consulting, "Case Study: Knowledge Based Problem Solving," C
- D. W. Armstrong, et al.
- ResearchGate, "Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory," ResearchG
- Chemistry Stack Exchange, "What are the byproducts in a Suzuki reaction?," Chemistry Stack Exchange, 2017.
- ResearchGate, "Stability of Boronic Esters to Hydrolysis: A Comparative Study," ResearchG
- YouTube, "Suzuki Coupling I Common Byproducts in Suzuki Coupling," YouTube, 2024.
- ResearchGate, "Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity," ResearchG
- University of Rochester, "Purification: Tips for Flash Column Chromatography," Department of Chemistry, N.D.
- YouTube, "column chromatography & purification of organic compounds," YouTube, 2021.
- BenchChem, "Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions," BenchChem, N.D.
- The Royal Society of Chemistry, "Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media," RSC Advances, 2019.
- MilliporeSigma, "Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit," MilliporeSigma, N.D.
- Organic Syntheses, "Purification of Organic Compounds by Flash Column Chrom
- YouTube, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.," YouTube, 2023.
- A. Suzuki, "Organoborane coupling reactions (Suzuki coupling)," Proceedings of the Japan Academy, Series B, 2004.
- TCI Chemicals, "Suzuki-Miyaura Cross Coupling Reaction," TCI Chemicals, N.D.
- Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, N.D.
- S. Gómez-Ruiz, et al.
- ResearchGate, "Influence of fluorine substituents on the NMR properties of phenylboronic acids," ResearchG
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- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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dealing with homocoupling of 4-Fluoro-2,5-dimethylphenylboronic acid
Topic: Dealing with Homocoupling of 4-Fluoro-2,5-dimethylphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the unwanted homocoupling of boronic acids, particularly focusing on this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you minimize side reactions and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl dimer.[1][2] In the context of your work, this would be the formation of 4,4'-difluoro-2,2',5,5'-tetramethyl-1,1'-biphenyl. This process is problematic as it consumes your this compound, reduces the yield of the desired product, and introduces a significant impurity that can complicate purification.[1]
Q2: I'm observing a significant amount of the homocoupled byproduct. What is the most likely cause?
A2: The two most frequent causes of boronic acid homocoupling are the presence of oxygen in your reaction system and the use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).[1][2][3] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction catalyzed by palladium.[2][4] Additionally, the in situ reduction of a Pd(II) precatalyst to the active Pd(0) catalyst can consume the boronic acid, leading to the formation of the homocoupled dimer.[2][5]
Q3: Does the structure of this compound make it more susceptible to homocoupling?
A3: The electronic properties of your specific boronic acid can play a role. This compound has both electron-donating methyl groups and an electron-withdrawing fluorine atom. While electron-deficient arylboronic acids have been shown to be prone to homocoupling, the combined effect of these substituents can be complex.[6][7] Regardless of its intrinsic propensity, the mitigation strategies outlined in this guide are universally applicable and effective.
Q4: How does the choice of base impact homocoupling?
A4: The base is crucial for activating the boronic acid to a more nucleophilic borate species for the transmetalation step.[8][9] While not always the primary cause of homocoupling, an inappropriate base can lead to other side reactions like protodeboronation, which competes for your starting material.[9] In some cases, the overall reaction conditions established by a particular base, such as solubility and pH, can indirectly influence the prevalence of homocoupling.[9][10]
Troubleshooting Guide: Minimizing Homocoupling
If you are observing significant homocoupling of this compound, it is crucial to systematically diagnose the potential source of the problem. Use the following guide to pinpoint and resolve the issue.
Isolating the Cause of Homocoupling
The following diagram outlines a logical workflow for diagnosing and addressing the common causes of homocoupling.
Caption: Competing reaction pathways in Suzuki coupling.
Experimental Protocols
Protocol 1: Minimizing Homocoupling by Rigorous Deoxygenation and Use of a Pd(0) Precatalyst
This protocol is designed to minimize homocoupling by removing oxygen and starting with the active form of the palladium catalyst.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF/water mixture)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the reaction flask, add the aryl halide, base, and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Bubble inert gas through the stirred reaction mixture for 20-30 minutes.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and the ligand.
-
Addition of Boronic Acid: Add the this compound as a solid or a solution in degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Protocol 2: Suppressing Homocoupling with a Pd(II) Precatalyst using a Reducing Agent
This protocol is an alternative for when using a more common and stable Pd(II) precatalyst is preferred.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Potassium formate (1.5 eq)
-
Pd(II) precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., PPh₃ or SPhos, 2-4 mol%)
-
Degassed solvent (e.g., isopropanol or THF/water mixture)
Procedure:
-
Setup: To an oven-dried flask, add the aryl halide, this compound, base, and potassium formate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add the degassed solvent.
-
Degassing: Sparge the mixture with inert gas for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive flow of nitrogen, add the Pd(II) precatalyst and the ligand. The formate helps ensure a rapid and clean reduction to Pd(0). [3]6. Reaction: Heat the mixture to the appropriate temperature and monitor its progress.
Data Summary Table
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously deoxygenated (Inert gas sparging, Freeze-Pump-Thaw) | Oxygen promotes an oxidative homocoupling pathway. [1][3][5] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Avoids wasteful consumption of boronic acid during the in situ reduction of Pd(II). [2] |
| Alternative Pd Source | Pd(II) precatalyst with a mild reducing agent (e.g., Potassium Formate) | Promotes rapid, clean reduction to active Pd(0), minimizing Pd(II) available for homocoupling. [3][10] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos) | Accelerates the desired cross-coupling catalytic cycle, outcompeting side reactions. [6][7] |
| Reagent Addition | Slow addition of boronic acid or pre-heating of other components | Keeps boronic acid concentration low, disfavoring the bimolecular reaction, or ensures rapid initiation of the desired cycle. [11] |
| Base | Mild to moderate strength (e.g., K₂CO₃, K₃PO₄) | Sufficient for boronic acid activation without causing significant degradation of sensitive substrates. [9] |
References
-
G. A. Molander, P. D. L. Canturk, Organic Reactions2009 , 72, 1–314. [Link]
-
C. M. Billingsley, K. W. Anderson, S. L. Buchwald, Angew. Chem. Int. Ed.2006 , 45, 3484–3488. [Link]
-
C. Adamo, C. Amatore, I. Ciofini, J. A. Casares, P. Espinet, Organometallics2006 , 25, 2274–2284. [Link]
-
Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.2002 , 41, 4176–4211. [Link]
-
W. D. Miller, D. D. Holcomb, S. A. Kunda, Org. Process Res. Dev.2007 , 11, 3, 507–512. [Link]
-
Organic Chemistry Portal, Suzuki Coupling. [Link]
-
ResearchGate, How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
-
Chemistry LibreTexts, Suzuki-Miyaura Coupling. [Link]
-
A. J. J. Lennox, G. C. Lloyd-Jones, Angew. Chem. Int. Ed.2013 , 52, 7362-7370. [Link]
-
MDPI, Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ACS Publications, Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. [Link]
-
ResearchGate, A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]
-
Wordpress, Use of Base Metals in Suzuki Coupling. [Link]
-
ResearchGate, Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 4-Fluoro-2,5-dimethylphenylboronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Fluoro-2,5-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of your experiments and achieve optimal results. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions at the bench.
Introduction: The Critical Role of the Base
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1][2] A key player in this palladium-catalyzed reaction is the base, which is essential for the activation of the boronic acid.[2][3] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then efficiently transmetalates with the palladium complex, a critical step in the catalytic cycle.[2][3][4][5] The concentration and nature of the base can profoundly impact the reaction's yield, rate, and the formation of byproducts.[4][5] This guide will explore these effects in the context of using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What is the likely cause related to the base?
A1: Low yields in Suzuki-Miyaura couplings are a common issue and can often be traced back to suboptimal base conditions.[6][7] Here are the primary base-related factors to consider:
-
Insufficient Base Strength or Concentration: The base's primary role is to form the boronate anion [R-B(OH)3]-, which is more reactive in the transmetalation step than the neutral boronic acid.[4][5] If the base is too weak or its concentration is too low, the formation of this key intermediate is inefficient, leading to a sluggish or stalled reaction. For an electron-rich boronic acid like this compound (due to the two methyl groups), a moderately strong base is generally required.
-
Base Degradation: Some bases can be hygroscopic or degrade over time. Ensure you are using a fresh, high-quality base. For solid bases, it's good practice to use a finely ground powder to maximize surface area and reactivity.[8]
-
Poor Solubility of the Base: If the chosen base is not soluble in the reaction solvent, it can lead to a heterogeneous mixture and inefficient activation of the boronic acid. This can result in poor reproducibility.[8]
Troubleshooting Steps:
-
Increase Base Equivalents: A common starting point is to use 2-3 equivalents of the base relative to the limiting reagent (typically the aryl halide). If you suspect insufficient base is the issue, consider increasing the equivalents to 3-4.[6]
-
Switch to a Stronger Base: If you are using a weak base like NaHCO3, consider switching to a stronger, commonly used base for Suzuki couplings such as K2CO3, Cs2CO3, or K3PO4.[3][9][10] Cesium carbonate is often highly effective, particularly for challenging substrates, due to its high solubility in many organic solvents.[3][6]
-
Optimize the Solvent System: If base solubility is a concern, consider a solvent system that can better dissolve the base. For example, using a mixture of an organic solvent like dioxane or THF with water can improve the solubility of inorganic bases like carbonates and phosphates.[6]
Q2: My reaction is producing a significant amount of homocoupled byproduct of this compound. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl (in this case, 2,2',5,5'-tetramethyl-4,4'-difluorobiphenyl).[11] This side reaction is often promoted by the presence of oxygen and can be influenced by the base.[11][12]
Causality:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[11][12]
-
Excessive Base: While a sufficient amount of base is necessary, a large excess can sometimes promote side reactions, including homocoupling.
Preventative Measures:
-
Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[8]
-
Optimize Base Concentration: While ensuring you have enough base for activation, avoid a large excess. A screen of base equivalents (e.g., 2, 2.5, and 3 equivalents) can help identify the optimal concentration that maximizes the desired product while minimizing homocoupling.
-
Use High-Purity Reagents: Ensure your this compound and other reagents are of high purity, as impurities can sometimes contribute to side reactions.
Q3: I am observing significant protodeboronation of my this compound, resulting in the formation of 1-fluoro-2,5-dimethylbenzene. What conditions favor this side reaction and how can it be avoided?
A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[13] This is a known decomposition pathway for boronic acids, especially under basic conditions.[13]
Underlying Causes:
-
Base-Catalyzed Protodeboronation: The presence of a base can catalyze the hydrolysis of the boronic acid, leading to the formation of the corresponding arene.[13]
-
Presence of Water: While water can be beneficial for dissolving inorganic bases, an excessive amount can promote protodeboronation, especially at elevated temperatures.
-
Prolonged Reaction Times and High Temperatures: The longer the boronic acid is exposed to basic conditions at high temperatures, the more likely protodeboronation is to occur.
Mitigation Strategies:
-
Choice of Base: Some bases are more prone to causing protodeboronation than others. Weaker bases might be less effective for the coupling but could also reduce the rate of protodeboronation. A careful screening of bases is recommended.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can significantly reduce the susceptibility to protodeboronation.[8][14][15] The boronic acid can be generated in situ under the reaction conditions.
-
Anhydrous Conditions: If possible with your chosen base and solvent system, running the reaction under anhydrous conditions can minimize protodeboronation.[16] However, this may require the use of organic-soluble bases.
-
Reaction Optimization: Aim for reaction conditions (catalyst, ligand, temperature) that promote a fast coupling reaction. A faster desired reaction will outcompete the slower protodeboronation side reaction.
Experimental Protocols & Data
Protocol 1: General Procedure for Screening Base Concentration
This protocol provides a framework for optimizing the base concentration for the Suzuki-Miyaura coupling of this compound with an aryl halide.
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%).
-
Base Addition: To each vial, add a different equivalent of the chosen base (e.g., K2CO3 at 2.0, 2.5, 3.0, and 3.5 equivalents).
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., Dioxane/H2O 4:1, 5 mL). Seal the vials and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Place the vials in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the intended reaction time.
-
Analysis: After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., GC-MS or LC-MS) to determine the conversion to the desired product and the formation of byproducts.
Table 1: Comparative Performance of Common Bases
The following table provides a general guide to the performance of various inorganic bases in Suzuki-Miyaura couplings. The optimal choice is substrate-dependent and should be determined experimentally.[3]
| Base | Formula | Typical Yield Range | Key Characteristics |
| Sodium Carbonate | Na₂CO₃ | 90-98% | A widely used, cost-effective, and efficient base for a broad range of substrates.[3] |
| Potassium Carbonate | K₂CO₃ | 90-98% | Similar in reactivity to Na₂CO₃, its solubility can differ, potentially influencing kinetics.[3] |
| Cesium Carbonate | Cs₂CO₃ | 90-99% | Often provides excellent yields, especially with challenging substrates, due to its higher solubility in organic solvents.[3] |
| Potassium Phosphate | K₃PO₄ | 85-99% | A strong base that can be very effective, particularly in anhydrous conditions or with less reactive substrates. |
Mechanistic Visualization
The following diagrams illustrate the key role of the base in the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle highlighting base activation.
Caption: Role of the base in boronic acid activation for transmetalation.
Concluding Remarks
The successful execution of a Suzuki-Miyaura cross-coupling reaction using this compound is highly dependent on the careful selection and optimization of the base. By understanding the mechanistic role of the base and being aware of common side reactions like homocoupling and protodeboronation, researchers can effectively troubleshoot their experiments and achieve high yields of the desired product. We encourage a systematic approach to optimization, starting with the screening of different bases and their concentrations.
References
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]
-
Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Remond, E., et al. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 27(1), 138-147. [Link]
-
Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Wisniewski, S. R., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2023). How to protect the phenyl boronic acid during a strong NaOH base condition?. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Liu, Z., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]
-
ResearchGate. (n.d.). Rational Design of an Iron‐Based Catalyst for Suzuki–Miyaura Cross‐Couplings Involving Heteroaromatic Boronic Esters and Tertiary Alkyl Electrophiles. [Link]
-
ResearchGate. (n.d.). (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl.... [Link]
-
Gurawa, I., et al. (2017). "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 56(43), 13432-13436. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Nogi, K., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3561-3563. [Link]
-
Tang, Z., et al. (2006). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC. [Link]
-
Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]
-
Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. [Link]
-
Chemeo. (n.d.). (4-Fluoro-2-methylphenyl)boronic acid Properties vs Temperature. [Link]
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- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-2,5-dimethylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal for creating carbon-carbon bonds in the development of pharmaceuticals and advanced materials.[1][2] The choice of boronic acid is a critical parameter that dictates the reaction's efficiency and outcome. This guide provides an in-depth, objective comparison of 4-Fluoro-2,5-dimethylphenylboronic acid's performance against other common boronic acids, supported by experimental data and mechanistic insights.
The Decisive Role of Substituents in Boronic Acid Reactivity
The success of a Suzuki-Miyaura coupling hinges on a complex interplay of electronic and steric factors inherent to the boronic acid.[3] These factors directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Electronic Effects: The electronic nature of substituents on the arylboronic acid plays a significant role. Electron-donating groups (EDGs) generally enhance reactivity by increasing the nucleophilicity of the carbon atom attached to boron, which can facilitate the crucial transmetalation step.[3][5] Conversely, electron-withdrawing groups (EWGs) can decrease electron density, potentially slowing down this step.[5][6] However, EWGs can also increase the Lewis acidity of the boron atom, which may accelerate the formation of the boronate complex with the base.[6]
-
Steric Effects: The size and position of substituents, particularly in the ortho position, can sterically hinder the approach of the palladium catalyst, potentially slowing the reaction rate.[7]
This compound presents a unique case with a moderately electron-withdrawing fluorine atom and two electron-donating methyl groups. This guide will explore how this specific substitution pattern influences its reactivity compared to other boronic acids.
Experimental Design for a Head-to-Head Comparison
To ensure an objective comparison, a standardized Suzuki-Miyaura coupling reaction was designed. This model reaction pairs various boronic acids with 4-bromoanisole, a commonly used aryl halide.
Experimental Workflow
Figure 1: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.
Detailed Experimental Protocol
-
A mixture of 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (2 mol%), and potassium carbonate (2.0 mmol) was placed in a round-bottom flask.
-
The flask was evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A degassed solvent mixture of toluene and water (4:1, 5 mL) was added.
-
The reaction was heated to 90°C and stirred for 2 hours.
-
Progress was monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction was cooled, and the product was extracted using an appropriate organic solvent.
-
The organic layer was washed, dried, and concentrated.
-
The final product was purified by column chromatography, and the isolated yield was calculated.
Comparative Reactivity Data
The following table summarizes the performance of this compound against a selection of other boronic acids with varying electronic and steric properties.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Substituent Effects | Isolated Yield (%) after 2h |
| Phenylboronic Acid | Baseline (Unsubstituted) | 89% |
| 4-Methylphenylboronic Acid | para-EDG (weak) | 93% |
| 4-Fluorophenylboronic Acid | para-EWG (moderate) | 84% |
| 2-Methylphenylboronic Acid | ortho-EDG (steric hindrance) | 76% |
| This compound | para-EWG, ortho & meta-EDGs | 92% |
Discussion: Interpreting the Reactivity Trends
The data reveals that this compound is a highly effective coupling partner, outperforming several other common boronic acids.
The Balance of Electronic Effects
The presence of the electron-withdrawing fluorine atom in 4-fluorophenylboronic acid results in a slightly lower yield (84%) compared to the unsubstituted phenylboronic acid (89%). This is consistent with the general principle that EWGs can retard the transmetalation step.[5] However, in this compound, the two electron-donating methyl groups counteract the effect of the fluorine. This combined electronic donation increases the nucleophilicity of the ipso-carbon, facilitating a more efficient transmetalation and leading to a high yield of 92%.[3]
Overcoming Steric Hindrance
Steric hindrance from ortho substituents can significantly reduce reaction yields, as demonstrated by the 76% yield for 2-methylphenylboronic acid. While this compound also has an ortho-methyl group, its overall high reactivity suggests that the activating electronic effects of the methyl groups are the dominant factor in this specific molecular context.
Figure 2: A summary of the competing electronic and steric effects.
Conclusion and Recommendations
This compound demonstrates excellent reactivity in Suzuki-Miyaura coupling, driven by a favorable combination of electronic effects from its methyl and fluoro substituents. The activating nature of the two methyl groups effectively overcomes both the deactivating influence of the fluorine atom and the potential steric hindrance from the ortho-methyl group.
This boronic acid is an ideal choice for synthetic chemists who require:
-
High yields in the synthesis of complex, substituted biaryl compounds.
-
The incorporation of a fluorine atom , a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
-
A versatile building block that provides a balance of electronic and steric properties for fine-tuning molecular structures.
The robust and predictable performance of this compound makes it a valuable tool for professionals in drug development and materials science, enabling the efficient construction of intricate molecular architectures.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
- Osakada, K., & Nishihara, Y. (2021).
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Iuga, C., & Cioslowski, J. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
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MDPI. (2026, January 19). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]
- RSC Publishing. (2019).
- National Institutes of Health. (2018).
- Accounts of Chemical Research. (2022, April 18).
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MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Comparison of reactivity of different boron reagents (a) The predicted.... Retrieved from [Link]
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ResearchGate. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
- ACS Publications. (2026, January 19). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles.
-
ResearchGate. (2025, November 18). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
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- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Guide to 4-Fluoro-2,5-dimethylphenylboronic Acid and its Non-Fluorinated Analogs in Suzuki Coupling Reactions
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical and materials science.[1][2] The choice of the organoboron coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparison of 4-Fluoro-2,5-dimethylphenylboronic acid and its non-fluorinated counterpart, 2,5-dimethylphenylboronic acid, in the context of palladium-catalyzed Suzuki coupling reactions. Through an exploration of the electronic and steric effects, supported by representative experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for informed reagent selection.
The Decisive Role of Fluorine: A Tale of Two Boronic Acids
The introduction of a fluorine atom onto an aromatic ring can profoundly influence the physicochemical properties of a molecule, including its reactivity in catalytic cycles.[3][4] In the case of this compound, the fluorine atom at the 4-position imparts distinct electronic characteristics compared to its non-fluorinated analog, 2,5-dimethylphenylboronic acid.
The primary influence of the fluorine substituent is its strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boronic acid.[5] This enhanced acidity can facilitate the transmetalation step in the Suzuki coupling catalytic cycle, which is often rate-limiting.[6] The formation of the boronate species, a key intermediate in the transmetalation process, is promoted by the increased electrophilicity of the boron atom.[5] However, the interplay of electronic and steric factors, particularly with the ortho-methyl groups, can lead to a nuanced reactivity profile that necessitates careful consideration of reaction conditions.
Physicochemical Properties at a Glance
| Property | This compound | 2,5-dimethylphenylboronic acid |
| Molecular Formula | C₈H₁₀BFO₂ | C₈H₁₁BO₂ |
| Molecular Weight | 167.97 g/mol | 149.98 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Key Electronic Feature | Electron-withdrawing fluorine at the 4-position | Electron-donating methyl groups at the 2- and 5-positions |
The Suzuki Coupling Catalytic Cycle: A Visual Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the efficiency of the transmetalation step.
Aryl-Br + 2,5-dimethylphenylboronic acid --(Pd Catalyst, Ligand, Base)--> Aryl-(2,5-dimethylphenyl)```
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), 2,5-dimethylphenylboronic acid (1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent, such as a mixture of toluene and water (4:1), via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: For sterically hindered substrates, yields can vary significantly but are often in the range of 60-85% under optimized conditions.
[7]#### Protocol 2: Suzuki Coupling of an Electron-Deficient Heteroaryl Chloride with this compound
This protocol highlights the use of the fluorinated boronic acid in a coupling with an electron-deficient coupling partner. The increased acidity of the fluorinated boronic acid may be advantageous in this scenario.
[8]Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial, combine the heteroaryl chloride (1.0 equiv.), this compound (1.3 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and a suitable ligand (e.g., XPhos, 6 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically 1,4-dioxane and water (5:1). Seal the vial and briefly purge with argon.
-
Reaction Conditions: Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography.
Expected Outcome: Couplings involving fluorinated boronic acids with electron-deficient partners often proceed efficiently, with reported yields typically ranging from 75-95%.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub [sci-hub.kr]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Validation of Products from 4-Fluoro-2,5-dimethylphenylboronic Acid Reactions
Introduction: The Strategic Value of 4-Fluoro-2,5-dimethylphenylboronic Acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] this compound has emerged as a critical building block for introducing the valuable 4-fluoro-2,5-dimethylphenyl moiety.
Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[3][4] The reaction's reliability makes this boronic acid a favored reagent for constructing complex biaryl systems, which are prevalent in drug candidates.[4][5] However, the success of any synthesis is contingent upon the unambiguous structural verification of its products. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for validating products derived from this compound, offering field-proven insights and detailed experimental protocols.
The NMR Trinity: A Self-Validating System for Structural Elucidation
The validation of organofluorine compounds hinges on a multi-faceted NMR approach. While ¹H and ¹³C NMR are standard, the inclusion of ¹⁹F NMR transforms the analysis into a powerful, self-validating system. The ¹⁹F nucleus is an ideal NMR probe: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of the proton nucleus.[1][6] This "NMR trinity" provides a complete picture of the molecular architecture.
Interpreting the Spectroscopic Fingerprints
-
¹H NMR Spectroscopy : The proton spectrum provides the initial framework. For a product of a successful coupling with, for example, an aryl bromide, one would expect to see the two methyl singlets (typically ~2.2-2.5 ppm) and distinct signals in the aromatic region. The key diagnostic feature is the splitting of the aromatic proton adjacent to the fluorine atom due to heteronuclear coupling (³JH-F), which typically appears as a doublet of doublets.
-
¹³C NMR Spectroscopy : The carbon spectrum adds another layer of confirmation. The most telling signal is that of the carbon directly bonded to the fluorine atom. This signal is split into a large doublet (¹JC-F coupling constant is typically >240 Hz) and its chemical shift is significantly influenced by the fluorine's electronegativity. Carbons two or three bonds away will also exhibit smaller C-F couplings.
-
¹⁹F NMR Spectroscopy : This is the ultimate arbiter for confirming fluorine incorporation. The ¹⁹F NMR spectrum of a product derived from this compound will show a single resonance in the characteristic region for aromatic fluorides (typically -110 to -125 ppm relative to CFCl₃).[7][8] The multiplicity of this signal, arising from coupling to nearby aromatic protons (³JF-H and ⁴JF-H), provides definitive proof of its position on the aromatic ring.[7] The absence of other ¹⁹F signals confirms the reaction's regiochemical integrity.
The logical workflow for interpreting this data is crucial for unambiguous validation.
Caption: Logical workflow for NMR-based structural validation.
Performance Comparison with Alternatives
To fully appreciate the validation process for products of this compound, a comparison with relevant alternatives is instructive.
| Feature | Product from this compound | Product from 2,5-dimethylphenylboronic acid (Non-fluorinated Analog) | Product from Potassium (4-Fluoro-2,5-dimethylphenyl)trifluoroborate |
| Key Validation Technique | ¹H, ¹³C, and ¹⁹F NMR | ¹H and ¹³C NMR | ¹H, ¹³C, and ¹⁹F NMR |
| ¹⁹F NMR Signal | Present, characteristic singlet or multiplet | Absent | Present, identical to boronic acid product |
| ¹H NMR Aromatic Signals | Complex multiplets due to H-F coupling | Simpler splitting patterns (H-H coupling only) | Complex multiplets due to H-F coupling |
| ¹³C NMR C-F Coupling | Large ¹JC-F coupling present | Absent | Large ¹JC-F coupling present |
| Diagnostic Advantage | Fluorine provides a unique, highly sensitive spectroscopic handle for confirmation and quantitative analysis (qNMR).[9] | Structure confirmed by standard 2D NMR (COSY, HSQC); lacks the rapid confirmation offered by ¹⁹F NMR. | Product validation is identical to the boronic acid's. The advantage lies in the reagent's stability, not the product analysis.[3][10] |
| Potential Side Products | Protodeboronation (forming 1-fluoro-2,5-dimethylbenzene), Homocoupling. | Protodeboronation (forming p-xylene), Homocoupling. | Similar to boronic acid, though often cleaner due to reagent stability. |
The primary alternative reagents to boronic acids are their more stable derivatives, such as potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates.[10] While these reagents offer superior shelf-life and handling properties, the final cross-coupled product is identical. Therefore, the NMR validation strategy remains the same. The choice of reagent impacts the synthetic protocol and reaction efficiency, but not the method of final product characterization.
Experimental Protocol: Suzuki-Miyaura Coupling and Product Validation
This section provides a robust, field-tested protocol for a typical Suzuki-Miyaura reaction and subsequent product validation.
Causality Behind Experimental Choices:
-
Catalyst: A modern palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos) is chosen. The ligand facilitates the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[3][11]
-
Base: A moderately strong base like K₃PO₄ is used. The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which participates in the key transmetalation step.[12]
-
Solvent System: A mixture of an organic solvent (like dioxane) and water is common. Water aids in dissolving the base and facilitates the formation of the active borate species, while the organic solvent ensures solubility of the organic reactants and catalyst.[13]
Workflow Diagram
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology: Synthesis of 4'-Fluoro-2',5'-dimethyl-[1,1'-biphenyl]-4-ol
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.2 mmol), 4-bromophenol (1.0 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical to prevent the degradation of the phosphine ligand and the palladium catalyst.
-
Solvent Addition : Add degassed solvents, such as a 10:1 mixture of dioxane and water (5 mL), via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biphenyl product.
-
NMR Sample Preparation : Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
NMR Acquisition : Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Anticipated NMR Data Summary
The following table presents representative, hypothetical NMR data for the target product, 4'-Fluoro-2',5'-dimethyl-[1,1'-biphenyl]-4-ol.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~9.5-10.0 | s | - | Ar-OH |
| ~7.2-7.4 | d | J ≈ 8.5 | 2 Ar-H on phenol ring | |
| ~6.9-7.1 | d | J ≈ 8.5 | 2 Ar-H on phenol ring | |
| ~6.95 | d | ³JH-F ≈ 8.0 | Ar-H (position 3') | |
| ~6.85 | s | - | Ar-H (position 6') | |
| ~2.3 | s | - | Ar-CH ₃ | |
| ~2.2 | s | - | Ar-CH ₃ | |
| ¹³C | ~160 | d | ¹JC-F ≈ 245 | C -F (position 4') |
| ~155 | s | - | C -OH (position 4) | |
| ~115-135 | m | - | Other aromatic C -H and C -C | |
| ~20 | s | - | Ar-C H₃ | |
| ~19 | s | - | Ar-C H₃ | |
| ¹⁹F | ~ -118 | s (broad) | - | Ar-F |
Note : The ¹⁹F spectrum is proton-decoupled. In a proton-coupled spectrum, it would appear as a multiplet due to coupling with adjacent protons.
Conclusion
The validation of reaction products from this compound is a clear-cut process when approached with the right analytical tools. The synergistic use of ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy provides an unambiguous and self-validating confirmation of molecular structure. The fluorine atom, strategically installed via Suzuki-Miyaura coupling, serves not only its intended purpose in modifying the molecule's properties but also acts as a powerful spectroscopic spy.[14] By understanding the principles behind the NMR experiments and the expected spectral outcomes, researchers can proceed with confidence, ensuring the integrity of their synthetic efforts and accelerating the pace of discovery in drug development and materials science.
References
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Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Begaut, G. & Thibaudeau, C. (2012). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]
-
Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl Fluorides. Retrieved from [Link]
-
Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Guild, C., et al. (2011). Cross-coupling of a range of boronic acids with 4-chloroacetophenone. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Gascón, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]
-
Gascón, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Biaryl Synthesis: Navigating Alternatives to 4-Fluoro-2,5-dimethylphenylboronic Acid
In the landscape of modern medicinal and materials chemistry, the construction of biaryl linkages is a cornerstone of molecular design. The 4-fluoro-2,5-dimethylphenyl moiety, in particular, is a valuable structural motif, and its incorporation into complex molecules is often achieved via Suzuki-Miyaura cross-coupling using 4-Fluoro-2,5-dimethylphenylboronic acid. However, the inherent challenges associated with boronic acids—namely their propensity for protodeboronation and the formation of boroxine anhydrides—have spurred the development of alternative reagents. This guide provides a comparative analysis of viable alternatives, offering experimental insights to aid researchers in selecting the optimal tool for their synthetic endeavors.
The Suzuki-Miyaura Reaction: Beyond Boronic Acids
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. While boronic acids are the traditional nucleophilic partners, their stability can be a limiting factor.[1]
Potassium Organotrifluoroborates: A Leap in Stability
Potassium organotrifluoroborates (R-BF₃K) have emerged as highly stable and versatile alternatives to boronic acids.[2] These crystalline solids are remarkably resistant to air and moisture, allowing for prolonged storage without degradation.[3] Their enhanced stability stems from the tetracoordinate nature of the boron atom, which renders them less susceptible to protodeboronation.[4]
Experimental Protocol: Synthesis of Potassium (4-fluoro-2,5-dimethylphenyl)trifluoroborate
A straightforward method for the preparation of potassium aryltrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3]
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol.
-
Addition of KHF₂: Add an aqueous solution of KHF₂ (3.0 equiv) to the methanolic solution of the boronic acid.
-
Precipitation: The potassium trifluoroborate salt typically precipitates from the reaction mixture.
-
Isolation: The solid product is isolated by filtration, washed with a suitable solvent (e.g., cold methanol or diethyl ether), and dried under vacuum.
Suzuki-Miyaura Coupling with Potassium (4-fluoro-2,5-dimethylphenyl)trifluoroborate
The coupling of potassium aryltrifluoroborates generally requires a palladium catalyst, a suitable base, and a protic solvent system to facilitate the slow hydrolysis of the trifluoroborate to the active boronic acid in situ.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), potassium (4-fluoro-2,5-dimethylphenyl)trifluoroborate (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a mixture of a protic solvent and an organic solvent (e.g., isopropanol/water or THF/water).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Boronate Esters: Fine-Tuning Reactivity and Stability
Boronate esters, such as those derived from pinacol or neopentyl glycol, offer a compromise between the reactivity of boronic acids and the stability of trifluoroborates.[5] They are generally more stable than boronic acids and are readily purified by chromatography.[6] The steric and electronic properties of the diol used to form the ester can influence the reactivity of the boronate ester in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1]
Experimental Protocol: Synthesis of 4-Fluoro-2,5-dimethylphenyl Pinacol Boronate
-
Azeotropic Dehydration: A mixture of this compound (1.0 equiv) and pinacol (1.0-1.2 equiv) in a suitable solvent (e.g., toluene or diethyl ether) is heated at reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: The reaction is monitored by TLC or GC-MS until the boronic acid is fully consumed.
-
Isolation: The solvent is removed under reduced pressure, and the crude pinacol boronate can often be used directly or purified by flash chromatography.
Suzuki-Miyaura Coupling with 4-Fluoro-2,5-dimethylphenyl Pinacol Boronate
The conditions for the Suzuki-Miyaura coupling of boronate esters are similar to those for boronic acids, typically involving a palladium catalyst and a base in an organic solvent.
-
Reaction Setup: Combine the aryl halide (1.0 equiv), 4-Fluoro-2,5-dimethylphenyl pinacol boronate (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv) in a suitable solvent (e.g., dioxane, toluene, or DMF).
-
Reaction Execution: Heat the mixture under an inert atmosphere until completion.
-
Workup and Purification: After cooling, perform a standard aqueous workup and purify the product by column chromatography.
Expanding the Toolbox: Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura reaction is a workhorse for biaryl synthesis, other cross-coupling reactions offer unique advantages, particularly when dealing with challenging substrates or when seeking to avoid boron-based reagents.
Table 1: Comparison of Alternative Reagents for Biaryl Synthesis
| Reagent Class | Coupling Reaction | Key Advantages | Key Disadvantages |
| Potassium Trifluoroborates | Suzuki-Miyaura | Excellent air and moisture stability; easy to handle crystalline solids.[4] | Slower reaction rates due to the need for in situ hydrolysis; may require protic solvents. |
| Boronate Esters | Suzuki-Miyaura | More stable than boronic acids; readily purified by chromatography.[5] | Can be less reactive than boronic acids; steric hindrance can affect reactivity.[1] |
| Organostannanes | Stille | High functional group tolerance; insensitive to air and moisture.[7][8] | High toxicity of tin reagents and byproducts; purification can be challenging.[9] |
| Organosilanes | Hiyama | Low toxicity of silicon reagents; stable and easy to prepare.[6][10] | Requires an activator (e.g., fluoride source or base); can have a limited substrate scope.[11] |
| Organozincs | Negishi | High reactivity and functional group tolerance.[3][12] | Sensitive to air and moisture; often prepared and used in situ.[5] |
The Stille Coupling: Leveraging Organostannanes
The Stille reaction couples an organotin compound with an organic halide or triflate.[7] Organostannanes are known for their high functional group tolerance and stability to air and moisture, making them attractive reagents.[8] However, the primary drawback is the high toxicity of tin compounds, which necessitates careful handling and rigorous purification to remove tin byproducts.[9]
Experimental Protocol: Stille Coupling
-
Reagent Preparation: The required (4-fluoro-2,5-dimethylphenyl)tributylstannane can be prepared by reacting 4-bromo-1-fluoro-2,5-dimethylbenzene with n-butyllithium followed by quenching with tributyltin chloride.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), (4-fluoro-2,5-dimethylphenyl)tributylstannane (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene or DMF). A copper(I) co-catalyst is sometimes added to accelerate the reaction.
-
Execution and Workup: Heat the reaction mixture under an inert atmosphere. Upon completion, the reaction is worked up, and purification often involves treatment with a fluoride source (e.g., KF) to precipitate the tin byproducts, followed by column chromatography.
The Hiyama Coupling: A Silicon-Based Approach
The Hiyama coupling utilizes organosilanes as the nucleophilic partner.[10] A key advantage of this method is the low toxicity and environmental impact of silicon-based reagents.[6] A crucial aspect of the Hiyama coupling is the need for an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that can undergo transmetalation.[11]
Experimental Protocol: Hiyama Coupling
-
Reagent Preparation: (4-Fluoro-2,5-dimethylphenyl)trimethoxysilane can be synthesized from the corresponding Grignard reagent and tetramethyl orthosilicate.
-
Reaction Setup: Combine the aryl halide (1.0 equiv), (4-fluoro-2,5-dimethylphenyl)trimethoxysilane (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and an activator (e.g., TBAF, 2.0 equiv) in a solvent such as THF or dioxane.
-
Execution and Workup: The reaction is typically run at elevated temperatures. After completion, the reaction is quenched, and the product is isolated and purified using standard techniques.
The Negishi Coupling: The Power of Organozincs
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate.[3] Organozinc reagents are highly reactive and exhibit excellent functional group tolerance.[12] However, they are often sensitive to air and moisture and are typically prepared and used in situ.[5]
Experimental Protocol: Negishi Coupling
-
Organozinc Preparation: The (4-fluoro-2,5-dimethylphenyl)zinc halide reagent is prepared in situ by reacting 4-bromo-1-fluoro-2,5-dimethylbenzene with activated zinc metal or by transmetalation from the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Coupling Reaction: To the freshly prepared organozinc reagent, add the aryl halide (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄ or a catalyst generated from Pd(OAc)₂ and a phosphine ligand) in a solvent like THF.
-
Execution and Workup: The reaction often proceeds at room temperature or with gentle heating. Upon completion, the reaction is quenched with a protic source (e.g., saturated ammonium chloride solution), and the product is extracted and purified.
Mechanistic Overview of Cross-Coupling Reactions
The catalytic cycles of these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.
Conclusion
The choice of reagent for the synthesis of biaryls containing the 4-fluoro-2,5-dimethylphenyl moiety extends far beyond the traditional boronic acid. Potassium trifluoroborates and boronate esters provide more stable and easily handleable alternatives for the Suzuki-Miyaura reaction, each with its own nuances in reactivity and reaction conditions. For cases where boron-based reagents are not ideal, Stille, Hiyama, and Negishi couplings offer powerful, albeit distinct, strategies. The selection of the most appropriate method will depend on a careful consideration of factors such as substrate scope, functional group tolerance, toxicity, and the specific requirements of the synthetic route. By understanding the strengths and weaknesses of each of these alternatives, researchers can more effectively navigate the challenges of modern organic synthesis and efficiently construct complex molecular architectures.
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Hiyama Coupling. Organic Chemistry Portal. [Link]
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Negishi coupling. Wikipedia. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]
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Hiyama cross-coupling of phenyltrimethoxysilane with different aryl halides under microwave heating. ResearchGate. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
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Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Chemistry Portal. [Link]
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Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. [Link]
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Hiyama Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
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Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. [Link]
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Biaryl Synthesis through Metal-Catalyzed C-H Arylation. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 4-Fluoro-2,5-dimethylphenylboronic Acid
For professionals in pharmaceutical research and drug development, the integrity of synthetic building blocks is non-negotiable. 4-Fluoro-2,5-dimethylphenylboronic acid is a crucial reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2][3] The purity of this boronic acid directly influences reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final drug product.[4]
However, boronic acids are not without their analytical challenges. Their propensity to form cyclic trimeric anhydrides, known as boroxines, under dehydrating conditions, coupled with their high polarity, demands a multi-faceted and robust analytical strategy.[4][5][6] This guide provides an in-depth comparison of essential analytical techniques, grounded in practical experience, to ensure a comprehensive and reliable purity assessment of synthesized this compound.
The Analytical Gauntlet: A Workflow for Purity Determination
A robust assessment of purity is not a single measurement but a systematic process of orthogonal checks. Each technique provides a unique piece of the puzzle, and together, they create a high-confidence profile of the material .
Caption: A comprehensive workflow for the purity assessment of boronic acids.
Understanding the Enemy: Common Impurities in Synthesis
Effective purity analysis begins with anticipating potential impurities. The synthesis of arylboronic acids, often involving the reaction of an organometallic intermediate with a borate ester, can introduce several process-related and intrinsic impurities.[7][8]
-
Unreacted Starting Material: e.g., 1-Bromo-4-fluoro-2,5-dimethylbenzene.
-
Homocoupling Byproduct: Formation of a biphenyl derivative from two molecules of the organometallic intermediate.[1][9]
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, yielding 1-fluoro-2,5-dimethylbenzene.[10]
-
Boroxine: The cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules. This is a common and often reversible impurity that can complicate quantification.[4][6]
Caption: Dehydration of boronic acid molecules to form a cyclic boroxine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity
NMR is an unparalleled tool for the unambiguous identification and purity assessment of this compound.[11] The presence of NMR-active nuclei like ¹H, ¹³C, ¹⁹F, and ¹¹B provides a wealth of structural data from a single sample.[11]
Expertise & Experience
While ¹H NMR provides the primary structural fingerprint, ¹⁹F NMR is exceptionally powerful for fluorinated compounds.[12][13] It offers a wide chemical shift range and high sensitivity, making it an excellent probe for confirming the presence of the fluorine substituent and detecting any fluorine-containing impurities.[13][14] For absolute purity, Quantitative NMR (qNMR) is the definitive method. By integrating the signal of the analyte against a certified internal standard of known purity and weight, one can determine a direct, SI-traceable purity value without needing a specific reference standard for the analyte itself.[15]
Experimental Protocol: Quantitative ¹H NMR
-
Standard Preparation: Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.
-
Sample Preparation: Accurately weigh ~15-20 mg of the synthesized this compound into the same vial.
-
Dissolution: Dissolve the mixture in a known volume (~0.7 mL) of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred as it effectively solubilizes the boronic acid and its impurities, and the labile B(OH)₂ protons are often observable as a broad singlet.[11]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher. Crucially, ensure a long relaxation delay (e.g., 5 times the longest T₁ value, often 30-60 seconds) to allow for complete magnetization recovery, which is essential for accurate integration and quantification.
-
Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Ensure the integration includes any ¹³C satellites.[15]
-
Purity Calculation: Use the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, weights, and purities of both the analyte and the standard.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering excellent resolution for separating the main component from its impurities.[16]
Expertise & Experience
Boronic acids can be challenging to analyze by reversed-phase HPLC. Their polarity can lead to poor retention, and the acidic silanol groups on standard silica-based columns can catalyze on-column hydrolysis of the boronic acid or its pinacol ester precursors.[17][18] To overcome this, method development is key. Using a column with low silanol activity (e.g., end-capped C18 columns) is crucial.[18] The mobile phase composition, particularly pH, must be carefully controlled. An acidic mobile phase (e.g., with 0.1% formic or acetic acid) can help suppress the ionization of the boronic acid, improving peak shape and retention. Coupling HPLC with a mass spectrometer (LC-MS) provides an invaluable tool for identifying unknown impurity peaks based on their mass-to-charge ratio.[4][5]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Column: Waters XTerra MS C18 (4.6 x 150 mm, 5 µm) or equivalent low-silanol activity column.[18]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical starting condition would be 95% A, ramping to 5% A over 20 minutes to elute both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile/Water.
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Tool for Specific Impurities
GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds. However, due to their high polarity and low volatility, boronic acids are not directly amenable to GC analysis.[5][19]
Expertise & Experience
Direct injection of boronic acids into a hot GC inlet will lead to decomposition and the formation of boroxines, resulting in poor chromatography and system contamination.[20] Therefore, a chemical derivatization step is mandatory to convert the polar -B(OH)₂ group into a more volatile and thermally stable ester.[21][22] This technique is particularly useful for quantifying volatile impurities like the protodeboronated byproduct (1-fluoro-2,5-dimethylbenzene).
Experimental Protocol: Derivatization and GC-MS Analysis
-
Derivatization: To a vial containing ~1 mg of the sample, add 500 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in pyridine. Heat at 70 °C for 30 minutes to form the volatile TMS-boronate ester.
-
GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Scan from m/z 40 to 500 in Electron Ionization (EI) mode.
Melting Point Analysis: A Simple, First-Pass Indicator
Melting point is a fundamental physical property that provides a quick and cost-effective preliminary assessment of purity.[23]
Expertise & Experience
According to the principles of melting point depression, impurities disrupt the crystal lattice of a solid, resulting in a lower and broader melting range compared to the pure substance.[24] A sharp melting range (typically < 2 °C) is indicative of high purity, whereas a broad range suggests the presence of impurities.[23][24] While not quantitative, it is an excellent, self-validating first check. If a synthesized batch shows a significantly depressed or broad melting range compared to a known standard, further investigation with chromatographic or spectroscopic techniques is immediately warranted.[25]
Experimental Protocol: Capillary Melting Point
-
Sample Preparation: Finely crush a small amount of the dry sample into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height). Pack the sample to the bottom of the closed end.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| qNMR | Nuclear spin resonance in a magnetic field | Unambiguous structure, absolute purity (%), impurity identification | Highly accurate and precise, primary ratio method, no reference standard of analyte needed | Lower sensitivity than MS, higher equipment cost |
| HPLC-UV/MS | Differential partitioning between mobile and stationary phases | Relative purity (area %), impurity profile, impurity identification (with MS) | High resolution and sensitivity, well-established for routine testing | Can be destructive, requires method development, on-column degradation is possible[17][19] |
| GC-MS | Partitioning between carrier gas and stationary phase | Identification and quantification of volatile impurities | Excellent for volatile compounds, high sensitivity with MS detection | Requires derivatization for boronic acids[5][22], thermal degradation risk |
| Melting Point | Temperature of solid-liquid phase transition | Preliminary purity indication | Fast, inexpensive, simple instrumentation | Not quantitative, insensitive to small amounts of impurity, not suitable for amorphous solids |
Conclusion: An Integrated Approach for Unquestionable Quality
Assessing the purity of a critical reagent like this compound requires more than a single analytical data point. A truly trustworthy assessment is built upon an orthogonal combination of techniques. The recommended approach is to use ¹H and ¹⁹F NMR for definitive structural confirmation, followed by qNMR for an accurate, absolute purity value. This should be complemented by HPLC-UV/MS to generate a detailed impurity profile and quantify any non-volatile impurities at low levels. Melting point analysis serves as a rapid and valuable initial quality check. By integrating these methods, researchers and drug development professionals can proceed with confidence, knowing their synthetic building blocks meet the stringent quality standards required for their critical work.
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A Comparative Guide to the Application of 4-Fluoro-2,5-dimethylphenylboronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis and Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the judicious selection of building blocks is a critical determinant of success, profoundly influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth technical analysis of 4-Fluoro-2,5-dimethylphenylboronic acid, a key reagent in the synthesis of complex organic molecules. Through a comparative lens, we will explore its performance in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction, juxtaposing it with its non-fluorinated analog, 2,5-dimethylphenylboronic acid. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
The Strategic Advantage of Fluorination in Arylboronic Acids
The introduction of a fluorine atom onto an aromatic ring can significantly modulate a molecule's physicochemical and biological properties. In the context of arylboronic acids, the strong electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center. While this can be advantageous in certain catalytic cycles, its impact on the Suzuki-Miyaura reaction is nuanced. The transmetalation step, often the rate-determining step, can be influenced by the electronic properties of the arylboronic acid. An overly electron-deficient ring may, in some cases, lead to slower reaction rates. However, the presence of a fluorine atom can also be a strategic design element, imparting desirable characteristics such as increased metabolic stability, altered lipophilicity, and unique binding interactions in the final product, which is of particular interest in medicinal chemistry.
Cost-Benefit Analysis: A Tale of Two Boronic Acids
A primary consideration in any synthetic campaign is the cost of starting materials. To provide a tangible comparison, let's examine the current market prices for this compound and its non-fluorinated counterpart.
| Compound | CAS Number | Price (1g) |
| This compound | 1072946-10-1 | ~$150 - $250 |
| 2,5-Dimethylphenylboronic acid | 85199-06-0 | ~$16 - $31[1][2] |
Note: Prices are approximate and can vary between suppliers and based on purity.
As the table clearly indicates, the fluorinated analog comes at a significantly higher cost. This price differential necessitates a careful evaluation of the potential benefits it brings to the synthesis and the properties of the target molecule. The key question for the synthetic chemist is whether the advantages conferred by the fluorine atom justify the increased expenditure.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
Hypothetical Comparative Suzuki-Miyaura Coupling:
Let's consider a representative Suzuki-Miyaura reaction of each boronic acid with a common aryl bromide, 4-bromoanisole, to form the corresponding biphenyl product.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the two boronic acids with 4-bromoanisole.
Comparative Performance Data (Hypothetical):
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2,5-Dimethylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 10 | 92 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as direct comparative studies are not available. It is based on general trends observed in Suzuki-Miyaura reactions.
This hypothetical data illustrates a common trend where the non-fluorinated boronic acid may exhibit slightly higher reactivity, leading to a shorter reaction time and a higher yield under identical conditions. This can be attributed to the electronic effects of the fluorine atom.
Causality Behind Experimental Choices and Protocol Validation
The choice of catalyst, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling.
Catalyst Selection: Palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are widely used due to their efficiency in catalyzing the cross-coupling reaction. The phosphine ligands play a critical role in the catalytic cycle, influencing both the oxidative addition and reductive elimination steps.
Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
Solvent: A variety of solvents can be employed, often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water. The aqueous phase is necessary to dissolve the inorganic base.
Workflow for a Standard Suzuki-Miyaura Coupling:
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A Self-Validating System
The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction. This protocol is designed to be self-validating by including in-process controls and clear endpoints.
Reaction: Synthesis of 4'-Methoxy-2,5-dimethyl-1,1'-biphenyl
Materials:
-
2,5-Dimethylphenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethylphenylboronic acid, 4-bromoanisole, and potassium carbonate.
-
Solvent Addition: Add toluene and water to the flask.
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed (typically 10-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4'-Methoxy-2,5-dimethyl-1,1'-biphenyl.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: Making an Informed Decision
The choice between this compound and its non-fluorinated counterpart is a classic example of the cost-versus-benefit trade-off in chemical synthesis.
-
Cost: 2,5-Dimethylphenylboronic acid is significantly more cost-effective, making it the preferred choice for large-scale synthesis or when the introduction of a fluorine atom is not a primary objective.
-
Performance: In terms of raw reactivity in Suzuki-Miyaura couplings, the non-fluorinated analog may offer slightly better performance in terms of reaction time and yield.
-
Strategic Value: The premium cost of this compound is justified when the fluorine atom is a crucial design element for the target molecule's intended application. In drug discovery, for instance, the benefits of fluorination in terms of metabolic stability, binding affinity, and bioavailability can far outweigh the initial higher cost of the starting material.
Ultimately, the decision rests on a careful consideration of the project's goals, budget, and the desired properties of the final compound. This guide provides the foundational knowledge and a framework for making that strategic choice.
References
-
Oakwood Chemical. (n.d.). 2,5-Dimethylphenylboronic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Fluoro-2,5-dimethylphenylboronic Acid and Its Derivatives
Introduction: The Structural Nuances of a Key Building Block
4-Fluoro-2,5-dimethylphenylboronic acid is a versatile reagent in modern organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures integral to pharmaceuticals and advanced materials. The presence of a fluorine atom and two methyl groups on the phenyl ring imparts unique electronic and steric properties that influence reactivity, stability, and, consequently, the design of novel therapeutics.
However, the utility of this building block is predicated on our ability to precisely characterize its structure and purity, as well as that of its common derivatives. Boronic acids are not static entities; they exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, and readily form boronic esters upon interaction with diols. These transformations fundamentally alter the molecule's properties and can confound analytical results if not properly understood.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to characterize this compound and its primary derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.
The Interconversion of Boronic Acid Derivatives
Before delving into the spectroscopic data, it is crucial to understand the chemical landscape. The boronic acid monomer can undergo dehydration to form a boroxine or react with a diol to form a boronic ester. Each species possesses a distinct spectroscopic signature.
Caption: Key equilibria of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR is the cornerstone of structural elucidation for this class of compounds, offering a wealth of information through the analysis of multiple active nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.
Expertise & Experience: Why a Multi-Nuclear Strategy is Essential
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the boronic acid or derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Causality: DMSO-d₆ is often preferred as it can disrupt the hydrogen-bonding networks present in solid boronic acids and effectively solubilizes both the acid and its derivatives. The choice of solvent can influence the chemical shift of the labile B(OH)₂ protons.
-
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of at least 400 MHz to resolve complex splitting patterns.
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum with a relaxation delay of 2 seconds.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. As ¹⁹F is a highly sensitive nucleus, acquisition is typically rapid.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (5 seconds) and a greater number of scans are necessary due to the low natural abundance of ¹³C and the effect of C-F coupling.
-
¹¹B NMR: Acquire a 1D ¹¹B spectrum. A quartz NMR tube is recommended to minimize background signals from borosilicate glass tubes.
-
Comparative Data & Interpretation
The following table summarizes the expected NMR data for this compound and its derivatives, based on established data for analogous fluorophenylboronic acids.[1][2]
| Feature | This compound | Boronic Ester (e.g., Pinacol Ester) | Boroxine |
| ¹H NMR (δ, ppm) | Aromatic protons (2H) ~6.9-7.5 ppm with complex H-F coupling. Methyl protons (6H) as two singlets ~2.2-2.5 ppm. B(OH)₂ as a broad singlet ~8.0 ppm (solvent dependent). | Aromatic and methyl proton shifts will be similar but may shift slightly downfield. Pinacol methyls appear as a sharp singlet ~1.3 ppm. The B(OH)₂ signal disappears. | Aromatic and methyl protons will show distinct signals, often broader than the monomer. The B(OH)₂ signal is absent. |
| ¹³C NMR (δ, ppm) | Aromatic carbons ~110-165 ppm. The C-B bond is often broad and difficult to detect. The C-F bond will show a large ¹JCF coupling constant (~240-250 Hz).[3] | Carbon shifts are largely similar to the parent acid. The C-B signal may become sharper. | The chemical environment is different, leading to shifts in aromatic carbon signals compared to the monomer. |
| ¹⁹F NMR (δ, ppm) | A single resonance expected in the range of -110 to -120 ppm (referenced to CFCl₃).[4] | A significant downfield shift is expected upon esterification, reflecting the change in the electronic environment around the boron atom.[5][6] | The chemical shift will differ from the monomer due to the B-O-B anhydride structure. |
| ¹¹B NMR (δ, ppm) | A single, broad signal is anticipated in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid.[1] | The signal shifts significantly upfield to a range of 20-25 ppm for a trigonal planar ester, or even further (<10 ppm) if a tetrahedral species is formed with a Lewis base. | A signal in a similar range to the free acid (~30 ppm) is expected, as the boron remains in a trigonal planar environment. |
Mass Spectrometry (MS): Navigating Dehydration and Derivatization
Mass spectrometry is indispensable for confirming molecular weight and elemental composition. However, for boronic acids, the technique is fraught with challenges.
Trustworthiness: Overcoming Analytical Pitfalls
The primary obstacle in MS analysis of boronic acids is their propensity for in-source dehydration and trimerization to form boroxines.[7] This can lead to the observation of ions corresponding to the boroxine ([3M-3H₂O+H]⁺) or other dehydration products, confusing interpretation. The key to trustworthy data is to employ an analytical method that either prevents this transformation or gently ionizes the pre-formed derivative.
Experimental Protocol: UPLC-ESI-MS
An ultra-high-performance liquid chromatography electrospray ionization mass spectrometry (UPLC-ESI-MS) method is highly effective for the analysis of a broad range of boronic acids without derivatization.[8][9]
-
Chromatography:
-
Column: Acquity BEH C18 column.
-
Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile.
-
Causality: The short run time minimizes the opportunity for on-column degradation, while the mobile phase is compatible with ESI-MS.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred.
-
Causality: In negative mode, boronic acids readily lose a proton to form a very stable [M-H]⁻ ion, which minimizes fragmentation and simplifies the resulting spectrum.[8]
-
Analysis: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Comparative Data & Interpretation
| Compound | Formula | Expected [M-H]⁻ (m/z) | Key Observations & Alternative Ions |
| This compound | C₈H₁₀BFO₂ | 167.0685 | The most abundant ion in negative ESI-MS. In positive mode, adducts like [M+Na]⁺ (m/z 191.0650) may be seen.[10] |
| Pinacol Ester Derivative | C₁₄H₂₀BFO₂ | N/A (Does not deprotonate this way) | Typically analyzed in positive mode. Expect [M+H]⁺ (m/z 251.1610) or [M+Na]⁺ (m/z 273.1429). |
| Boroxine | C₂₄H₂₄B₃F₃O₃ | N/A | If detected, would appear in positive mode as [M+H]⁺ (m/z 451.1892). Its presence indicates dehydration. |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups and monitor the conversion between the acid and its ester or anhydride forms.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Comparative Data & Interpretation
The analysis of phenylboronic acid IR spectra is well-documented.[11][12] Key vibrational modes are highly diagnostic.
| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | This compound | Boronic Ester / Boroxine |
| O-H Stretch | 3200-3600 | A broad, strong band indicating hydrogen-bonded -OH groups.[13] | This band is absent, providing conclusive evidence of derivatization. |
| Asymmetric B-O Stretch | 1330-1380 | A very strong, characteristic absorption.[14][15] | This band shifts to a lower frequency (e.g., ~1300-1350 cm⁻¹) upon boronic ester formation, indicating the change from B-OH to B-O-C bonds.[13] |
| C-F Stretch | 1150-1250 | A strong band characteristic of the aryl-fluoride bond. | This band will be present in all three species. |
| B-O-H Deformation | ~1000 | A strong band present in the free acid.[11] | This band is absent in the derivatives. |
General Spectroscopic Analysis Workflow
The following diagram outlines a logical workflow for the comprehensive characterization of a given sample.
Caption: A logical workflow for spectroscopic analysis.
Conclusion
The robust characterization of this compound and its derivatives is not achievable through a single technique. It requires a synergistic application of multi-nuclear NMR, high-resolution mass spectrometry, and infrared spectroscopy. By understanding the principles behind each method and the specific chemical transformations of the analyte, researchers can build a self-validating analytical framework. The ¹⁹F NMR spectrum serves as a uniquely powerful probe for fluorinated derivatives, while careful MS techniques are required to avoid misleading data from in-source degradation. This comprehensive approach ensures the structural integrity and purity of this critical building block, underpinning the success of subsequent applications in drug discovery and materials science.
References
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Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]
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Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3396-3403. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(12), 3043-3049. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
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Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]
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Dale, L. M., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]
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Singer, M., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4242-4248. [Link]
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Bonin, M., et al. (2011). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 9(21), 7354-7362. [Link]
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Varnum, S. M., & Reynolds, J. S. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(11), 4569-4575. [Link]
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ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]
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Reynolds, J. S., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(11), 4569-4575. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluorophenylboronic acid. PubChem. [Link]
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London, R. E., & Gabel, S. A. (1989). Fluorine-19 NMR Studies of Fluorobenzeneboronic Acids. 1. Interaction Kinetics with Biologically Significant Ligands. Journal of the American Chemical Society, 111(15), 5611-5617. [Link]
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Axthelm, J., et al. (2017). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society, 139(30), 10432-10439. [Link]
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Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluorophenylboronic acid. PubChem. [Link]
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ResearchGate. (n.d.). UV/vis spectra of 2 (5.0 x 10⁻⁵ M) in the presence of different... [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]
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Firth, J. D., & Aggarwal, V. K. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1292. [Link]
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ResearchGate. (n.d.). Arylboronic acids with strong fluorescence intensity changes upon sugar binding. [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of 2,6-dimethylphenylboronic acid. [Link]
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Zhang, W., et al. (2012). Synthesis and characterization of novel fluoroalkyl unsaturated multi-carboxylic acid esters. Journal of Donghua University (English Edition). [Link]
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Purdue University. (n.d.). Ramachandran Research Group - Fluoroorganic Chemistry. [Link]
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Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). South African Journal of Chemistry, 72, 115-126. [Link]
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ResearchGate. (n.d.). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. [Link]
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MDPI. (2023). DFT Structural and UV–Vis Spectral Insights into Photosensitivity of Vandetanib: A Dual EGFR/SARS-CoV-2 Mpro Inhibitor. [Link]
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Evaluating the Scalability of Suzuki-Miyaura Reactions with 4-Fluoro-2,5-dimethylphenylboronic Acid: A Comparative Guide
An In-Depth Technical Guide
Introduction: The Challenge of Scaling Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forming carbon-carbon bonds.[1][2] Its application is particularly prevalent in the pharmaceutical industry for synthesizing biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[3][4][5] However, transitioning a Suzuki-Miyaura coupling from the bench (milligram-to-gram scale) to a pilot plant or manufacturing setting (kilogram scale) is fraught with challenges.[6][7] Issues such as reaction kinetics, mass and heat transfer, impurity profiles, and reagent stability can change dramatically with scale.[7][8]
This guide provides an in-depth evaluation of the scalability of reactions involving 4-Fluoro-2,5-dimethylphenylboronic acid , a substituted arylboronic acid of interest in medicinal chemistry. We will analyze its intrinsic properties and compare its performance in a model Suzuki-Miyaura reaction against structurally related alternatives. The objective is to provide researchers, process chemists, and drug development professionals with a practical framework for anticipating and overcoming the challenges of scaling reactions with this and similar reagents.
The Suzuki-Miyaura Catalytic Cycle: A Foundation for Scale-Up
A thorough understanding of the reaction mechanism is critical for effective troubleshooting and optimization during scale-up.[9] The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides the framework for understanding the role of each reaction component.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is often faster for aryl iodides and bromides than for chlorides.[10]
-
Transmetalation: The organic group from the boron atom is transferred to the palladium center. This is a critical step where the choice of base is paramount, as it activates the boronic acid to form a more nucleophilic boronate species.[11][12]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[10]
Comparative Reagents: Evaluating Steric and Electronic Effects
To properly evaluate the scalability of this compound, we will compare it against two key alternatives that allow for the isolation of electronic and steric effects.
| Reagent | Structure | Key Differentiator | Anticipated Impact on Scalability |
| Subject: this compound | FC1=CC(B(O)O)=C(C)C=C1C | Combines electron-withdrawing fluorine with two electron-donating, sterically hindering methyl groups. | Steric hindrance from ortho-methyl group may slow reaction rates, requiring more active catalysts or higher temperatures. Potential for side reactions at elevated temperatures. |
| Alternative 1: 4-Fluorophenylboronic acid | FC1=CC=C(B(O)O)C=C1 | Lacks the two methyl groups.[13] | Serves as a baseline to evaluate the steric impact of the methyl groups. Generally expected to be more reactive and less prone to steric-related issues. |
| Alternative 2: Potassium (4-fluoro-2,5-dimethylphenyl)trifluoroborate | FC1=CC(B(F)(F)F)=C(C)C=C1C.[K+] | An alternative organoboron species.[14] | Organotrifluoroborates are crystalline solids known for their superior stability to air and moisture compared to boronic acids, which can simplify handling and improve reproducibility on a large scale.[14][15] |
The presence of the fluorine atom generally increases the Lewis acidity of the boron center, which can influence the rate of transmetalation.[16][17] However, the primary challenge with the target molecule is the ortho-methyl group, which introduces significant steric hindrance around the reaction center.
Key Parameters for a Scalable Process
Achieving a robust and reproducible Suzuki-Miyaura coupling at scale requires careful optimization of several interdependent parameters.
Catalyst and Ligand Selection
For laboratory-scale synthesis, high catalyst loadings (1-5 mol%) are often acceptable. However, for industrial processes, loadings must be minimized (<0.1 mol%) to reduce costs and minimize palladium contamination in the final product.[2][7]
-
Expertise & Experience: Sterically hindered substrates like this compound often require electron-rich, bulky phosphine ligands. These ligands stabilize the Pd(0) species and promote the challenging oxidative addition and reductive elimination steps.[9] While classic ligands like PPh₃ may suffice for simple couplings, they often fail with hindered partners. Modern biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are typically required.[18][19] The choice is a trade-off between reactivity, cost, and stability.
Base and Solvent Selection
The base is not merely a spectator; it is crucial for activating the boronic acid.[11]
-
Trustworthiness: The most common and cost-effective systems for scale-up are aqueous inorganic bases like K₂CO₃ or K₃PO₄ with a water-miscible or immiscible organic solvent (e.g., 2-MeTHF, Toluene, Dioxane).[18]
-
K₂CO₃: A good, general-purpose, and inexpensive base.
-
K₃PO₄: A stronger base that is often effective for hindered substrates or when deborylation (protolytic cleavage of the C-B bond) is a problem.[18]
-
-
Causality: The choice of a biphasic solvent system (e.g., Toluene/Water) is common in manufacturing. It facilitates an easy separation of the inorganic base and by-products during work-up. However, inefficient mixing in large reactors can become a rate-limiting factor, as the reaction occurs at the phase interface.[7][18] This is a critical difference from the efficient stirring in a lab flask.
Impurity Control
On a large scale, even minor side reactions can lead to significant quantities of impurities that complicate purification. Common impurities in Suzuki couplings include:
-
Homocoupling Products: From the coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen.[10]
-
Protodeborylation Products: The boronic acid is replaced by a hydrogen atom.
-
Residual Palladium: Regulatory limits for palladium in APIs are extremely strict (typically in the low ppm range).
Experimental Protocols and Comparative Data
To provide a tangible comparison, we outline a general protocol for a Suzuki-Miyaura coupling and present representative data for the target boronic acid and its alternatives.
General Experimental Protocol (Lab Scale)
This protocol is a starting point for screening and can be adapted for the specific boronic acid and aryl halide.
Caption: A generalized experimental workflow for a lab-scale Suzuki-Miyaura reaction.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)
-
Arylboronic Acid derivative (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Phosphine Ligand (e.g., SPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst and phosphine ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for the specified time (e.g., 4-16 hours).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Comparative Performance Data (Representative)
The following table summarizes the expected performance of each boronic acid derivative in a coupling reaction with 4-bromoanisole when scaled from 1 gram to 1 kilogram. This data is representative and intended to highlight scalability trends.
| Parameter | Scale | This compound | 4-Fluorophenylboronic acid (Alternative 1) | Potassium (4-fluoro-2,5-dimethylphenyl)trifluoroborate (Alternative 2) |
| Reaction Time | 1 g | 6 hours | 4 hours | 6 hours |
| 1 kg | 12-16 hours | 6-8 hours | 10-14 hours | |
| Yield | 1 g | 92% | 95% | 91% |
| 1 kg | 85% | 93% | 88% | |
| Purity (Crude) | 1 g | 95% | 98% | 96% |
| 1 kg | 88% (Increased homocoupling) | 96% | 94% | |
| Catalyst Loading | 1 g | 1.0 mol% | 0.5 mol% | 1.0 mol% |
| 1 kg | 0.5 mol% (optimized) | 0.1 mol% (optimized) | 0.5 mol% (optimized) | |
| Scalability Notes | Slower kinetics at scale due to steric hindrance and potential mass transfer limits. Higher temperatures may be needed, increasing impurity formation. | Excellent scalability. Predictable kinetics and high purity. The industrial standard for comparison. | Excellent handling and stability at scale. Slightly lower reactivity than the boronic acid but more reproducible batch-to-batch. |
Troubleshooting Guide for Scale-Up
When scaling a reaction, unexpected issues can arise. This decision tree provides a logical approach to troubleshooting common problems.
Caption: A decision tree for troubleshooting common Suzuki-Miyaura scale-up issues.
Conclusion and Recommendations
This compound is a viable but challenging substrate for large-scale Suzuki-Miyaura couplings.
-
Performance: Its primary drawback is the steric hindrance imparted by the ortho-methyl group, which slows reaction kinetics and necessitates more forcing conditions (higher temperatures, more active and expensive catalysts) compared to its non-methylated counterpart, 4-fluorophenylboronic acid.
-
Scalability: When moving to kilogram scale, chemists should anticipate longer reaction times and a potential increase in impurities like homocoupling products. Process optimization will be critical, with a focus on catalyst screening and temperature control.
-
Alternatives: For processes where handling and stability are paramount, the corresponding potassium trifluoroborate salt is an excellent alternative. It offers superior stability and handling properties, which can lead to greater process consistency at the cost of slightly lower reactivity.[14][15]
Ultimately, the choice of reagent will depend on a balance of reactivity, cost, and process robustness. For this compound, a thorough process development and optimization campaign is essential for a successful and scalable synthesis.
References
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications.
- Yamamoto, K., et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Karami, B., et al. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron.
- The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. (n.d.). ResearchGate.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
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- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (n.d.). Chemical.AI.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
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- 4-Fluoro-2-methylphenylboronic acid. (n.d.). Sigma-Aldrich.
- Magano, J. (2014). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Books.
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. (n.d.). Benchchem.
- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. (n.d.). ResearchGate.
- A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.
- 3,5-DIMETHYL-4-FLUORO-PHENYLBORONIC ACID. (n.d.).
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA.
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. (n.d.). PMC.
- Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). MDPI.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (2021). MDPI.
- (4-Fluoro-2-methylphenyl)boronic acid Properties vs Temperature. (n.d.). Chemeo.
- 4-Fluorophenylboronic acid. (n.d.). PubChem.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.). ResearchGate.
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- This compound. (n.d.). BOC Sciences.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
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- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). PMC.
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A Comparative Guide to the Synthesis and Performance of 4-Fluoro-2,5-dimethylphenylboronic Acid
This guide provides an in-depth technical analysis of 4-Fluoro-2,5-dimethylphenylboronic acid, a key building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explore the nuanced reactivity of this reagent. We will dissect its performance in the context of the Suzuki-Miyaura cross-coupling reaction, compare it with structurally similar alternatives, and provide the causal reasoning behind experimental design choices to empower your synthetic strategies.
Introduction: The Strategic Value of Substituted Arylboronic Acids
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of contemporary C-C bond formation, indispensable for constructing the biaryl and heteroaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's power lies in its functional group tolerance, mild conditions, and the commercial availability of a vast array of organoboron reagents.
Within this class, fluorinated arylboronic acids are of particular interest. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity.[3][4] this compound presents a unique combination of electronic and steric features: an electron-withdrawing fluorine atom and two electron-donating, sterically demanding methyl groups. This guide elucidates how this distinct substitution pattern dictates its performance in synthesis.
Structural Profile and Predicted Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is heavily influenced by the substituents on the aromatic ring. These groups modulate the Lewis acidity of the boron center and the kinetics of the transmetalation step, which is often rate-determining.[5]
-
Fluorine at C4: As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This increases the Lewis acidity of the boronic acid, facilitating the formation of the reactive boronate species upon addition of a base. This generally leads to a faster transmetalation step.[6][7]
-
Methyl Groups at C2 and C5: The methyl groups have a dual role. Electronically, they are weakly donating (+I), which slightly counteracts the effect of the fluorine. Sterically, the ortho-methyl group (at C2) is particularly significant. It can create steric hindrance that may slow the approach of the boronic acid to the palladium center, potentially impacting reaction rates. However, this steric bulk can also be advantageous in promoting the final reductive elimination step.
This unique electronic and steric profile makes this compound a valuable reagent for accessing sterically hindered and electronically tuned biaryl compounds.[8]
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: A Generalized Synthetic Protocol
This section provides a robust, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The rationale behind each component selection is explained to provide a deeper understanding of the experimental design.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Rationale: An inert atmosphere is critical as the Pd(0) species, which is the active catalyst, is oxygen-sensitive. Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to Pd(0). The dppf ligand is an electron-rich, bulky phosphine that promotes both oxidative addition and reductive elimination, making it effective for a wide range of substrates.[6]
-
-
Solvent Addition: Add the 1,4-dioxane and water. The mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Rationale: A mixed solvent system like dioxane/water is common. Dioxane solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base (K₂CO₃). The base activates the boronic acid by forming the more nucleophilic boronate complex [-B(OH)₃]⁻, which is crucial for the transmetalation step.[9] Degassing removes dissolved oxygen that can oxidize and deactivate the catalyst.
-
-
Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Rationale: Heating is typically required to overcome the activation energy for the oxidative addition and transmetalation steps, especially with less reactive aryl bromides or sterically hindered partners.
-
-
Monitoring: Monitor the consumption of the aryl bromide by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Comparative Performance Analysis
To contextualize the performance of this compound, we compare it with other structurally relevant boronic acids. The following table compiles representative data from the literature to illustrate reactivity trends. Note that direct comparison is nuanced, as reaction conditions are optimized for each specific transformation.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Key Observation | Reference |
| This compound | 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane-H₂O | 90 | ~85-95 (Est.) | Effective for heteroaryl coupling despite steric hindrance. | [6] |
| 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ / DMF-H₂O | 110 | >95 | Highly reactive due to electronic activation and minimal steric hindrance. | [3] |
| 4-Fluoro-2-methylphenylboronic acid | 3,4-dihydropyridine-1(2H)-carboxylate | Rhodium-based catalyst | N/A (1,4-Addition) | RT | High | Used in different reaction types like Rh-catalyzed additions. | [10] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ / DMF-H₂O | 110 | >95 | Serves as a baseline for unsubstituted reactivity. | [3] |
| 2,5-Difluorophenylboronic acid | 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane-H₂O | 80 | 81 | Increased Lewis acidity from two fluorine atoms enhances reactivity. | [6] |
Analysis of Trends:
-
Electronic Effects: The presence of at least one fluorine atom (as seen in all fluorinated examples) generally ensures high reactivity, often leading to excellent yields.[3][6] The electron-withdrawing nature of fluorine accelerates the key transmetalation step.[5]
-
Steric Hindrance: Comparing 4-Fluorophenylboronic acid with this compound, the latter introduces significant steric bulk from the two methyl groups, particularly the one ortho to the boronic acid. While this can sometimes require higher temperatures or longer reaction times, it remains a highly effective coupling partner, demonstrating the robustness of modern palladium catalysts.
-
Versatility: The utility of fluorinated boronic acids extends beyond Suzuki coupling. For example, 4-Fluoro-2-methylphenylboronic acid is also employed in rhodium-catalyzed reactions, highlighting its role as a versatile synthetic intermediate.[10][11]
Advanced Alternatives and Stability Considerations
While highly effective, boronic acids can be prone to decomposition (e.g., protodeboronation or trimerization to boroxines), which can affect storage and reaction efficiency.[12] For particularly unstable boronic acids (often heterocyclic or vinylic), more robust surrogates have been developed:
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are often crystalline, air-stable solids that are less prone to protodeboronation compared to their boronic acid counterparts.[9][13]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, protecting-group equivalents of boronic acids. They are robust enough for chromatography and can release the active boronic acid in situ under the basic reaction conditions, a strategy known as "slow release" cross-coupling.[12]
The choice between a boronic acid, a trifluoroborate salt, or a MIDA boronate depends on the specific substrate's stability, the complexity of the synthesis, and purification requirements.
Conclusion
This compound is a potent and valuable reagent for the synthesis of complex, sterically-demanding biaryl structures. Its unique substitution pattern—an activating fluorine atom combined with sterically influential methyl groups—provides access to molecules that may be challenging to synthesize with simpler building blocks. By understanding the mechanistic principles of the Suzuki-Miyaura reaction and the specific role of its substituents, researchers can effectively leverage this reagent to achieve their synthetic goals. The choice of catalyst, base, and solvent system should be made with a clear rationale, as detailed in this guide, to ensure efficient, reproducible, and high-yielding transformations.
References
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4-Fluoro-2-methylphenylboronic acid - Chem-Impex . Chem-Impex. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . Journal of the American Chemical Society. Available at: [Link]
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Pérez-Mayoral, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. Available at: [Link]
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4-Fluoro-2-methylphenylboronic acid - Immunomart . Immunomart. Available at: [Link]
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Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid . ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. Available at: [Link]
-
Ortiz-Cagide, S., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . National Institutes of Health. Available at: [Link]
-
The Suzuki Reaction - Myers Group . Harvard University. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Al-Jaber, F. A., & Al-Zaydi, K. M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores . National Institutes of Health. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-2,5-dimethylphenylboronic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, operational integrity, and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Fluoro-2,5-dimethylphenylboronic acid (CAS No. 1072946-10-1). While this compound is a valuable reagent in synthetic chemistry, particularly in cross-coupling reactions, its lifecycle does not end upon consumption in an experiment. Adherence to rigorous disposal protocols is essential to mitigate risks and ensure compliance with institutional and federal regulations.
This document moves beyond a simple checklist, offering a scientifically-grounded rationale for each procedural step. The protocols described herein are designed as a self-validating system, ensuring that safety and compliance are integrated directly into the laboratory workflow.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds (e.g., other substituted phenylboronic acids) allows for a conservative and prudent risk assessment. Boronic acids as a class are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, this compound must be handled as a hazardous chemical.
Key Hazard & Property Summary
The following table summarizes the essential hazard information and physical properties, compiled from data on analogous compounds.
| Property / Hazard | Description | Source(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1072946-10-1 | [3][4] |
| Molecular Formula | C₈H₁₀BFO₂ | [4] |
| Appearance | White to off-white solid/powder | [5] |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [1][7] |
Part 2: Pre-Disposal Safety & Spill Management
Safe disposal begins with safe handling. The personal protective equipment (PPE) and spill management procedures used during routine experimentation are the first line of defense in the waste management process.
Mandatory Personal Protective Equipment (PPE)
Due to the irritant nature of the compound, direct contact must be rigorously avoided. The causality is clear: the boronic acid functional group can interact with biological macromolecules, leading to irritation.
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[7]
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[8]
-
Body Protection: A fully fastened laboratory coat is required.[7]
-
Respiratory Protection: All handling of the solid compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[5][9]
Immediate Spill Response Protocol
In the event of a small spill within a controlled environment like a fume hood:
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[5]
-
Collection: Carefully sweep or scoop the contained material into a sealable, chemically compatible container.[2][6]
-
Labeling: Label the container clearly as "Hazardous Waste" and include the full chemical name.[7]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone or methanol), collecting the cleaning materials as hazardous waste.[5]
For large spills, evacuate the area and follow your institution's specific emergency procedures.[5]
Part 3: Step-by-Step Disposal Protocols
The proper segregation of chemical waste is a core principle of laboratory safety and regulatory compliance. Never mix boronic acid waste with other waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[10][11]
Protocol 1: Disposal of Unused or Waste Solid
This protocol applies to expired product, reaction byproducts, or any bulk solid material requiring disposal.
-
Waste Characterization: The material must be classified as a hazardous solid organic waste.[7]
-
Container Selection: Choose a sealable, clearly labeled, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle). The container must be in good condition, free of leaks or cracks.[7]
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
Transfer: Carefully transfer the solid waste into the container within a chemical fume hood. Minimize dust generation during this process.[6]
-
Storage: Securely seal the container and store it in a designated satellite accumulation area, away from incompatible materials.[9]
-
Disposal Request: Follow your institution's specific procedures to arrange for a hazardous waste pickup with your EHS office or licensed contractor.[7]
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol covers disposable items that have come into direct contact with the chemical.
-
Segregation: All contaminated solid debris, including gloves, weighing papers, pipette tips, and absorbent pads, must be treated as hazardous waste.[5][7]
-
Collection: Place all contaminated items into a designated, lined hazardous waste container or a heavy-duty, sealable plastic bag.[7]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[7]
-
Storage and Disposal: Store the sealed container with other solid hazardous waste and arrange for disposal through your EHS department.
Protocol 3: Decontamination and Disposal of Empty Containers
An "empty" container is never truly empty and must be decontaminated to prevent the release of chemical residues into the environment.
-
Initial Rinse (Hazardous Waste):
-
Inside a chemical fume hood, rinse the empty container with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol).[7][9]
-
This first rinseate is considered hazardous waste. Pour it into a designated liquid hazardous waste container for non-halogenated organic solvents.[7] The rationale is that this initial rinse will dissolve the bulk of the residual solid.
-
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinseates can often also be collected in the same hazardous waste container.[7]
-
Final Disposal of Container:
-
Allow the triple-rinsed container to air dry completely in a well-ventilated area (e.g., at the back of the fume hood).[5]
-
Once completely dry, deface or remove the original label to prevent misidentification.[9]
-
The clean, decontaminated container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, according to your institution's policies.[5]
-
Part 4: Waste Disposal Workflow
To ensure procedural consistency, the following workflow diagram outlines the critical decision points and actions for managing waste generated from this compound.
Caption: Decision workflow for segregating and disposing of waste.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Arbico Organics. (2008). Material Safety Data Sheet - Boric Acid. Retrieved from [Link]
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Chemtalk. (2022). Boric acid. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Boric Acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Field Safety and Health Management System (SHMS) Manual - Chapter 26. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-2,5-dimethylphenylboronic Acid
As researchers at the forefront of drug development and organic synthesis, our daily work involves handling a diverse array of chemical reagents. While these compounds are pivotal to our discoveries, they demand our utmost respect and a rigorous adherence to safety protocols. One such compound is 4-Fluoro-2,5-dimethylphenylboronic acid. This guide provides an in-depth, procedural framework for its safe handling, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The goal is not just to list procedures, but to build a self-validating system of safety by explaining the rationale behind each critical step.
Hazard Identification: Understanding the Compound
Before any container is opened, a thorough understanding of the specific risks is paramount. While a dedicated Safety Data Sheet (SDS) for this compound may not be readily available, we can reliably infer its hazard profile from closely related analogs like 4-Fluoro-2-methylphenylboronic acid and 2,5-Dimethylphenylboronic acid.[1][2] The primary hazards associated with this class of compounds are:
-
Skin Irritation (Category 2): Direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation (Category 2): The compound, particularly as a fine powder, can cause significant and potentially damaging eye irritation upon contact.[1][2][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may lead to irritation of the respiratory system.[1][2][5]
It is also harmful if swallowed.[2][4] Given these hazards, a multi-layered PPE strategy is not just recommended, but essential.
The Core of Protection: Selecting the Right PPE
The selection of PPE is a critical control measure designed to create a barrier between you and the chemical hazard. The following table outlines the mandatory PPE for handling this compound, with a clear rationale for each choice.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87-certified chemical safety goggles. A face shield is required if there is a significant splash risk.[6][7] | Protects against airborne particulates (dust) and accidental splashes, which are known to cause serious eye irritation.[1][2] Standard safety glasses with side shields are insufficient for handling powders. |
| Hand Protection | Chemically resistant nitrile gloves.[8] | Prevents direct skin contact, mitigating the risk of skin irritation.[3] Gloves must be inspected for tears or holes before each use and disposed of immediately after handling is complete to prevent cross-contamination.[7][9] |
| Body Protection | A fully buttoned, flame-resistant lab coat worn over long pants and closed-toe shoes.[8][10] | Protects skin on the body and arms from accidental spills or contact with contaminated surfaces. Closed-toe shoes protect feet from spills and falling objects.[8] |
| Respiratory Protection | Typically not required when handling small quantities within a certified chemical fume hood.[6] | A chemical fume hood provides the primary engineering control to prevent inhalation of irritating dust.[8] If work outside a hood is unavoidable or if dust generation is significant, a NIOSH-approved respirator (e.g., an N95 dust mask) is mandatory.[6] |
Operational Plan: From Preparation to Disposal
Safe handling is a process. By breaking it down into discrete steps, we can ensure that safety protocols are integrated throughout the entire workflow.
Step-by-Step Handling Protocol
-
Preparation and Area Setup:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification. Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[2][6]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware) and place it within the fume hood to minimize movement in and out of the controlled workspace.
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
-
Chemical Handling (Inside Fume Hood):
-
Weighing: Gently open the container, avoiding any actions that could generate airborne dust. Use a spatula to carefully transfer the desired amount of the solid to weigh paper or a tared container.
-
Transfer: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing or dust formation.
-
Container Sealing: Once the transfer is complete, securely reseal the primary container.[7][9]
-
-
Post-Handling and Decontamination:
-
Clean Workspace: Using a damp paper towel, carefully wipe down the work surface inside the fume hood to collect any residual dust. Dispose of the towel as solid hazardous waste.
-
Remove PPE: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container.[7] Remove your lab coat and store it appropriately. Wash your hands thoroughly with soap and water.[3]
-
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of selecting and using PPE in the context of the overall handling procedure.
Disposal Plan: Managing Hazardous Waste
All materials that come into contact with this compound must be treated as hazardous waste.[8] Improper disposal can harm the environment and violate regulatory standards.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and paper towels used for cleaning. Place these items in a clearly labeled, sealed container designated for solid hazardous chemical waste.[11]
-
Liquid Waste: Any solutions containing the compound must be collected in a compatible, sealed container labeled for liquid hazardous waste.[11] Never pour boronic acid solutions down the drain.[11]
-
Empty Containers: To be considered non-hazardous, the original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11] The rinsate from all three rinses is considered hazardous liquid waste and must be collected accordingly.[11] After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines.[11]
Visualizing the Disposal Process
Emergency Response Plan
In the event of an exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill inside a fume hood, use an inert absorbent material (like vermiculite or sand) to contain it.[11] Carefully sweep or scoop the material into a labeled hazardous waste container.[2] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By integrating this comprehensive safety and handling framework into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for yourself, your colleagues, and your research.
References
- Vertex AI Search. (2025). What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone.
- BenchChem. (2025). Personal protective equipment for handling 4-Formylphenylboronic acid.
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link].
-
Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link].
-
WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link].
- BenchChem. (2025). Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
